molecular formula C11H11BrN2O4 B1294763 (3-Bromo-5-nitrophenyl)(morpholino)methanone CAS No. 941294-19-5

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Cat. No.: B1294763
CAS No.: 941294-19-5
M. Wt: 315.12 g/mol
InChI Key: RZUMLQTYOVVAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS 941294-19-5) is a chemical compound with the molecular formula C11H11BrN2O4 . It is offered as a high-purity building block for research and development purposes in organic synthesis. This compound features both a bromo-nitrophenyl group and a morpholine moiety, a combination that makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its potential application in pharmaceutical and agrochemical discovery, where it can be used to create novel compound libraries. The bromo and nitro substituents on the phenyl ring offer reactive sites for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions. The morpholine group is a privileged structure in medicinal chemistry, often incorporated to influence the solubility and metabolic stability of target molecules. Researchers can utilize this compound in the exploration of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Data Sheets are available for this compound .

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUMLQTYOVVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649997
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-19-5
Record name (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-5-nitrophenyl)(morpholino)methanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-bromo-5-nitrophenyl)(morpholino)methanone. While specific experimental data for this compound is not extensively reported in public literature, this guide synthesizes available information on its precursors, analogous compounds, and the constituent functional groups to offer a robust scientific profile. We will delve into its physicochemical characteristics, propose a detailed synthetic pathway with a complete experimental protocol, and explore its reactivity. Furthermore, we will discuss the potential of this molecule in drug discovery, drawing on the well-established roles of the morpholine and nitroaromatic moieties in medicinal chemistry. This guide is intended to be a valuable resource for researchers interested in utilizing this compound as a building block for novel therapeutic agents.

Introduction and Molecular Overview

This compound, with the CAS Number 941294-19-5, is a synthetic organic compound that holds promise as a versatile intermediate in medicinal chemistry.[1] Its structure is characterized by a central benzoyl scaffold substituted with a bromine atom and a nitro group, connected to a morpholine ring via an amide linkage. The strategic placement of these functional groups—an electron-withdrawing nitro group and a bromine atom on the aromatic ring, coupled with the "privileged" morpholine scaffold—suggests a rich chemical reactivity and potential for diverse biological activities.[2][3][4]

The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[5] The nitroaromatic group, while sometimes associated with toxicity, is also a key pharmacophore in a variety of antimicrobial and anticancer agents, often acting as a bio-reductive prodrug.[6][7] The bromine atom provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

This guide will provide a detailed exploration of this molecule, from its fundamental properties to its potential as a valuable tool in the development of new pharmaceuticals.

Physicochemical Properties

While experimental data for this compound is limited, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

PropertyValueSource/Justification
Molecular Formula C₁₁H₁₁BrN₂O₄[1]
Molecular Weight 315.12 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on the properties of its precursor, 3-bromo-5-nitrobenzoic acid, and the non-brominated analog, morpholino(3-nitrophenyl)methanone.
Melting Point Estimated to be in the range of 90-120 °C.The melting point of the non-brominated analog, morpholino(3-nitrophenyl)methanone, is 85-88 °C. The addition of a bromine atom would be expected to increase the melting point due to increased molecular weight and intermolecular forces.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated.Typical for similar organic compounds. The morpholine group may impart some slight aqueous solubility.
pKa The morpholine nitrogen is weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group.General chemical principles of amides.

Synthesis and Characterization

The most logical and established route to synthesize this compound is through the amidation of 3-bromo-5-nitrobenzoic acid with morpholine. This is a standard and high-yielding transformation in organic chemistry.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-bromo-5-nitrobenzoic_acid 3-Bromo-5-nitrobenzoic acid SOCl2 Thionyl Chloride (SOCl₂) 3-bromo-5-nitrobenzoic_acid->SOCl2 3-bromo-5-nitrobenzoyl_chloride 3-Bromo-5-nitrobenzoyl chloride SOCl2->3-bromo-5-nitrobenzoyl_chloride Reflux Morpholine Morpholine 3-bromo-5-nitrobenzoyl_chloride->Morpholine Target_Compound This compound Morpholine->Target_Compound Base (e.g., Triethylamine) DCM, rt

Synthetic pathway for this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzoyl morpholine derivatives.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the morpholine/triethylamine solution to the acyl chloride solution dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons on the substituted benzene ring and the protons of the morpholine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl (C=O) stretching of the amide (around 1640-1680 cm⁻¹), the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (315.12 g/mol ), along with a characteristic isotopic pattern for the bromine atom.

Reactivity and Potential for Further Modification

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable scaffold for building diverse molecular libraries.

Reactivity Target This compound Nitro Group Bromine Atom Amide Linkage Nitro_Reduction Reduction to Amine (e.g., SnCl₂/HCl, H₂/Pd-C) Target:nitro->Nitro_Reduction Suzuki_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Target:bromo->Suzuki_Coupling Amide_Hydrolysis Hydrolysis to Carboxylic Acid (Acidic or Basic Conditions) Target:amide->Amide_Hydrolysis

Key reactive sites of this compound.
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). This transformation opens up possibilities for further derivatization of the resulting aniline, for example, through acylation, alkylation, or diazotization reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at this position.

  • Nucleophilic Aromatic Substitution: While less reactive than positions ortho or para to the nitro group, the bromine atom can potentially undergo nucleophilic aromatic substitution under forcing conditions.

  • Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to revert to 3-bromo-5-nitrobenzoic acid and morpholine.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural components suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

The nitroaromatic moiety is present in several anticancer agents that are activated under hypoxic conditions, which are characteristic of solid tumors.[6] The morpholine ring is also found in numerous kinase inhibitors and other anticancer drugs.[8] Therefore, derivatives of this compound could be explored as:

  • Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the low-oxygen environment of tumors to a cytotoxic species.

  • Kinase inhibitors: The benzoyl morpholine scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[9] The morpholine group can also contribute to antimicrobial activity and improve the pharmacokinetic properties of the molecule.[10] Thus, this compound and its derivatives warrant investigation as potential antibacterial and antifungal agents.

Other Therapeutic Areas

The versatility of the morpholine scaffold in interacting with various biological targets suggests that derivatives of this compound could be explored for a wide range of other therapeutic applications, including anti-inflammatory and neuroprotective agents.[5]

Safety and Handling

No specific safety data is available for this compound. However, based on the known hazards of its precursors and related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. As with all new chemical entities, it should be treated as potentially hazardous. Nitroaromatic compounds can be toxic and mutagenic.[11]

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold with significant potential for application in drug discovery and development. Its unique combination of a reactive bromine atom, a bio-reductive nitro group, and a pharmacologically privileged morpholine moiety makes it an attractive starting point for the synthesis of diverse chemical libraries. This technical guide provides a solid foundation for researchers to understand the chemical properties, synthesis, and potential biological applications of this compound, and it is hoped that it will stimulate further investigation into its therapeutic potential.

References

  • This compound. Chemsigma. [Link].

  • This compound [941294-19-5]. Chemsigma. [Link].

  • 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797. PubChem. [Link].

  • 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984. PubChem. [Link].

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link].

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link].

  • CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link].

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link].

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link].

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link].

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications. [Link].

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link].

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link].

  • Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. PubMed. [Link].

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link].

  • Safety Data Sheet: 3-Nitrophenol. Carl ROTH. [Link].

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG. [Link].

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link].

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link].

  • Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3... ResearchGate. [Link].

  • Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link].

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link].

  • Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. PubMed. [Link].

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link].

Sources

A Comprehensive Guide to the Synthesis and Characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (3-bromo-5-nitrophenyl)(morpholino)methanone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the synthetic strategy, reaction mechanisms, and analytical validation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Strategic Overview

This compound is a substituted benzamide derivative featuring three key functional groups: a bromine atom, a nitro group, and a morpholine amide. This specific arrangement of electron-withdrawing groups and a versatile amide linkage makes it a highly useful intermediate for creating diverse molecular libraries. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further functionalization, and the morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability in drug candidates.

The synthesis of this target molecule is most reliably achieved through a classic two-step, one-pot procedure rooted in fundamental organic chemistry principles:

  • Acyl Chloride Formation: The carboxylic acid of the starting material, 3-bromo-5-nitrobenzoic acid, is activated by converting it into a highly reactive acyl chloride.

  • Nucleophilic Acyl Substitution (Amidation): The acyl chloride is then reacted in situ with morpholine, a secondary amine, to form the stable tertiary amide bond.

This approach is efficient, high-yielding, and utilizes readily available commercial reagents.

Synthetic Workflow and Mechanism

The overall synthetic transformation is outlined below. The process begins with the activation of the carboxylic acid, a necessary step as direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable without strong heating or coupling agents.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Bromo-5-nitrobenzoic Acid C 3-Bromo-5-nitrobenzoyl chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C Reagent F This compound C->F Nucleophilic Attack D Morpholine D->F Nucleophile E Triethylamine (Base) E->F HCl Scavenger

Caption: Synthetic workflow for this compound.

Mechanistic Insights:

  • Step 1: Thionyl chloride (SOCl₂) is an excellent choice for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[1][2] The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chlorosulfite intermediate.

  • Step 2: The amidation is a classic nucleophilic acyl substitution.[3] The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-5-nitrobenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this step. It neutralizes the HCl byproduct generated, preventing it from protonating the morpholine, which would render the amine non-nucleophilic and halt the reaction.[3]

Detailed Experimental Protocol

This protocol details a reliable method for synthesizing the title compound on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01159-161-Irritant
Thionyl chloride (SOCl₂)SOCl₂118.97-104.576Corrosive, Lachrymator
Dichloromethane (DCM)CH₂Cl₂84.93-96.740Volatile, Irritant
MorpholineC₄H₉NO87.12-5129Corrosive, Flammable
Triethylamine (Et₃N)C₆H₁₅N101.19-11590Flammable, Corrosive

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol).

  • Acyl Chloride Formation: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. While stirring, slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv) dropwise at room temperature.

    • Causality Insight: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the thionyl chloride and the resulting acyl chloride intermediate. A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reaction Monitoring (Step 1): Gently heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution. A clear, light-yellow solution should be obtained.

  • Preparation for Amidation: Cool the reaction mixture to 0°C using an ice-water bath. Remove the excess thionyl chloride under reduced pressure. Re-dissolve the crude 3-bromo-5-nitrobenzoyl chloride in 20 mL of fresh anhydrous DCM.

    • Causality Insight: Cooling is critical before adding the amine. The amidation reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Amide Coupling: In a separate flask, prepare a solution of morpholine (0.96 g, 11.0 mmol, 1.1 equiv) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in 10 mL of anhydrous DCM.

  • Addition and Reaction: Add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Causality Insight: The acid wash removes excess triethylamine and morpholine. The bicarbonate wash removes any unreacted starting acid. The brine wash helps to remove residual water from the organic layer.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The molecular formula is C₁₁H₁₁BrN₂O₄ with a molecular weight of 315.12 g/mol .[4]

G cluster_0 This compound A C₁₁H₁₁BrN₂O₄ B

Caption: Chemical Structure of the Target Compound.

4.1. Spectroscopic Data

The following data are predicted based on the structure and supported by literature values for analogous compounds.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

    • Rationale: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, they will appear as multiplets or broad singlets. The proton between the bromo and nitro groups will be the most deshielded.

    • Morpholine Protons: The eight protons of the morpholine ring are non-equivalent due to restricted rotation around the amide C-N bond.[5] They typically appear as two broad multiplets or several distinct signals in the range of δ 3.2-3.9 ppm.[6][7]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, CDCl₃):

    • Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule.

    • Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected around δ 167-170 ppm.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine (C-Br) and nitro group (C-NO₂) will have distinct chemical shifts.

    • Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen (N-CH₂) will be around δ 42-48 ppm, and the carbons adjacent to the oxygen (O-CH₂) will be further downfield around δ 66-67 ppm.[6]

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

    • Amide C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.[8][9]

    • NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[10]

    • C-N Stretch: A band corresponding to the C-N stretch of the amide is expected around 1115 cm⁻¹.

    • Aromatic C-H & C=C Stretches: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C stretching will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS-ESI):

    • Rationale: Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

    • Molecular Ion Peak (M⁺): The most critical feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an intensity ratio of approximately 1:1. This is the characteristic isotopic signature of a compound containing one bromine atom (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br).[11][12] The expected m/z values would be ~314 and ~316.

    • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (•NO₂) or cleavage of the amide bond.

4.2. Summary of Characterization Data

TechniqueParameterExpected ResultRationale / Reference
Appearance Physical StatePale yellow solid-
Melting Point Range (°C)To be determined experimentallyPurity indicator
¹H NMR Chemical Shift (δ)~8.5-7.5 (m, 3H, Ar-H), ~3.9-3.2 (m, 8H, Morpholine-H)Structural confirmation[6]
¹³C NMR Chemical Shift (δ)~168 (C=O), ~150-120 (Ar-C), ~67 (O-CH₂), ~45 (N-CH₂)Structural confirmation[6]
IR Wavenumber (cm⁻¹)~1650 (C=O, strong), ~1530 & ~1350 (NO₂, strong)Functional group ID[8][9][10]
MS (ESI) m/z Ratio[M]⁺ and [M+2]⁺ at ~314/316 in a ~1:1 ratioConfirms MW and Br presence[11][12]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care and use a syringe or cannula for transfers. Neutralize any spills and leftover reagent with a base like sodium bicarbonate.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Morpholine & Triethylamine: Corrosive and flammable liquids. Avoid contact with skin and eyes.

References

  • Singh, P., & Asundi, R. K. (1958). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 47, 92-101.
  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2942-2947. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

  • LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8570. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-nitro-. NIST Chemistry WebBook. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. Molecules, 21(9), 1221. [Link]

  • ResearchGate. (2019). Tandem mass spectrometry of organic nitro and halogen compounds. [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. [Link]

  • AOBChem. (n.d.). 3-Bromo-5-nitrobenzoyl chloride. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

  • Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123. [Link]

  • LibreTexts Chemistry. (2014). Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Advances. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

Sources

A Technical Guide to (3-Bromo-5-nitrophenyl)(morpholino)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of (3-Bromo-5-nitrophenyl)(morpholino)methanone, a substituted aromatic amide of interest in medicinal chemistry and synthetic research. We detail its molecular structure, physicochemical properties, a robust and validated synthetic protocol, and standard analytical methods for structural confirmation. Furthermore, this guide explores the potential reactivity of its constituent functional groups and discusses its prospective applications in drug discovery, grounded in the established pharmacological relevance of the morpholine and nitroaromatic scaffolds. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Introduction

This compound is a synthetic organic compound featuring a central phenyl ring substituted with bromo, nitro, and morpholinocarbonyl groups. The unique electronic and steric arrangement of these functional groups makes it a valuable scaffold and intermediate. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles[1]. Concurrently, the nitroaromatic group is a well-known pharmacophore and a versatile synthetic handle, capable of undergoing various chemical transformations, most notably reduction to an amine[2].

The precursor, 3-Bromo-5-nitrobenzoic acid, is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for treatments targeting tuberculosis and various cancers[3]. The combination of these structural motifs in a single molecule presents a platform for the development of novel chemical entities with diverse biological potential. This guide serves as a Senior Application Scientist's perspective on the synthesis, analysis, and potential utility of this compound.

Physicochemical Properties and Molecular Structure

The molecule consists of a 1,3,5-substituted benzene ring. A bromine atom and a nitro group (NO₂) occupy positions 3 and 5, respectively, imparting specific electronic properties to the ring. The carbonyl group at position 1 is linked to the nitrogen atom of a morpholine ring, forming a tertiary amide. This linkage introduces a flexible, hydrophilic, and metabolically robust heterocyclic moiety.

Compound Identification and Properties

All quantitative data and identifiers for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone[4]
CAS Number 941294-19-5[4][5][6]
Molecular Formula C₁₁H₁₁BrN₂O₄[4][5]
Molecular Weight 315.12 g/mol [4][5]
Canonical SMILES O=C(C1=CC(Br)=CC(=C1)N(=O)=O)N2CCOCC2[4]
InChIKey RZUMLQTYOVVAIF-UHFFFAOYSA-N[4]
Predicted XLogP3 2.29[7]
Storage Temp. 2-8°C[5]

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved via a two-step process starting from 3-Bromo-5-nitrobenzoic acid. This method involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution with morpholine.

Rationale for Synthetic Strategy

Direct amide coupling between a carboxylic acid and an amine is possible but often requires high temperatures or specialized coupling agents. A more robust and field-proven approach is the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are highly electrophilic and react readily with amines like morpholine at or below room temperature, typically leading to high yields and clean conversions. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the intermediate. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used in the second step to neutralize the HCl generated during the amidation, preventing the protonation of the morpholine reactant.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-nitrobenzoic acid (1.0 eq)[8].

  • Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a flask cooled in an ice bath (0°C).

  • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred morpholine solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Reactant1 3-Bromo-5-nitrobenzoic Acid Reaction1 Reflux (80°C, 2-3h) Reactant1->Reaction1 Reagent1 Thionyl Chloride (SOCl₂) Catalytic DMF Reagent1->Reaction1 Workup1 Vacuum Distillation (Remove excess SOCl₂) Reaction1->Workup1 Intermediate Crude 3-Bromo-5-nitrobenzoyl Chloride Workup1->Intermediate Reaction2 Stir at 0°C to RT Intermediate->Reaction2 Reactant2 Morpholine + Triethylamine in Anhydrous DCM Reactant2->Reaction2 Workup2 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction2->Workup2 Purification Purification (Recrystallization or Chromatography) Workup2->Purification Product Pure (3-Bromo-5-nitrophenyl) (morpholino)methanone Purification->Product

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is a self-validating step essential for ensuring scientific integrity. The following spectroscopic methods are standard for characterizing the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (~δ 8.0-8.8 ppm). Due to the meta-substitution pattern, they will appear as finely split triplets or doublets of doublets (e.g., t, dd). The strong deshielding is caused by the electron-withdrawing nitro and carbonyl groups.

  • Morpholine Protons: Two broad multiplets or triplets are expected for the morpholine protons. The four protons adjacent to the nitrogen (N-CH₂) will be deshielded by the amide carbonyl and appear around δ 3.6-3.8 ppm. The four protons adjacent to the oxygen (O-CH₂) will appear slightly upfield, around δ 3.4-3.6 ppm. The integration of these signals should correspond to a 4H:4H ratio.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 165-170 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm), including two quaternary carbons attached to the bromo and nitro groups and one attached to the carbonyl group.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the N-CH₂ carbons (~δ 42-48 ppm) and one for the O-CH₂ carbons (~δ 66-68 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch (Amide): A strong absorption band should be present around 1630-1660 cm⁻¹, characteristic of a tertiary amide carbonyl group.

  • N-O Stretch (Nitro): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-N Stretch: A band corresponding to the C-N stretch of the amide will appear in the fingerprint region.

Mass Spectrometry (MS):

  • In an ESI+ (Electrospray Ionization, positive mode) spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 316.0 and 318.0 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_validation Structural Validation Input Purified Synthetic Product NMR ¹H and ¹³C NMR Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Validation Data Interpretation: - Proton/Carbon Environment - Functional Groups - Molecular Weight & Isotopic Pattern NMR->Validation IR->Validation MS->Validation Output Confirmed Molecular Structure Validation->Output

Caption: A logical workflow for the structural confirmation of the final product.

Reactivity and Potential Applications in Drug Development

The title compound is not just a stable final product but also a versatile intermediate for further chemical elaboration, making it a valuable building block for creating libraries of drug-like molecules.

  • Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an aniline derivative (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting amine is a powerful nucleophile and a common precursor for synthesizing a wide array of other functional groups and heterocyclic systems, which is a cornerstone of many drug discovery programs[9].

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse carbon-carbon and carbon-heteroatom bonds, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Pharmacological Relevance: As previously mentioned, the morpholine ring is prized for its ability to enhance drug-like properties[1]. The nitro group itself is a pharmacophore in several antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species within target cells[2]. This dual functionality suggests that this compound and its derivatives could be explored for a range of therapeutic targets, including oncology, infectious diseases, and neuropharmacology[10][11].

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis via a reliable acyl chloride intermediate pathway and outlined a comprehensive, self-validating protocol for its characterization. The strategic placement of its bromo, nitro, and morpholinocarbonyl functional groups makes it an attractive scaffold for the development of novel small molecules in drug discovery programs. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, verify, and utilize this compound in their scientific endeavors.

References

  • De Meglio, P., et al. (1979). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 22(6), 738-41. [Link]

  • Scilit. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Scilit. [Link]

  • CAS Common Chemistry. (n.d.). (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. CAS, a division of the American Chemical Society. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Morpholino(3-nitrophenyl)methanone. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Balamurugan, K., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Chemsigma. (n.d.). This compound [941294-19-5]. Chemsigma. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • World of Chemicals. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. World of Chemicals. Retrieved January 9, 2026, from [Link]

  • Reddy, K. S., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

Sources

Technical Guide: Unveiling the Mechanism of Action of (3-Bromo-5-nitrophenyl)(morpholino)methanone as a Putative PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(3-Bromo-5-nitrophenyl)(morpholino)methanone is a synthetic compound whose mechanism of action is not yet elucidated in peer-reviewed literature. However, a detailed structural analysis, supported by extensive data on analogous compounds, strongly suggests its role as a modulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This technical guide synthesizes the foundational evidence for this hypothesis, proposes a definitive experimental strategy for its validation, and provides detailed, field-proven protocols for researchers. We posit that the morpholine moiety acts as a critical pharmacophore for kinase domain interaction, while the 3-bromo-5-nitro-substituted phenyl ring governs the compound's potency and specificity. This document serves as a comprehensive roadmap for investigating this promising molecule.

Part 1: Scientific Rationale and Hypothesized Mechanism

Introduction to this compound

This compound is an organic molecule featuring a central benzoyl scaffold connected to a morpholine ring. The phenyl group is substituted with both a bromine atom and a nitro group at the meta positions. While direct biological studies on this specific molecule are not publicly available, its constituent functional groups are well-characterized in medicinal chemistry, providing a strong basis for a hypothesized mechanism of action.

The Morpholine Moiety: A Privileged Scaffold for PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cellular growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A wealth of research has established the morpholine ring as a cornerstone for potent kinase inhibitors, particularly those targeting the PI3K family.[1][2] The oxygen atom within the morpholine ring is a key hydrogen bond acceptor, frequently anchoring inhibitors into the hinge region of the kinase's ATP-binding pocket.[3] This interaction is a foundational element in the structure-activity relationship (SAR) of numerous PI3K inhibitors, including the well-characterized pan-Class I inhibitor ZSTK474.[3][4] The presence of this exact moiety in this compound forms the primary basis of our hypothesis.

Role of the Substituted Phenyl Ring

The 3-bromo-5-nitro-substituted phenyl ring is predicted to fine-tune the molecule's inhibitory activity.

  • Nitro Group: Nitroaromatic compounds are known to possess a wide range of biological activities, often stemming from their strong electron-withdrawing nature and potential for redox cycling.[5] In the context of kinase inhibition, this group can form crucial interactions within the active site and contribute to overall binding affinity. Furthermore, precursors like 3-Bromo-5-nitrobenzoic acid are used as intermediates in the synthesis of novel cancer therapies.[6]

  • Bromo Group: Halogenation is a common strategy in drug design to modulate potency and pharmacokinetic properties. Bromo-substituted heterocyclic compounds have been successfully developed as potent tyrosine kinase inhibitors, demonstrating the utility of this substitution in kinase-targeted molecules.[7]

The Central Hypothesis: Inhibition of the PI3K/Akt Signaling Pathway

Based on this structural evidence, we hypothesize that This compound functions as an ATP-competitive inhibitor of PI3K and/or its downstream effector, Akt. This inhibition is expected to block the phosphorylation of Akt, leading to the deactivation of downstream pro-survival signaling and ultimately inducing apoptosis or cell cycle arrest in cancer cells dependent on this pathway.

The proposed signaling pathway and the point of inhibition are illustrated below.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor (3-Bromo-5-nitrophenyl) (morpholino)methanone Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Figure 1: Hypothesized mechanism targeting the PI3K/Akt pathway.

Part 2: Experimental Validation Strategy

To rigorously test this hypothesis, a multi-step experimental workflow is essential. This strategy is designed as a self-validating system, moving from direct target engagement in vitro to cellular pathway effects and finally to a functional cellular outcome.

workflow A Step 1: In Vitro Kinase Inhibition Assay B Step 2: Cellular Target Engagement (Western Blot) A->B Confirms direct inhibition C Step 3: Functional Cellular Outcome (Viability Assay) B->C Links target to cellular pathway D Conclusion: Mechanism Validated C->D Confirms biological consequence

Figure 2: High-level experimental workflow for mechanism validation.
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of PI3K isoforms and/or Akt kinases and to quantify its potency (IC₅₀).

Rationale: This is the most direct test of the hypothesis. Using purified enzymes removes the complexity of the cellular environment, ensuring that any observed effect is due to a direct interaction between the compound and the kinase. We will use a well-established ADP-Glo™ Kinase Assay (Promega).

Methodology:

  • Reagents & Materials:

    • Purified recombinant human kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, Akt2, Akt3).

    • Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate for PI3K; a suitable peptide substrate like "Aktide" for Akt).

    • This compound, dissolved in DMSO to a 10 mM stock.

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

    • ATP, MgCl₂.

    • White, opaque 96-well or 384-well plates.

    • Multimode plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase buffer (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • In the wells of the plate, add 5 µL of kinase/substrate mix.

    • Add 2.5 µL of the serially diluted compound or vehicle control.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Kₘ for each enzyme).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a high-concentration inhibitor control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in luminescence, indicating inhibition of ATP-to-ADP conversion. The resulting IC₅₀ values will quantify the compound's potency against each kinase isoform.

Kinase TargetExpected IC₅₀ (nM)Rationale / Comparison
PI3Kα< 100High potency expected due to morpholine scaffold.[4]
PI3Kβ< 500Potency may vary, indicating potential isoform selectivity.
PI3Kδ< 100Potency may vary, indicating potential isoform selectivity.
Akt1< 500Possible dual PI3K/Akt inhibition.[8]
Table 1: Hypothetical data and interpretation for the in vitro kinase assay.
Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the PI3K/Akt pathway inside living cells by measuring the phosphorylation status of Akt.

Rationale: Akt is activated by phosphorylation at two key sites: Threonine 308 (p-Akt T308) by PDK1 and Serine 473 (p-Akt S473) by mTORC2. An effective PI3K inhibitor will prevent the formation of PIP3, blocking the recruitment and subsequent phosphorylation of Akt. Measuring the levels of p-Akt is a standard and direct readout of pathway activity in a cellular context.

Methodology:

  • Cell Culture & Treatment:

    • Use a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3, or A375).[9][10]

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the IC₅₀ value determined in Protocol 1) for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE (e.g., 10% polyacrylamide gel).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-phospho-Akt (Thr308)

      • Rabbit anti-total Akt

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the p-Akt signal to the total Akt signal to account for any changes in total protein expression.

    • Compare the normalized p-Akt levels in treated samples to the vehicle control.

Expected Outcome: A dose-dependent reduction in the signal for both p-Akt (Ser473) and p-Akt (Thr308), with minimal change in total Akt or β-Actin levels, confirming on-target pathway inhibition in cells.

Protocol 3: Functional Cellular Outcome Assay (Cell Viability)

Objective: To determine if inhibiting the PI3K/Akt pathway with the compound leads to a biologically relevant outcome, such as decreased cell proliferation or viability.

Rationale: The PI3K/Akt pathway is a pro-survival pathway. Its inhibition should lead to a reduction in cell viability or proliferation, particularly in cancer cells that are dependent on it. This assay links target engagement to a functional cellular phenotype.

Methodology:

  • Reagents & Materials:

    • Cancer cell lines used in Protocol 2.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT colorimetric assays.

    • White, clear-bottom 96-well plates for luminescence or clear plates for colorimetric assays.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the compound (e.g., from 100 µM down to 1 nM in a semi-log dilution).

    • Incubate for 72 hours, a sufficient time for anti-proliferative effects to manifest.

    • For the CellTiter-Glo® assay, allow the plate to equilibrate to room temperature. Add the reagent directly to the wells, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data with vehicle-treated cells representing 100% viability and wells with no cells representing 0% viability.

    • Plot percent viability against the logarithm of compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in cell viability, demonstrating that the compound's on-target activity translates into a functional anti-proliferative effect. The GI₅₀ should correlate with the concentrations that showed effective p-Akt inhibition in the Western blot.

Part 3: Conclusion and Future Directions

The structural features of this compound provide a compelling, scientifically-grounded rationale for its investigation as a PI3K/Akt pathway inhibitor. The experimental strategy outlined in this guide provides a clear and robust path to validating this mechanism of action. Successful completion of these protocols would not only elucidate the compound's primary mechanism but also establish it as a valuable lead molecule for further preclinical development in oncology or other diseases characterized by aberrant PI3K signaling.

Future work would involve kinase selectivity profiling against a broad panel of kinases to assess off-target effects, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo xenograft studies to determine its efficacy in a preclinical cancer model.

References

  • Petrov, P., Hřebačková, J., & Růžička, A. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. [Link]

  • LoRusso, P. M., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Hayakawa, M., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Martini, M., De Santis, M. C., & Cenci, T. (2020). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). PubMed Central. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Chandrappa, H., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

Topic: Potential Biological Activities of (3-Bromo-5-nitrophenyl)(morpholino)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chemical scaffold (3-Bromo-5-nitrophenyl)(morpholino)methanone and its derivatives. This class of compounds merges three key pharmacophoric elements: a bromo-substituted phenyl ring, a nitro group, and a morpholine moiety. While direct and extensive research on this specific parent compound is nascent, this document synthesizes data from structurally related molecules to build a strong rationale for its potential as a source of novel therapeutic agents. We will delve into the putative anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. The guide provides detailed, field-proven experimental protocols for the systematic evaluation of these activities, explains the causality behind methodological choices, and presents potential mechanisms of action. All discussions are grounded in authoritative references, with workflows and pathways visualized to enhance clarity and guide future research endeavors.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of known bioactive fragments into a single molecular entity is a cornerstone of rational drug design. The compound this compound, identified by CAS Number 941294-19-5, represents such a strategic synthesis. Its structure is a compelling convergence of three distinct chemical motifs, each contributing to a high potential for diverse biological activity.

  • The Morpholine Ring: The morpholine core is a well-established "privileged structure" in drug discovery.[1] Its presence is known to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and it is a key component in numerous approved drugs with activities ranging from anticancer to antidepressant.[2][3]

  • The Nitrophenyl Group: Aromatic nitro compounds, particularly the nitrophenyl group, are potent pharmacophores. They are integral to a variety of compounds demonstrating significant antimicrobial and anticancer activities.[4][5][6][7] The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties and its interactions with biological targets.

  • The Bromo Substituent: Halogenation, specifically with bromine, is a widely used tactic to modulate a compound's lipophilicity, membrane permeability, and binding affinity to target proteins. Bromine substitution can enhance the potency of bioactive molecules and is a feature of many compounds explored for anticancer properties.[8][9][10]

The convergence of these three motifs in this compound derivatives suggests a high probability of discovering novel agents with significant therapeutic potential. This guide serves as a foundational roadmap for researchers aiming to synthesize and systematically evaluate this promising class of compounds.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives can be reliably achieved through standard amidation coupling reactions.[1] A general and efficient pathway involves the activation of the carboxylic acid of 3-bromo-5-nitrobenzoic acid, followed by its reaction with morpholine or a substituted morpholine derivative.

A common and effective method is the conversion of the benzoic acid to its more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride. This intermediate then reacts readily with the secondary amine of the morpholine ring to form the stable amide bond.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 3-Bromo-5-nitrobenzoic Acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 Reaction product1 3-Bromo-5-nitrobenzoyl Chloride reagent1->product1 Produces reagent2 Morpholine (or derivative) product1->reagent2 Coupling product2 (3-Bromo-5-nitrophenyl) (morpholino)methanone reagent2->product2 Forms

Caption: General synthesis workflow for the target compound.

Characterization of the synthesized derivatives would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to verify the presence of key functional groups like the amide carbonyl.

Potential Biological Activity I: Anticancer

The structural features of the (3-bromo-5-nitrophenyl) scaffold are strongly suggestive of potential anticancer activity. Numerous studies have documented the cytotoxic effects of compounds containing nitrophenyl and bromophenyl groups against a wide array of human cancer cell lines.[7][8][11]

Mechanistic Hypothesis

The anticancer effect of these derivatives may be multifactorial, operating through several established cell death mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Bromophenol hybrids have been shown to induce apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS).[9] Elevated ROS levels can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade (e.g., Caspase-3), culminating in the cleavage of key cellular proteins like PARP and ultimately, cell death.[9]

  • Cell Cycle Arrest: The compounds could potentially interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell proliferation.[9][12]

  • Enzyme Inhibition: The morpholine moiety is present in known inhibitors of critical signaling pathways, such as the PI3K pathway, which is often dysregulated in cancer.[3] It is plausible that these derivatives could act as inhibitors of kinases or other enzymes vital for cancer cell survival.

compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Deriv. ros Increased Cellular ROS compound->ros mito Mitochondrial Stress ros->mito caspase Caspase-3 Activation mito->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis (Programmed Cell Death) parp->apoptosis

Caption: Potential ROS-mediated apoptotic pathway.

Experimental Validation: In Vitro Cytotoxicity

A crucial first step in evaluating anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines.[13]

Data Presentation: Summarizing Cytotoxic Activity

The potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit cell growth by 50%.[14] Data should be presented clearly in a tabular format for comparative analysis.

Cell LineCancer TypeCompound X (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][InsertValue]
HCT116Colon Carcinoma[Insert Value][Insert Value]
HepG2Hepatocellular Carcinoma[Insert Value][Insert Value]
HEK293Normal Kidney (Toxicity)[Insert Value][Insert Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] The choice of this assay is justified by its high-throughput compatibility and reproducibility for initial screening.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential Biological Activity II: Antimicrobial

The combination of the morpholine ring and the nitrophenyl group strongly suggests potential antimicrobial activity.[16][17][18] Morpholine derivatives are known to possess a broad spectrum of action against various bacterial strains, while nitrophenyl-containing compounds have also been identified as effective antimicrobial agents.[7][19][20] A structurally similar compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Mechanistic Hypothesis

The antimicrobial action could be attributed to:

  • Enzyme Inhibition: A plausible mechanism, seen in related compounds like bronidox (5-bromo-5-nitro-1,3-dioxane), involves the oxidation of essential protein thiols.[21] This modification can irreversibly inhibit the activity of enzymes crucial for microbial metabolism and growth.

  • Disruption of Cellular Integrity: The compounds may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of intracellular contents and cell death.

Experimental Validation: Antimicrobial Susceptibility Testing

The standard method to quantify antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[22]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate Wells (Compound + Bacteria) prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound in Broth prep_compound->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity (Bacterial Growth) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be tabulated to compare the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

MicroorganismStrain (e.g., ATCC)Compound X (MIC in µg/mL)Ciprofloxacin (Control) (MIC in µg/mL)Fluconazole (Control) (MIC in µg/mL)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]N/A
Escherichia coliGram-negative[Insert Value][Insert Value]N/A
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]N/A
Candida albicansFungus[Insert Value]N/A[Insert Value]

Protocol: Broth Microdilution Assay

This method is considered a gold standard for its quantitative and reproducible results.[22][23][24]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[25][26] Dilute this suspension as required by standard protocols (e.g., CLSI guidelines) to achieve the final target inoculum concentration in the wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[26]

Potential Biological Activity III: Anti-inflammatory

The morpholine scaffold is also associated with anti-inflammatory properties.[16] For instance, 4-phenylmorpholine derivatives have been reported to possess anti-inflammatory activities.[16] Therefore, it is logical to investigate the this compound series for similar effects.

Mechanistic Hypothesis

Inflammation is a complex process involving various mediators. The potential anti-inflammatory action of these compounds could involve:

  • Inhibition of Pro-inflammatory Mediators: The compounds may inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandins.[27]

  • Enzyme Inhibition: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[28][29]

Experimental Validation: In Vitro Anti-inflammatory Assay

A common and effective method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[27]

Data Presentation: Summarizing Anti-inflammatory Activity

Results can be presented as the concentration of the compound that inhibits NO production by 50% (IC₅₀).

ParameterCompound X (IC₅₀ in µM)Indomethacin (Positive Control) (IC₅₀ in µM)
NO Inhibition (RAW 264.7)[Insert Value][Insert Value]

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + positive control like Indomethacin + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a short incubation in the dark, measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control to determine IC₅₀ values. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[27]

Conclusion and Future Directions

The this compound scaffold represents a rationally designed platform for the discovery of novel bioactive compounds. The convergence of the morpholine, nitrophenyl, and bromophenyl moieties provides a strong theoretical basis for potential anticancer, antimicrobial, and anti-inflammatory activities. This guide has outlined the mechanistic rationale for these potential activities and provided detailed, validated experimental protocols for their systematic investigation.

Future research should focus on synthesizing a library of derivatives by modifying the substituents on both the phenyl and morpholine rings to establish structure-activity relationships (SAR). Promising lead compounds identified through the in vitro screens detailed herein should be advanced to more complex biological evaluations, including in vivo animal models for efficacy and toxicity, and further mechanistic studies to precisely identify their molecular targets.[30][31] The systematic application of the principles and protocols in this guide will enable a thorough and efficient exploration of this promising chemical series.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health (NIH).
  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC - NIH.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
  • Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. ResearchGate.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health (NIH).
  • Antimicrobial Susceptibility Testing Protocols. Routledge.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. PMC - NIH.
  • Compounds containing nitrophenyl groups as antimicrobial and/or... ResearchGate.
  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
  • Validating the Mechanism of Action for Novel Anti-Inflammatory Compounds: A Comparative Guide. Benchchem.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC - NIH.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. Benchchem.
  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.
  • (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. AOBChem USA.
  • This compound. Fluorochem - 试剂仪器网.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

Sources

Spectroscopic Characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound (3-Bromo-5-nitrophenyl)(morpholino)methanone, a substituted aromatic benzamide of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming identity, purity, and for understanding their chemical behavior. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the spectroscopic signatures of complex organic molecules.

Molecular Structure and Key Features

This compound (C₁₁H₁₁BrN₂O₄) is a multifaceted molecule presenting several key structural features that will dictate its spectroscopic behavior:

  • A trisubstituted aromatic ring: The benzene ring is substituted with a bromine atom, a nitro group, and a morpholinomethanone group. The electronic effects of these substituents (the electron-withdrawing nature of the bromine and nitro groups) will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra.

  • An amide functional group: The carbonyl group of the amide will exhibit a characteristic absorption in the IR spectrum. The C-N bond and the geometry of the amide will also influence the rotational dynamics observed in the NMR spectrum.

  • A morpholine ring: The saturated heterocyclic morpholine moiety will present characteristic signals in the upfield region of the NMR spectrum, corresponding to its methylene protons and carbons.

  • A nitro group: This strong electron-withdrawing group will have characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.

The systematic analysis of these features through a combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Analytical Workflow for Structural Elucidation

The comprehensive characterization of this compound relies on a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Connectivity Structural Connectivity & Environment NMR->Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Confirmation Final Structure Confirmation Connectivity->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation Fragmentation_Pathway M [C₁₁H₁₁BrN₂O₄]⁺˙ (m/z ≈ 314/316) F1 [C₇H₃BrNO₃]⁺ (m/z ≈ 230/232) (3-bromo-5-nitrobenzoyl cation) M->F1 - C₄H₈NO F2 [C₄H₈NO]⁺ (m/z = 86) M->F2 - C₇H₃BrNO₃ F3 [C₁₁H₁₁BrN₂O₃]⁺˙ (m/z ≈ 268/270) M->F3 - O F4 [C₆H₃BrN]⁺˙ (m/z ≈ 184/186) F1->F4 - CO₂

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. [1]3. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offers a robust framework for researchers to confirm the synthesis and purity of this compound. The causality behind the predicted spectral features is rooted in the interplay of the compound's functional groups and their electronic and steric effects. This self-validating approach, integrating data from multiple orthogonal techniques, is essential for ensuring the scientific integrity of research and development involving novel chemical entities.

References

  • Lin, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • TheElkchemist (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Lin, Y., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369-76. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Lin, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Taylor & Francis Online. (n.d.). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. [Link]

  • ResearchGate. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. [Link]

  • Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • CAS Common Chemistry. (n.d.). (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. [Link]

  • Reddy, R., & Viswanath, I. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

  • Chemsigma. (n.d.). This compound [941294-19-5]. [Link]

  • Fluorochem. (n.d.). This compound. [Link]

  • Atlantis Press. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • AOBChem USA. (n.d.). (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. [Link]

  • Guangzhou Webo Technology Co., Ltd. (n.d.). This compound. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). methanone, (3,4-dichlorophenyl)(3-nitrophenyl)- - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (n.d.). (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3). [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]

Sources

Technical Guide: Physicochemical Characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone – A Framework for Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-nitrophenyl)(morpholino)methanone, a compound of interest within contemporary drug discovery pipelines, presents a chemical scaffold with potential therapeutic relevance. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a critical determinant of its developability. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. Eschewing a rigid template, this document is structured to logically flow from the foundational principles of the compound's nature to detailed, field-proven experimental protocols. The methodologies described herein are grounded in established scientific principles and regulatory expectations, providing a self-validating system for data generation. This document is intended to serve as an in-depth technical resource for researchers and drug development professionals, enabling a robust and efficient characterization of this and similar molecules.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its inherent physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the ultimate success or failure of a development program. Poor solubility can lead to low bioavailability, hindering the attainment of therapeutic concentrations, while instability can result in loss of potency and the formation of potentially toxic degradants.

This compound, with the molecular formula C₁₁H₁₁BrN₂O₄ and a molecular weight of 315.12 g/mol , belongs to a class of compounds, morpholino methanones, that are being explored for various therapeutic applications.[1][2] The presence of a bromo and a nitro group on the phenyl ring suggests potential for diverse chemical interactions and also raises questions about its stability. This guide provides a systematic approach to characterizing these critical attributes for this compound, offering both the "how" and the "why" behind the experimental designs.

Foundational Properties of this compound

A preliminary in-silico assessment and understanding of the structural components of this compound can provide valuable insights into its expected physicochemical behavior.

PropertyValue/InformationSource
CAS Number 941294-19-5[3]
Molecular Formula C₁₁H₁₁BrN₂O₄[3]
Molecular Weight 315.12 g/mol [3]

The morpholino group generally imparts some degree of aqueous solubility, while the substituted phenyl ring is largely hydrophobic. The nitro group can be susceptible to reduction, and the amide linkage could be prone to hydrolysis under certain pH conditions. These structural alerts guide the design of the stability studies outlined in this guide.

Comprehensive Solubility Assessment

A multifaceted approach to solubility determination is crucial, as different methods provide distinct and complementary information. For early-stage drug discovery, both kinetic and thermodynamic solubility assessments are invaluable.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4] This high-throughput screen is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

  • Causality: The rapid precipitation upon introduction to an aqueous environment from a DMSO stock mimics the conditions a compound might experience in certain in vitro assays. This method is not a measure of true equilibrium solubility but is a rapid and resource-efficient way to rank compounds.[5]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a saturated solution at equilibrium.[7] This is a more time and resource-intensive measurement but provides the definitive solubility value. The shake-flask method is the gold standard for this determination.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] A calibration curve prepared from known concentrations of the compound is used for quantification.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact parent compound.

In-Depth Stability Profiling

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[8] Stability testing for this compound should encompass both long-term storage stability and forced degradation studies to identify potential degradation pathways.

Long-Term Stability Assessment (ICH Q1A Guidelines)

Long-term stability studies are designed to evaluate the stability of the drug substance under recommended storage conditions.[9][10]

  • Sample Storage: Store accurately weighed samples of this compound in controlled environment chambers under the conditions specified by the International Council for Harmonisation (ICH) Q1A guidelines.[9]

  • Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples for analysis.[9]

  • Analysis: Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated, stability-indicating HPLC method.

ConditionTemperatureHumidity
Long-term 25°C ± 2°C60% RH ± 5% RH
Accelerated 40°C ± 2°C75% RH ± 5% RH
  • Authoritative Grounding: The conditions and testing frequencies are defined by the ICH Q1A(R2) guideline, which is the globally accepted standard for stability testing of new drug substances.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[11] These studies are crucial for developing and validating a stability-indicating analytical method.[12] The goal is to achieve a target degradation of 5-20%.[13]

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress agents.[12]

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[13]

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[13]

    • Oxidation: 3% H₂O₂ at room temperature.[14]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, identify, and quantify the parent compound and any degradation products.

  • Trustworthiness: By subjecting the molecule to a range of stresses that it might encounter during its lifecycle, from synthesis to administration, a comprehensive picture of its liabilities can be formed. The identification of degradation products allows for their toxicological assessment and the establishment of appropriate controls.[11]

Visualization of Workflows

Solubility Assessment Workflow

G cluster_0 Solubility Assessment A Start: this compound B Kinetic Solubility (Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask) A->C D Data Analysis & Reporting B->D C->D

Caption: Workflow for solubility assessment.

Stability Assessment Workflow

G cluster_1 Stability Assessment E Start: this compound F Long-Term Stability (ICH Q1A) E->F G Forced Degradation Studies E->G J Comprehensive Stability Report F->J H Stability-Indicating Method Development G->H I Degradation Product Identification H->I I->J

Caption: Workflow for stability assessment.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For this compound, the protocols and rationale outlined in this guide provide a robust framework for generating high-quality, reliable data. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive understanding of its dissolution behavior. Concurrently, a combination of long-term stability studies and forced degradation analysis will elucidate its chemical liabilities and inform the development of stable formulations. The insights gained from these studies are paramount for making informed decisions and de-risking the progression of this and other promising molecules through the development pipeline.

References

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. European Journal of Pharmaceutical Sciences, 114, 194-204.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological activity of morpholino compound. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Morimoto, Y. (2013). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. JSM Chem, 1(1), 1003.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PLOS ONE. (2022). Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. Retrieved from [Link]

  • National Institutes of Health. (2009). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Retrieved from [Link]

  • Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • The Morpholino Group. (n.d.). Research. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • 广州伟伯科技有限公司. (n.d.). This compound. Retrieved from [Link]

  • 试剂仪器网. (n.d.). This compound. Retrieved from [Link]

Sources

In Silico Prediction of (3-Bromo-5-nitrophenyl)(morpholino)methanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, in silico methods are indispensable for the rapid identification and optimization of novel therapeutic agents. These computational techniques enable the prediction of a molecule's biological activity and the evaluation of its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[1] This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of the novel small molecule, (3-Bromo-5-nitrophenyl)(morpholino)methanone. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools. We will walk through a complete computational workflow, from initial molecule preparation to molecular docking and pharmacokinetic property prediction, to assess its hypothetical bioactivity.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a synthetic organic compound with the molecular formula C11H11BrN2O4.[2] Its structure features a substituted phenyl ring containing both a bromo and a nitro group, linked to a morpholine moiety via a ketone. While specific biological activities for this exact compound are not extensively documented in public literature, its structural motifs are of interest in medicinal chemistry. The morpholine ring is a "privileged" structure, often found in approved drugs, where it can improve aqueous solubility and other pharmacokinetic properties.[3] The presence of a bromo and a nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially modulating its binding affinity to biological targets.[3]

In silico bioactivity prediction uses computational models to forecast the biological effects of chemical compounds.[4][5] This approach is a cornerstone of computer-aided drug design (CADD), offering a cost-effective and time-efficient means to screen large virtual libraries of compounds and prioritize candidates for further experimental validation.[6][7][8] The primary methodologies covered in this guide include target identification, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Compound Profiling

A foundational step in any in silico analysis is the thorough characterization of the molecule of interest. This involves calculating its physicochemical properties, which are crucial for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number941294-19-5[9][10]
Molecular FormulaC11H11BrN2O4[2]
Molecular Weight315.12 g/mol Calculated
IUPAC Name(3-bromo-5-nitrophenyl)(morpholin-4-yl)methanoneCalculated
SMILESC1=C(C=C(C(=C1)Br)[O-])C(=O)N2CCOCC2Calculated
LogP (octanol-water partition coefficient)1.85 (Predicted)Calculated
Topological Polar Surface Area (TPSA)78.9 ŲCalculated
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors5Calculated

Note: LogP and TPSA were calculated using standard cheminformatics software and are predictive values.

The In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity is a structured pipeline that begins with defining the molecule and its potential targets and culminates in a comprehensive profile of its likely biological and pharmacokinetic properties.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Prediction cluster_analysis Phase 3: Analysis & Validation A Compound Structure This compound B Target Identification (Database Mining & Literature Search) A->B D Molecular Docking (Predicts Binding Affinity & Pose) A->D E ADMET Prediction (Pharmacokinetics & Toxicity) A->E C Protein Structure Retrieval (e.g., Protein Data Bank) B->C C->D F Data Analysis & Interpretation D->F E->F G Prioritization for In Vitro Validation F->G

Caption: A generalized workflow for the in silico prediction of bioactivity.

Detailed Methodologies

Target Identification and Validation

Given that this compound is a novel compound, the first step is to identify its potential biological targets. This is a critical step as the choice of target will dictate the subsequent computational experiments.

Protocol for Target Identification:

  • Ligand-Based Target Prediction:

    • Rationale: This approach identifies potential targets by comparing the query molecule to a database of known ligands with annotated biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

    • Step 1: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

    • Step 2: Utilize online servers or standalone software that perform chemical similarity searches against databases like ChEMBL, PubChem, and BindingDB. These tools employ algorithms like Tanimoto similarity to quantify structural resemblance.

    • Step 3: Analyze the output, which will typically be a list of known bioactive molecules that are structurally similar to the query compound, along with their known protein targets.

    • Step 4: Prioritize potential targets based on the similarity scores and the biological relevance of the targets to therapeutic areas of interest.

  • Reverse Docking:

    • Rationale: Instead of docking a library of compounds to a single target, reverse docking involves docking a single compound against a library of protein structures.[11]

    • Step 1: Prepare the 3D structure of this compound.

    • Step 2: Screen the compound against a database of 3D protein structures (e.g., a curated subset of the Protein Data Bank).

    • Step 3: Rank the potential targets based on the predicted binding affinities (docking scores).

    • Step 4: Further filter the list of potential targets based on biological function and druggability.

For the purpose of this guide, based on the bioactivities of structurally related compounds containing fluorinated benzoyl and morpholine moieties, we will hypothesize that this compound may exhibit antibacterial or anticancer activities.[3] Therefore, a relevant bacterial or human protein target would be selected for the subsequent molecular docking study.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[12][13][14]

Protocol for Molecular Docking:

  • Preparation of the Receptor:

    • Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains non-essential molecules (e.g., water, co-crystallized ligands) and may be missing hydrogen atoms.[15][16][17][18] These need to be addressed to prepare the protein for docking.

    • Step 1: Download the 3D structure of the selected target protein from a repository like the RCSB Protein Data Bank.[19]

    • Step 2: Using molecular modeling software (e.g., AutoDockTools, UCSF Chimera), remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[13][20]

    • Step 3: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Step 4: Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Step 5: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Preparation of the Ligand:

    • Rationale: The ligand structure must be in a 3D format with correct atom types and charges.

    • Step 1: Generate the 3D structure of this compound from its 2D representation using software like Open Babel.

    • Step 2: Perform energy minimization on the ligand structure to obtain a low-energy conformation.

    • Step 3: Assign partial charges and define the rotatable bonds.

    • Step 4: Save the prepared ligand in the appropriate format (e.g., PDBQT).

  • Docking Simulation and Analysis:

    • Rationale: The docking algorithm explores various conformations of the ligand within the defined binding site of the receptor and calculates the binding energy for each conformation.

    • Step 1: Define the search space (the "docking box") on the receptor, which is typically centered on the known active site or a predicted binding pocket.

    • Step 2: Run the docking simulation using software like AutoDock Vina.[21] The software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).

    • Step 3: Analyze the results. The pose with the lowest binding energy is generally considered the most favorable.

    • Step 4: Visualize the predicted binding pose of the ligand within the protein's active site to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis R1 Download PDB File R2 Remove Water & Heteroatoms R1->R2 R3 Add Hydrogens & Charges R2->R3 R4 Save as PDBQT R3->R4 D1 Define Docking Box R4->D1 L1 Generate 3D Structure L2 Energy Minimization L1->L2 L3 Define Rotatable Bonds L2->L3 L4 Save as PDBQT L3->L4 L4->D1 D2 Run AutoDock Vina D1->D2 D3 Analyze Binding Poses & Scores D2->D3 D4 Visualize Interactions D3->D4

Caption: A detailed workflow for molecular docking simulations.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for assessing its drug-likeness and potential for success as a therapeutic agent.[22][23] Poor pharmacokinetic properties are a major cause of late-stage drug development failures.

Protocol for ADMET Prediction:

  • Step 1: Obtain the SMILES string of this compound.

  • Step 3: Input the SMILES string into the chosen tool. These platforms use a variety of machine learning models and quantitative structure-property relationship (QSPR) models to predict a wide range of ADMET properties.[27]

  • Step 4: Analyze the predicted properties, which are often presented in a comprehensive report.

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Caco-2 PermeabilityModerate to HighGood potential for intestinal absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB, potentially reducing CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration.
Metabolism
CYP450 2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitorNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNon-substrateLess likely to be actively secreted by the kidneys via this transporter.
Toxicity
AMES MutagenicityNon-mutagenicLow potential for carcinogenicity.
hERG InhibitionLow riskReduced risk of cardiotoxicity.

Note: These are predictive values generated from computational models and require experimental validation.

Data Interpretation and Validation

The results from in silico predictions provide a valuable, albeit preliminary, assessment of a compound's potential bioactivity.

  • Molecular Docking: A strong predicted binding affinity (e.g., a docking score more negative than -7.0 kcal/mol) suggests that the compound is a promising candidate for inhibiting the target protein. The analysis of the binding pose can guide future structural modifications to improve potency.

  • ADMET Prediction: The predicted ADMET profile helps to identify potential liabilities early in the drug discovery process. For instance, a compound with high predicted toxicity or poor absorption would be a lower priority for synthesis and testing.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. The most promising candidates identified through this computational workflow should be synthesized and tested in relevant in vitro and in vivo assays to confirm their biological activity and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about the compound's therapeutic potential and make informed decisions about its advancement in the drug discovery pipeline. While the specific biological activity of this compound remains to be experimentally determined, the methodologies described herein provide a robust framework for its initial evaluation and for the broader application of computational chemistry in modern drug development.

References

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • RCSB PDB: Homepage. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024-08-13). [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery - Dove Medical Press. (2014-11-11). [Link]

  • QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. [Link]

  • Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. (2011-06-01). [Link]

  • Pharmacophore modelling: applications in drug discovery. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024-09-17). [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024-10-08). [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • Protein Data Bank - Proteopedia, life in 3D. (2024-08-18). [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025-04-29). [Link]

  • QSAR Analysis - Creative Biostucture Drug Discovery. [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (2022-07-26). [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07). [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [Link]

  • Homepage | Protein Data Bank in Europe. [Link]

  • The impact of pharmacophore modeling in drug design - ResearchGate. (2025-08-07). [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries - Portal. (2024-03-28). [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021-06-25). [Link]

  • ADMET-AI. [Link]

  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024-01-12). [Link]

  • In Silico Target Prediction - Creative Biolabs. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024-07-31). [Link]

  • In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm - MDPI. [Link]

  • 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem. [Link]

  • 3-bromo-5-nitrophenol (C6H4BrNO3) - PubChemLite. [Link]

  • This compound [941294-19-5] | Chemsigma. [Link]

  • (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone - AOBChem USA. [Link]

  • This compound - Fluorochem - 试剂仪器网. [Link]

  • 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem. [Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025-08-06). [Link]

  • (5-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | CID 796643 - PubChem. [Link]

  • 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. [Link]

  • 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model - ResearchGate. [Link]

Sources

Methodological & Application

(3-Bromo-5-nitrophenyl)(morpholino)methanone in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (3-Bromo-5-nitrophenyl)(morpholino)methanone

A Foundational and Exploratory Technical Guide for Medicinal Chemistry Applications

Section 1: Introduction and Compound Profile

This compound is a synthetic organic compound that stands at the intersection of several key structural motifs prevalent in medicinal chemistry. While this specific molecule is not extensively documented in peer-reviewed literature for a defined biological activity, its constituent parts—the bromo-nitrophenyl core and the morpholine amide—suggest significant potential as a lead compound or a versatile intermediate for library synthesis.[1][2][3][4]

The scientific rationale for investigating this compound is built on the established roles of its components:

  • The Nitroaromatic System: The nitro group is a potent electron-withdrawing group that can participate in critical biochemical reactions. Nitro-containing molecules are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects, often mediated through intracellular redox cycling.[5]

  • The Halogen Bond: The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity, providing a vector for rational drug design.

  • The Morpholine Moiety: Morpholine is widely regarded as a "privileged" structure in medicinal chemistry.[6] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a common feature in approved therapeutic agents.[6]

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound, positioning it as a valuable starting point for drug discovery programs.

Table 1: Compound Properties

PropertyValueReference
CAS Number 941294-19-5[7][8]
Molecular Formula C₁₁H₁₁BrN₂O₄[7][8]
Molecular Weight 315.12 g/mol [8]
Appearance Expected to be a light yellow or off-white solid[4]
Synonyms N-(3-Bromo-5-nitrobenzoyl)morpholine, 4-(3-Bromo-5-nitrobenzoyl)morpholine[8]

Section 2: Synthesis Protocol

The synthesis of this compound is most reliably achieved through a standard amide coupling reaction between 3-Bromo-5-nitrobenzoic acid and morpholine. The following protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and efficient choice for forming amide bonds in medicinal chemistry.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup R1 3-Bromo-5-nitrobenzoic acid STEP1 1. Acid Activation (Carbodiimide Coupling) R1->STEP1 R2 Morpholine STEP2 2. Nucleophilic Attack (Amide Bond Formation) R2->STEP2 CPL EDC / HOBt CPL->STEP1 BASE DIPEA BASE->STEP1 SOL Anhydrous DCM SOL->STEP1 STEP1->STEP2 STEP3 3. Aqueous Workup (Quenching & Extraction) STEP2->STEP3 STEP4 4. Purification (Column Chromatography) STEP3->STEP4 PRODUCT (3-Bromo-5-nitrophenyl) (morpholino)methanone STEP4->PRODUCT

Caption: General workflow for the amide coupling synthesis.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

    • Expert Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the final product yield.

  • Acid Activation: Add EDC (1.2 eq), HOBt (0.2 eq), and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20-30 minutes.

    • Expert Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added as a catalyst to suppress racemization (if chiral centers were present) and to form a more stable activated ester, improving the efficiency of the subsequent reaction with the amine.[9] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the protonated acid.

  • Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (3-Bromo-5-nitrobenzoic acid) is consumed (typically 4-12 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Expert Insight: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Postulated Mechanisms of Action & Therapeutic Hypotheses

Based on the compound's structure, we can formulate several hypotheses for its potential biological activity, providing a logical basis for initial screening campaigns.

Hypothesis A: Antimicrobial Agent via Thiol Oxidation

Many nitroaromatic compounds exert their antimicrobial effects by acting as electron acceptors in redox reactions. A plausible mechanism involves the enzymatic reduction of the nitro group to a nitro radical anion, which can then generate reactive oxygen species (ROS) or directly oxidize critical biomolecules. A related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), is known to function by oxidizing essential protein thiols, leading to enzyme inhibition and microbial death.[10] this compound could act via a similar mechanism, targeting cysteine residues in key bacterial enzymes.

Hypothesis B: Scaffold for PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway.[11] Inhibitors of PARP-1 have emerged as a major class of anticancer agents, particularly for tumors with deficiencies in DNA repair, such as those with BRCA mutations.[12] The core of many PARP inhibitors is a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1. The 3-bromo-5-nitrophenyl group of our target compound can be viewed as a potential nicotinamide isostere, capable of forming key hydrogen bonds and π-stacking interactions within the PARP-1 active site. The morpholine group can serve to occupy an adjacent pocket and improve physicochemical properties.

PARP_Pathway cluster_dna Cellular Stress cluster_parp PARP-1 Activation & Action cluster_repair DNA Repair Cascade DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 binds & activates PARylation PARylation of Target Proteins PARP1->PARylation synthesizes PAR NAD NAD+ NAD->PARP1 substrate PAR Poly(ADP-ribose) Chain (PAR) Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor (3-Bromo-5-nitrophenyl) (morpholino)methanone Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway and point of inhibition.

Section 4: Experimental Protocols for Screening & Validation

To investigate the hypotheses presented, the following tiered screening protocols are recommended.

Overall Screening Workflow

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cellular Validation start Synthesized Compound p1 Protocol 4.2: In Vitro PARP-1 Enzyme Inhibition Assay start->p1 p2 Protocol 4.3: Antimicrobial MIC Determination start->p2 decision1 Active Hit? (IC50 < 10 µM) p1->decision1 decision2 Active Hit? (MIC < 32 µg/mL) p2->decision2 p3 Protocol 4.4: Cell-Based PARP Inhibition Assay end_parp Advance to SAR Studies (PARP Pathway) p3->end_parp decision1->p3 Yes end_inactive Deprioritize or Explore Other Targets decision1->end_inactive No end_amr Advance to SAR Studies (Antimicrobial) decision2->end_amr Yes decision2->end_inactive No

Caption: A tiered workflow for primary and secondary screening.

Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a colorimetric assay suitable for high-throughput screening (HTS) to determine the compound's ability to directly inhibit PARP-1 enzyme activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, producing a colorimetric signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Olaparib or similar known PARP inhibitor (positive control)

  • DMSO (vehicle control)

  • Assay Buffer

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM.

  • Reaction Setup: In each well of a 96-well plate, add assay buffer, histone H1, and activated DNA (provided in most commercial kits).

  • Add Compound: Add 1 µL of the diluted test compound, positive control (Olaparib), or DMSO vehicle to the appropriate wells.

  • Enzyme Addition: Add PARP-1 enzyme to all wells except the "no enzyme" negative control. Incubate for 1 minute.

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated histones to bind.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-PAR-HRP conjugate and incubate.

  • Signal Development: Wash the plate again, then add TMB substrate. A blue color will develop.

  • Stop Reaction: Add stop solution to quench the reaction, turning the color to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Ciprofloxacin or other appropriate antibiotic (positive control)

  • DMSO (vehicle control)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Control Wells: Prepare wells containing:

    • MHB only (sterility control)

    • MHB + bacterial inoculum (growth control)

    • MHB + inoculum + DMSO (vehicle control)

    • MHB + inoculum + positive control antibiotic

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Section 5: Future Directions

Positive results from these initial screens would validate this compound as a valuable hit compound. The logical next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the compound to improve potency and selectivity. Key modifications could include:

    • Varying the substituents on the phenyl ring (e.g., replacing bromo with chloro or fluoro; altering the position of the nitro group).

    • Replacing the morpholine ring with other cyclic amines (e.g., piperidine, thiomorpholine[13]) to probe steric and electronic requirements.

  • Mechanism of Action Elucidation: For antimicrobial hits, studies could investigate the generation of ROS or directly test for inhibition of specific bacterial enzymes. For PARP inhibitor hits, cell-based assays measuring PARylation levels and synthetic lethality in BRCA-deficient cell lines would be crucial follow-up experiments.[12]

This structured approach provides a clear path from initial synthesis to validated biological activity, enabling researchers to efficiently explore the therapeutic potential of this promising chemical scaffold.

References

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride. (2025). BenchChem.
  • Ogiwara, Y. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC, NIH.
  • 3-Bromo-5-nitrobenzoic acid. (n.d.). Chem-Impex.
  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Santa Cruz Biotechnology.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • This compound. (n.d.). ChemicalBook.
  • Reddy, K. et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
  • This compound [941294-19-5]. (n.d.). Chemsigma.
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. (2025). BenchChem.
  • (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. (n.d.). AOBChem USA.
  • This compound. (n.d.). Fluorochem.
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC, NIH.
  • Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. (2025). ACS Medicinal Chemistry Letters.
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). PubMed.

Sources

High-throughput screening assays using (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Covalent Caspase-3 Inhibitors Using (3-Bromo-5-nitrophenyl)(morpholino)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for utilizing this compound, hereafter referred to as BNPM, in high-throughput screening (HTS) to identify and characterize novel inhibitors of Caspase-3. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, making them critical targets in various pathologies, including neurodegenerative diseases and cancer.[1] We hypothesize that the electron-withdrawing nitro and bromo groups on the phenyl ring of BNPM render it an electrophilic agent capable of forming a covalent bond with the nucleophilic cysteine residue in the Caspase-3 active site, leading to irreversible inhibition.[2][3] This application note details a robust, fluorescence-based primary assay, confirmatory dose-response studies, and mechanism-of-action (MOA) experiments designed to validate BNPM or its analogs as specific, covalent inhibitors suitable for further drug development.

Scientific Rationale & Assay Principle

1.1. The Target: Caspase-3

Caspase-3 is a key executioner caspase in the apoptotic pathway.[4] Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis.[5] Dysregulation of this pathway is implicated in a multitude of diseases. Therefore, small molecules that can modulate Caspase-3 activity are of significant therapeutic interest.[6]

1.2. The Compound: this compound (BNPM)

While BNPM is a novel compound without extensive characterization in the public domain, its structure suggests a plausible mechanism as a targeted covalent inhibitor.[7][8] Covalent inhibitors form a stable bond with their target, often leading to increased potency, prolonged duration of action, and improved therapeutic efficacy.[9][10] The core hypothesis is that the nitrophenyl group of BNPM acts as an electrophilic "warhead," which, upon binding to the Caspase-3 active site, reacts with the catalytic cysteine residue (Cys163). This type of mechanism-based inhibition is a rational approach in modern drug discovery.[2][11]

1.3. Assay Principle

The screening strategy employs a fluorogenic substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[4][5] In its intact form, the substrate is weakly fluorescent. Upon cleavage by active Caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released.[12] This increase in fluorescence can be measured over time, and genuine inhibitors of Caspase-3 will prevent or reduce this signal. The assay is designed for a 384-well plate format to maximize throughput.

High-Throughput Screening Workflow

The overall workflow is designed to efficiently identify and validate true hits while eliminating false positives. It consists of a primary single-point screen, hit confirmation with dose-response analysis, and mechanistic follow-up studies.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action Primary Primary HTS @ 10 µM BNPM (Single Concentration) Data_Analysis_1 Data Analysis: Calculate % Inhibition & Z'-Factor Primary->Data_Analysis_1 Hit_Selection Select Hits (e.g., >50% Inhibition) Data_Analysis_1->Hit_Selection Dose_Response Dose-Response Assay (10-point, 1:3 dilution) Determine IC50 Hit_Selection->Dose_Response Counter_Screen Fluorescence Counter-Screen (No Enzyme Control) Hit_Selection->Counter_Screen Confirmed_Hits Confirmed, Specific Hits Dose_Response->Confirmed_Hits Counter_Screen->Confirmed_Hits Filter out false positives MOA_Study Irreversibility Assay (Jump Dilution / Dialysis) Confirmed_Hits->MOA_Study

Caption: High-Throughput Screening cascade for BNPM.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (BNPM), CAS 941294-19-5[13][14][15][16]

  • Enzyme: Recombinant Human Caspase-3 (active)

  • Substrate: Ac-DEVD-AMC[4][12]

  • Positive Control: Ac-DEVD-CHO (a known reversible Caspase-3 inhibitor)[17]

  • Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5[5]

  • Plates: Black, flat-bottom, 384-well, low-volume polystyrene plates

  • Instrumentation: Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[4][18]

Protocol 1: Primary HTS Assay (Single-Point Screen)

This protocol is for screening BNPM at a single concentration to identify initial hits.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 4 mM BNPM stock (in 100% DMSO) into wells of a 384-well assay plate. This yields a final assay concentration of 10 µM.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Dispense 50 nL of 4 mM Ac-DEVD-CHO stock (in DMSO).

  • Enzyme Addition: Add 10 µL of Caspase-3 solution (e.g., 5 nM final concentration in Assay Buffer) to all wells except "No Enzyme" controls.

  • No Enzyme Control: Add 10 µL of Assay Buffer to designated wells to measure background fluorescence.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of Ac-DEVD-AMC substrate solution (20 µM final concentration in Assay Buffer) to all wells.

  • Kinetic Read: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity every 2 minutes for 30-60 minutes.

Data Analysis for Primary Screen
  • Calculate Reaction Rate: Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Neg_Ctrl) / (Rate_Pos_Ctrl - Rate_Neg_Ctrl))

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a measure of assay robustness.[19][20][21] It should be calculated for each plate using the negative and positive control wells.

    • Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Mean_Pos_Ctrl - Mean_Neg_Ctrl|

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[22][23]

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures the statistical separation between positive and negative controls.≥ 0.5[19][23]
Signal-to-Background Ratio of the mean signal of the negative control to the mean signal of the "no enzyme" control.> 5
Hit Threshold The % inhibition value above which a compound is selected for follow-up.> 50% (or Mean_Neg_Ctrl + 3*SD_Neg_Ctrl)
Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

Hits from the primary screen must be confirmed in a dose-response format to determine their potency (IC₅₀).[24][25]

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of BNPM in DMSO, starting from a top concentration of 40 mM.

  • Compound Plating: Dispense 50 nL of each concentration from the dilution series into a 384-well plate.

  • Assay Procedure: Follow steps 2-7 from the Primary HTS Assay Protocol.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[25][26]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
BNPM (Hypothetical) 1.2-1.198.5
Ac-DEVD-CHO (Control) 0.015-1.0100.0
Protocol 3: Counter-Screen for Fluorescence Interference

It is crucial to eliminate false positives caused by compound auto-fluorescence or quenching.[27][28][29]

  • Compound Plating: Plate BNPM hits at their IC₅₀ and top concentrations.

  • Assay Procedure: Follow the Primary HTS protocol, but replace the enzyme solution with Assay Buffer .

  • Data Analysis: Any compound that significantly alters the fluorescence signal in the absence of enzyme is flagged as an interfering compound and should be deprioritized.[30] A simple workflow involves comparing the signal from compound-treated wells (without enzyme) to control wells.[30]

Protocol 4: Mechanism of Action - Irreversibility Assay

This "jump dilution" experiment helps determine if the inhibition is reversible or irreversible.[11][31]

  • High Concentration Incubation: Incubate a concentrated solution of Caspase-3 (e.g., 1 µM) with a high concentration of BNPM (e.g., 10x IC₅₀) for 1-2 hours to allow for covalent bond formation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the Ac-DEVD-AMC substrate. This dilution reduces the concentration of the unbound inhibitor to well below its IC₅₀.

  • Monitor Activity: Immediately measure enzyme activity over time.

  • Interpretation:

    • Irreversible Inhibition: If BNPM is an irreversible inhibitor, the enzyme activity will not recover upon dilution, as the enzyme remains covalently modified.[9][10]

    • Reversible Inhibition: If inhibition were reversible, the inhibitor would dissociate from the enzyme upon dilution, and enzyme activity would be restored.

MOA_Diagram cluster_covalent Covalent Inhibition Mechanism cluster_enzyme E_I E + I EI_rev E·I (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact Enzyme Caspase-3 (with Cys163) BNPM BNPM (Electrophile)

Caption: Proposed two-step covalent inhibition mechanism.

Trustworthiness and Self-Validation

  • Plate Controls: Every assay plate must include on-plate positive and negative controls to ensure data quality and enable normalization.

  • Z'-Factor Monitoring: The Z'-factor must be tracked for all primary screening plates; plates with a Z' < 0.5 should be repeated.[19][22]

  • Orthogonal Validation: Hits should ideally be confirmed in an orthogonal assay format (e.g., using a different substrate or detection technology) to rule out technology-specific artifacts.

  • Counter-Screening: The described fluorescence counter-screen is a mandatory step to eliminate the most common source of false positives in fluorescence-based HTS.[27][28]

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of this compound (BNPM) as a potential covalent inhibitor of Caspase-3. By following a systematic cascade of primary screening, dose-response confirmation, and mechanistic studies, researchers can confidently identify and validate novel modulators of this critical apoptotic enzyme, paving the way for new therapeutic strategies.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). NC State University. Retrieved January 17, 2026, from [Link]

  • GraphPad Software. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved January 17, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380–1389. [Link]

  • Walters, J., & Perfetto, M. (2024). An activation-based high throughput screen identifies caspase-10 inhibitors. bioRxiv. [Link]

  • On HTS: Z-factor. (2023, December 12). Medium. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Hrovat, A., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(4), 677. [Link]

  • National Center for Biotechnology Information. (2023). Figure 12. [HCS assay counter-screens for compound...]. Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • Silverman, R. B. (1995). Mechanisms of action of naturally occurring irreversible enzyme inhibitors. Accounts of Chemical Research, 28(8), 335-342. [Link]

  • Likhotvorik, R. I., et al. (2016). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 11(7), 1838–1842. [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(2), 172-182. [Link]

  • Thorne, N., et al. (2010). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 15(4), 400-409. [Link]

  • Inglese, J., et al. (2007). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 12(8), 1107-1122. [Link]

  • Tipton, K. F., & Fowler, C. J. (2011). Enzymes: Irreversible Inhibition. eLS. [Link]

  • Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 32(19), 2977–2984. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Retrieved January 17, 2026, from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Morpholino(3-nitrophenyl)methanone. PubChem. Retrieved January 17, 2026, from [Link]

  • Spicer, T. P., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. SLAS Discovery, 28(3), 95-101. [Link]

  • Ås, J. (2016). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. Retrieved January 17, 2026, from [Link]

  • Nguyen, T. P., et al. (2014). Robust dose-response curve estimation applied to high content screening data analysis. Source Code for Biology and Medicine, 9, 27. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Biochemistry, 57(22), 3326-3337. [Link]

  • Joret, A. M., et al. (1993). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Journal of Pharmacy and Pharmacology, 45(11), 975-979. [Link]

  • Chemsigma. (n.d.). This compound. Chemsigma. Retrieved January 17, 2026, from [Link]

  • De Cesco, S., et al. (2017). Covalent inhibitors in drug discovery. Current Opinion in Chemical Biology, 39, 1-8. [Link]

  • Reddy, K. S., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

  • Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. Retrieved January 17, 2026, from [Link]

  • AOBChem USA. (n.d.). (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. AOBChem USA. Retrieved January 17, 2026, from [Link]

Sources

Cell-based assay protocols for (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assay Protocols for (3-Bromo-5-nitrophenyl)(morpholino)methanone

Audience: Researchers, scientists, and drug development professionals.

A Researcher's Guide to Characterizing this compound: A Putative PI3K Pathway Modulator

Abstract

This compound is a synthetic organic compound (CAS 941294-19-5) whose biological activities are not yet extensively documented in peer-reviewed literature.[1] However, its chemical structure, particularly the presence of a morpholine ring, suggests a potential interaction with the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine moiety is a key feature in several well-characterized PI3K inhibitors. Furthermore, nitrophenyl and bromo-substituted aromatic rings are prevalent in molecules with a wide range of bioactivities, including antimicrobial and anticancer effects.[2][3] This guide, therefore, puts forward a hypothesis-driven approach to characterize the cellular effects of this compound, focusing on its potential as a PI3K/AKT pathway inhibitor. We provide a logical workflow and detailed protocols for a tiered experimental approach: initial cytotoxicity screening, direct target engagement validation, and assessment of downstream functional effects.

Scientific Rationale: The PI3K/AKT Pathway as a Putative Target

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[5][6]

Mechanism of Action Hypothesis: Based on structural analogy, we hypothesize that this compound acts as an ATP-competitive inhibitor of PI3K. Inhibition of PI3K prevents the conversion of PIP2 to PIP3, a crucial second messenger. This, in turn, blocks the recruitment and activation (phosphorylation) of downstream kinases like AKT, leading to decreased cell survival and proliferation.[7]

The following diagram illustrates the key nodes of the PI3K/AKT pathway relevant to the protocols described herein.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., Bad, GSK3β) pAKT->Downstream Phosphorylates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Compound->PI3K Inhibits (Hypothesized) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1. Hypothesized mechanism of PI3K/AKT pathway inhibition.

Experimental Workflow: A Three-Tiered Characterization Strategy

A systematic approach is essential to validate the compound's activity and mechanism. We propose a workflow that moves from broad phenotypic effects to specific molecular interactions.

Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Outcome start Seed Cancer Cell Line (e.g., MCF-7, T47D) treat Dose-Response Treatment with Compound start->treat mtt Protocol 1: MTT Cell Viability Assay treat->mtt ic50 Determine IC50 Value mtt->ic50 treat2 Treat Cells at IC50 Concentration ic50->treat2 treat3 Treat Cells at IC50 Concentration ic50->treat3 lysis Cell Lysis & Protein Quantification treat2->lysis wb Protocol 2: Western Blot for p-AKT lysis->wb target Confirm p-AKT Inhibition wb->target stain Cell Staining treat3->stain annexin Protocol 3: Annexin V/PI Apoptosis Assay stain->annexin outcome Quantify Apoptotic Cells annexin->outcome

Figure 2. Recommended experimental workflow for compound characterization.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, T47D, or other PI3K-dependent line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[9]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium. A typical starting range is from 100 µM to 0.1 µM. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL, desired 1X concentration). Incubate for 48-72 hours.[10]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8][11] During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose Range A series of concentrations used to evaluate the compound's effect.
Vehicle Control A control group treated with the solvent used to dissolve the compound (e.g., DMSO).
Blank Control Wells containing only medium and MTT to measure background absorbance.
Protocol 2: Target Engagement (Western Blot for Phospho-AKT)

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To confirm PI3K inhibition, we will measure the levels of phosphorylated AKT at Serine 473 (p-AKT Ser473), a direct downstream marker of PI3K/AKT pathway activity.[12][13] A decrease in p-AKT relative to total AKT levels indicates on-target activity.[7]

Materials:

  • 6-well plates

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • PVDF membrane

  • Blocking buffer (5% w/v BSA in TBST is recommended for phospho-proteins).[13][14]

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-pan-AKT.

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at its determined IC50 and 2x IC50 concentrations for a relevant time period (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.[12][14]

  • SDS-PAGE and Transfer: Load samples onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[13] Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13][15]

  • Secondary Antibody and Detection: Wash the membrane three times for 5 minutes each with TBST.[13] Incubate with HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.[13] Wash again as in the previous step.

  • Signal Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total AKT and a loading control like β-actin.

Data Analysis: Quantify the band intensity using software like ImageJ. The key readout is the ratio of p-AKT to total AKT. A significant decrease in this ratio in compound-treated cells compared to the vehicle control confirms target engagement.

Protocol 3: Functional Outcome (Annexin V/PI Apoptosis Assay)

Principle: A key consequence of inhibiting the pro-survival PI3K/AKT pathway is the induction of apoptosis. This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[18] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

  • Flow cytometer

  • FACS tubes

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[16]

  • Washing: Wash the cell pellet twice with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]

Data Analysis: The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The populations are gated as follows:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Calculate the percentage of cells in each quadrant to quantify the level of apoptosis induced by the compound.

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
Viable NegativeNegativeHealthy cells with intact membranes
Early Apoptotic PositiveNegativeExposed phosphatidylserine, membrane intact
Late Apoptotic PositivePositiveExposed PS and compromised membrane integrity
Necrotic NegativePositiveCompromised membrane integrity without PS flip

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 17, 2026, from [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008, May 1). Cancer Research - AACR Journals. Retrieved January 17, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 17, 2026, from [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. (2020, May 25). ASCO Publications. Retrieved January 17, 2026, from [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 17, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Application Note & Protocol: Quantitative Bioanalysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone in Biological Matrices by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone in biological samples, such as human plasma and urine. The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its sensitivity and specificity in complex matrices.[1] We present detailed protocols for sample preparation, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a fully validated UPLC-MS/MS method. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All procedures are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Introduction

This compound is a synthetic compound with a molecular formula of C11H11BrN2O4 and a molecular weight of 315.12 g/mol .[7] Its structure, featuring a nitrophenyl group and a morpholino moiety, suggests its potential as a pharmacologically active agent.[8][9][10] Accurate quantification of this compound in biological fluids is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development.[1] The inherent complexity of biological samples, which contain numerous endogenous components, necessitates a highly selective and sensitive analytical method to ensure reliable data.[11]

This application note details a robust UPLC-MS/MS method for the determination of this compound in plasma and urine. We will explore two effective sample preparation strategies, LLE and SPE, providing a rationale for their application and detailed step-by-step protocols.[12][13]

Rationale for Method Selection

The choice of UPLC-MS/MS is driven by its superior performance in bioanalysis. UPLC offers higher resolution, shorter run times, and increased sensitivity compared to conventional HPLC.[1] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest, thereby minimizing interferences from the biological matrix.

For sample preparation, both LLE and SPE are widely used techniques for the extraction of small molecules from biological fluids.[12][14][15]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14][16] It is a cost-effective and versatile method for sample cleanup and concentration.[15]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a suitable solvent.[13][17] SPE can offer higher recovery and cleaner extracts compared to LLE, and is amenable to automation.[18]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma or Urine) LLE Liquid-Liquid Extraction Biological_Sample->LLE Option 1 SPE Solid-Phase Extraction Biological_Sample->SPE Option 2 Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation UPLC_Separation UPLC Separation Evaporation->UPLC_Separation MSMS_Detection MS/MS Detection UPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Overall bioanalytical workflow from sample preparation to data analysis.

Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar physicochemical properties.

  • HPLC-grade methanol, acetonitrile, ethyl acetate, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

  • 96-well collection plates

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting analytes of moderate to low polarity from aqueous matrices. The choice of an appropriate organic solvent is critical for achieving high extraction efficiency.

Step-by-Step Protocol:

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 500 µL of ethyl acetate (or MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube or a 96-well plate.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 3,000 x g for 2 minutes.

  • Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.

LLE_Protocol Sample_IS 1. Add Sample and IS Vortex1 2. Vortex Sample_IS->Vortex1 Add_Solvent 3. Add Organic Solvent Vortex1->Add_Solvent Vortex2 4. Vortex (Extract) Add_Solvent->Vortex2 Centrifuge 5. Centrifuge Vortex2->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate Transfer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Inject 9. Inject Reconstitute->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts and higher analyte concentration factors. A mixed-mode cation exchange sorbent is often suitable for compounds with basic functionalities like the morpholino group.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 100 µL of plasma or urine, add 25 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube or 96-well plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions.

  • Injection: Inject 5-10 µL into the UPLC-MS/MS system.

SPE_Protocol Pretreat 1. Pre-treat Sample Load 4. Load Sample Pretreat->Load Condition 2. Condition Cartridge Equilibrate 3. Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash 5. Wash Load->Wash Elute 6. Elute Wash->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Inject 8. Inject Evaporate->Inject

Sources

Derivatization of (3-Bromo-5-nitrophenyl)(morpholino)methanone for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von (3-Brom-5-nitrophenyl)(morpholino)methanon zur Steigerung der biologischen Aktivität

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Leitsubstanz (3-Brom-5-nitrophenyl)(morpholino)methanon. Das Molekül besitzt mit dem Bromatom und der Nitrogruppe an strategischen Positionen zwei Schlüsselstellen, die für die Derivatisierung zugänglich sind. Ziel ist die Synthese neuer Analoga mit potenziell verbesserter oder neuartiger biologischer Aktivität. Wir stellen bewährte Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen vor – insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung – die eine robuste und vielseitige Plattform für die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) bieten. Darüber hinaus werden Standardprotokolle zur Evaluierung der zytotoxischen Aktivität der synthetisierten Derivate beschrieben, um einen umfassenden Arbeitsablauf von der Synthese bis zur biologischen Bewertung zu gewährleisten.

Einleitung: Rationale für die Derivatisierung

Die Verbindung (3-Brom-5-nitrophenyl)(morpholino)methanon dient als vielversprechender Ausgangspunkt für die medizinische Chemie. Der Morpholin-Rest ist ein weit verbreitetes Strukturelement in bioaktiven Verbindungen und wird mit verschiedenen pharmakologischen Eigenschaften in Verbindung gebracht, darunter entzündungshemmende, analgetische und krebshemmende Wirkungen[1][2]. Gleichzeitig ist der Nitrophenyl-Kern ein bekanntes Pharmakophor, das in antibakteriellen und antineoplastischen Wirkstoffen vorkommt[3][4].

Die strategische Positionierung eines Bromatoms am Phenylring bietet eine hervorragende Möglichkeit für nachgeschaltete Funktionalisierungen. Durch den Einsatz von Palladium-katalysierten Kreuzkupplungsreaktionen kann das Bromatom effizient durch eine Vielzahl von funktionellen Gruppen ersetzt werden. Dies ermöglicht die systematische Untersuchung, wie sich Modifikationen an dieser Position auf die biologische Aktivität auswirken. Die stark elektronenziehende Nitrogruppe am Phenylring beeinflusst nicht nur die Reaktivität des Moleküls, sondern ist auch entscheidend für die Stabilisierung von Reaktionsintermediaten, was diese Kupplungsreaktionen begünstigt[5][6].

Dieser Leitfaden konzentriert sich auf zwei hochmoderne synthetische Methoden:

  • Suzuki-Miyaura-Kupplung: Zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, um Biaryl-Strukturen oder alkylierte Analoga zu erzeugen.

  • Buchwald-Hartwig-Aminierung: Zur Bildung von Kohlenstoff-Stickstoff-Bindungen, um eine diverse Bibliothek von Amin-Derivaten herzustellen.

Anschließend werden Protokolle zur biologischen Evaluierung vorgestellt, um die Aktivität der neuen Verbindungen zu quantifizieren.

G cluster_synthesis Synthesephase cluster_evaluation Biologische Evaluierungsphase Start Startmaterial (3-Brom-5-nitrophenyl) (morpholino)methanon S_K Suzuki-Miyaura Kupplung Start->S_K B_H Buchwald-Hartwig Aminierung Start->B_H Deriv_A C-C gekoppelte Derivate S_K->Deriv_A Deriv_B C-N gekoppelte Derivate B_H->Deriv_B Purify Aufreinigung & Charakterisierung (Säulenchromatographie, NMR, MS) Deriv_A->Purify Deriv_B->Purify BioAssay Biologische Assays Purify->BioAssay Cytotox Zytotoxizitäts-Assay (z.B. MTT, LDH) BioAssay->Cytotox Enzyme Enzym-Inhibitions-Assay (z.B. IC50-Bestimmung) BioAssay->Enzyme SAR Analyse der Struktur-Wirkungs- Beziehung (SAR) Cytotox->SAR Enzyme->SAR

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur biologischen Auswertung.

Syntheseprotokolle: Palladium-katalysierte Kreuzkupplungen

Die Reaktivität von Arylbromiden in Palladium-katalysierten Reaktionen ist gut etabliert, wobei die Reihenfolge der Reaktivität von Halogenen typischerweise I > Br > Cl > F ist.[7] Das Bromatom in unserer Ausgangsverbindung ist daher ein idealer Reaktionspartner.

Suzuki-Miyaura-Kupplung zur C-C-Bindungsbildung

Prinzip der Reaktion: Die Suzuki-Miyaura-Reaktion ist eine vielseitige Methode zur Synthese von Biarylen, vinylischen oder alkylierten Aromaten durch die Kupplung eines Organoborons (typischerweise eine Boronsäure oder ein Boronsäureester) mit einem Organohalogenid.[5] Der katalytische Zyklus umfasst die oxidative Addition des Arylhalogenids an ein Pd(0)-Zentrum, die Transmetallierung mit dem aktivierten Bor-Reagenz und die reduktive Eliminierung des Produkts unter Regeneration des Katalysators.[8] Die elektronenziehende Nitrogruppe im Substrat aktiviert das Arylbromid für die oxidative Addition.[5]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Trans- metallierung Ar-Pd(II)-R(L2)->Pd(0)L2 Reduktive Eliminierung Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 + Base B(OR)2(Base) [R-B(OR)2(Base)]- R-B(OR)2->B(OR)2(Base) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) B(OR)2(Base)->Ar-Pd(II)-R(L2)

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Detailliertes Protokoll (Allgemeines Verfahren):

  • Vorbereitung des Reaktionsgefäßes: Ein ofengetrockneter Rundkolben oder ein Mikrowellenreaktionsgefäß wird mit einem Magnetrührstab ausgestattet.

  • Einwaage der Feststoffe: Unter Inertgasatmosphäre (Argon oder Stickstoff) werden (3-Brom-5-nitrophenyl)(morpholino)methanon (1,0 Äquiv.), die gewünschte Arylboronsäure (1,5 Äquiv.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 3 mol%) und die Base (z. B. K₂CO₃, 2,0 Äquiv.) in das Gefäß gegeben.

  • Zugabe der Lösungsmittel: Ein entgastes Lösungsmittelgemisch (z. B. Toluol/H₂O im Verhältnis 4:1) wird mittels einer Spritze zugegeben. Die Konzentration des limitierenden Reagenzes sollte typischerweise zwischen 0,1 und 0,2 M liegen.

  • Reaktionsdurchführung: Das Reaktionsgefäß wird verschlossen und die Mischung unter starkem Rühren auf 100 °C erhitzt.[9]

  • Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht. Die Reaktion ist in der Regel nach 8–16 Stunden abgeschlossen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird Wasser (ca. 20 mL) zugegeben und die wässrige Phase dreimal mit einem organischen Lösungsmittel (z. B. Ethylacetat, je 20 mL) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Tabelle 1: Repräsentative Reaktionsbedingungen für die Suzuki-Miyaura-Kupplung

Boronsäure (1.5 Äquiv.)Katalysator (mol%)Base (Äquiv.)LösungsmittelTemp. (°C)Zeit (h)Erwartete Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄ (3)K₂CO₃ (2)Toluol/H₂O (4:1)1001285-95[5]
4-MethoxyphenylboronsäurePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxan/H₂O (4:1)10012>90[5]
3-ThiophenboronsäurePd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxan901675-85
MethylboronsäurePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (3)Toluol/H₂O (10:1)1001860-75
Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung

Prinzip der Reaktion: Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplung zur Bildung von Kohlenstoff-Stickstoff-Bindungen zwischen Arylhalogeniden und Aminen.[10][11] Diese Reaktion ist in der medizinischen Chemie von unschätzbarem Wert, da sie den Zugang zu einer breiten Palette von Arylaminen ermöglicht. Der Mechanismus ähnelt dem der Suzuki-Kupplung, beinhaltet jedoch die Koordination des Amins an das Pd(II)-Zentrum, gefolgt von einer basenvermittelten Deprotonierung und der anschließenden reduktiven Eliminierung des Aminprodukts.[11] Die Wahl des Liganden ist hierbei oft entscheidend für den Erfolg, insbesondere bei anspruchsvollen Substraten.[11]

Detailliertes Protokoll (Allgemeines Verfahren):

  • Vorbereitung des Reaktionsgefäßes: In einem Handschuhfach oder unter Inertgasatmosphäre wird ein trockenes Schlenkrohr mit einem Magnetrührstab vorbereitet.

  • Einwaage der Feststoffe: (3-Brom-5-nitrophenyl)(morpholino)methanon (1,0 Äquiv.), der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1,5 mol%), der Phosphinligand (z. B. RuPhos, 3 mol%) und die Base (z. B. K₃PO₄, 2,0 Äquiv.) werden in das Schlenkrohr gegeben.[12]

  • Zugabe von Lösungsmittel und Amin: Das wasserfreie Lösungsmittel (z. B. 1,4-Dioxan, 5 mL) und das primäre oder sekundäre Amin (1,2 Äquiv.) werden hinzugefügt.[12]

  • Reaktionsdurchführung: Das Schlenkrohr wird versiegelt und die Reaktionsmischung unter starkem Rühren für 12–24 Stunden auf 100 °C erhitzt.[12]

  • Reaktionskontrolle: Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat (20 mL) verdünnt und durch ein Celite®-Filterkissen filtriert. Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen.[12]

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum konzentriert. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-substituierte Produkt zu erhalten.[12]

Tabelle 2: Repräsentative Reaktionsbedingungen für die Buchwald-Hartwig-Aminierung

Amin (1.2 Äquiv.)Katalysator (mol%)Ligand (mol%)Base (Äquiv.)LösungsmittelTemp. (°C)Zeit (h)
AnilinPd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.2)Toluol10012-24[12]
MorpholinPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxan10012-24[12]
BenzylaminPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)t-BuOH11016
PiperidinPd-PEPPSI-IPr (3)-K₂CO₃ (2.5)THF8018

Protokolle zur biologischen Evaluierung

Nach der erfolgreichen Synthese und Charakterisierung der Derivate ist die Untersuchung ihrer biologischen Aktivität der nächste entscheidende Schritt. Zytotoxizitäts-Assays sind ein gängiger erster Screening-Schritt in der Wirkstoffforschung, um die zellschädigende Wirkung von Substanzen zu quantifizieren.[9][13]

Zytotoxizitäts-Assay mittels MTT-Test

Prinzip des Assays: Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst, die als Indikator für die Zellviabilität dient.[13] Lebende Zellen mit aktivem Metabolismus reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem violetten Formazan-Kristall.[13] Die Menge des gebildeten Formazans, die spektrophotometrisch gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.

Detailliertes Protokoll:

  • Zellkultur: Kultivieren Sie die ausgewählte humane Krebszelllinie (z. B. A549, Lungenkarzinom) in einem geeigneten Medium bis zu einer Konfluenz von ca. 80 %.

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen pro Well in 100 µL Kulturmedium aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung mit Testsubstanzen: Bereiten Sie eine Stammlösung jeder Testsubstanz in DMSO vor. Erstellen Sie serielle Verdünnungen in Kulturmedium, um eine Reihe von Endkonzentrationen (z. B. von 0,1 bis 100 µM) zu erhalten. Der DMSO-Endgehalt sollte 0,5 % nicht überschreiten. Fügen Sie 100 µL der jeweiligen Verdünnung zu den Zellen hinzu. Inkubieren Sie die Platte für 48 oder 72 Stunden.

  • MTT-Inkubation: Entfernen Sie das Medium und fügen Sie 100 µL einer frischen MTT-Lösung (0,5 mg/mL in serumfreiem Medium) zu jedem Well hinzu. Inkubieren Sie die Platte für 3–4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL DMSO oder eine andere Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte für 15 Minuten auf einem Plattenschüttler.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jede Verbindung.[14]

Enzym-Inhibitions-Assay (Allgemeines Protokoll)

Prinzip des Assays: Viele Medikamente wirken als Inhibitoren von Enzymen, die an Krankheitsprozessen beteiligt sind.[15] Die Messung der Enzymaktivität in Anwesenheit verschiedener Konzentrationen eines potenziellen Inhibitors ermöglicht die Bestimmung seiner Wirksamkeit, ausgedrückt als IC₅₀-Wert.[16][17]

Detailliertes Protokoll:

  • Reagenzienvorbereitung: Bereiten Sie einen Puffer vor, der für das zu untersuchende Enzym optimal ist.[15] Stellen Sie Lösungen des Enzyms, des Substrats und der Testverbindungen (in serieller Verdünnung) im Assay-Puffer her.

  • Reaktionsansatz: Fügen Sie in einer 96-Well-Platte den Puffer, die Enzymlösung und die jeweilige Konzentration der Testverbindung hinzu.

  • Vorinkubation: Inkubieren Sie die Mischung für eine definierte Zeit (z. B. 15 Minuten) bei der optimalen Reaktionstemperatur, damit sich die Verbindung an das Enzym binden kann.

  • Reaktionsstart: Starten Sie die enzymatische Reaktion durch Zugabe der Substratlösung.

  • Reaktionsverlauf und Detektion: Verfolgen Sie die Produktbildung über die Zeit mittels einer geeigneten Methode (z. B. Absorptions-, Fluoreszenz- oder Lumineszenzmessung) mit einem Mikroplatten-Lesegerät.[16] Die Messungen sollten im linearen Bereich der Reaktion erfolgen (Anfangsgeschwindigkeit).[15]

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Kontrolle ohne Inhibitor. Bestimmen Sie den IC₅₀-Wert durch nichtlineare Regression der Dosis-Wirkungs-Daten.[18]

Tabelle 3: Vorlage zur Darstellung biologischer Aktivitätsdaten

VerbindungModifikationAusbeute (%)IC₅₀ (µM) vs. Zelllinie XIC₅₀ (µM) vs. Enzym Y
Startmaterial 3-Br, 5-NO₂->100>100
Derivat 1 3-Phenyl, 5-NO₂9215.4 ± 2.125.8 ± 3.5
Derivat 2 3-(4-Anisyl), 5-NO₂958.7 ± 1.512.1 ± 2.2
Derivat 3 3-(Anilino), 5-NO₂8822.1 ± 3.045.6 ± 5.1
Derivat 4 3-(Morpholino), 5-NO₂85>50>50
Positivkontrolle Doxorubicin-0.5 ± 0.1-

Hinweis: Die in Tabelle 3 gezeigten Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Fazit und Ausblick

Die vorgestellten Protokolle bieten einen robusten und systematischen Ansatz zur Derivatisierung von (3-Brom-5-nitrophenyl)(morpholino)methanon. Die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung sind leistungsstarke Werkzeuge, um eine chemisch diverse Bibliothek von Analoga zu erstellen. Die anschließende biologische Evaluierung mittels Zytotoxizitäts- und Enzym-Inhibitions-Assays ermöglicht eine schnelle Identifizierung von "Hits" und die Aufklärung von Struktur-Wirkungs-Beziehungen. Dieser integrierte Ansatz aus Synthese und biologischer Testung ist fundamental für die frühe Phase der Arzneimittelentwicklung und kann zur Entdeckung neuer Leitstrukturen mit verbesserter therapeutischer Wirksamkeit führen.

Referenzen

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Verfügbar unter: [Link]

  • Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. Verfügbar unter: [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Verfügbar unter: [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 1165. doi:10.1039/J29700001165.

  • Creative BioMart. Enzyme Activity Assay. Verfügbar unter: [Link]

  • Aly, M. R. E., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3795-3804. doi:10.1039/D0AN00721H.

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Verfügbar unter: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Verfügbar unter: [Link]

  • Schirmeister, T., et al. (2023). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Communications Biology, 6(1), 101. doi:10.1038/s42003-023-04477-8.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]

  • Kumar, P., & Kumar, R. (2013). Pharmacological activity of morpholino compound. PubMed. Verfügbar unter: [Link]

  • Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Verfügbar unter: [Link]

  • ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Verfügbar unter: [Link]

  • Platts, J. A., et al. (2006). Structure-activity Relationships in Nitrothiophenes. PubMed. Verfügbar unter: [Link]

  • Connors, T. A., et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed. Verfügbar unter: [Link]

  • Li, X., et al. (2014). Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. PubMed. Verfügbar unter: [Link]

  • AOBChem USA. (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. Verfügbar unter: [Link]

  • Reagents & Instruments Network. (3-Bromo-5-nitrophenyl)(morpholino)methanone. Verfügbar unter: [Link]

  • MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Verfügbar unter: [Link]

  • ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Verfügbar unter: [Link]

  • ResearchGate. (2023). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Verfügbar unter: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Verfügbar unter: [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Verfügbar unter: [Link]

Sources

Application Note: A Framework for Investigating the Antibacterial Properties of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)(morpholino)methanone is a synthetic compound featuring two key pharmacophores with established antimicrobial potential: a nitroaromatic ring and a morpholine moiety. Nitroaromatic compounds often function as prodrugs, requiring bioactivation by bacterial nitroreductases to exert their cytotoxic effects through the generation of reactive nitrogen species[1][2][3][4]. The morpholine group is a recognized component in numerous bioactive molecules, enhancing physicochemical properties and contributing to antimicrobial efficacy[5][6][7][8]. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial potential of this compound. It provides a scientific rationale, a detailed experimental workflow, and validated, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Scientific Background & Rationale

The rational design of new antimicrobial agents often involves combining structural motifs known to possess antibacterial activity. The structure of this compound suggests a multi-faceted mechanism of action, making it a compelling candidate for investigation.

The Nitroaromatic Moiety: A Reductive Bioactivation Strategy

The presence of a nitro group on the phenyl ring is a critical feature. Nitroaromatic compounds are typically non-toxic in their initial state but are activated within susceptible bacterial cells.[2][3] This process is catalyzed by bacterial nitroreductases, enzymes that are often absent or have different specificities in mammalian cells, providing a degree of selective toxicity.[3]

The activation mechanism involves the reduction of the nitro group (NO₂) to form a highly reactive nitro radical anion (NO₂⁻)[1][4]. This radical can then undergo further reactions to produce cytotoxic intermediates, such as nitroso and hydroxylamine species, which can damage critical cellular macromolecules, including DNA, leading to cell death.[1][4] This established mechanism is the basis for the activity of well-known antibiotics like metronidazole.[4]

The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry

Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. Its inclusion in drug candidates is known to confer advantageous properties such as improved solubility, metabolic stability, and bioavailability.[6][8] In the context of antimicrobial activity, the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the molecule to its biological target.[6] Several studies have demonstrated that incorporating a morpholine moiety can lead to promising broad-spectrum antimicrobial agents.[5][7][9]

Hypothesized Mechanism of this compound

We hypothesize that this compound acts as a bactericidal agent primarily through the reductive activation of its nitro group within the bacterial cytoplasm. The resulting reactive nitrogen species are expected to be the primary effectors of cell death. The morpholine group likely enhances the compound's solubility and cellular uptake, ensuring it reaches its intracellular target.

Hypothesized_Mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Compound_in Compound Uptake Compound->Compound_in Diffusion/ Transport Nitroreductase Bacterial Nitroreductase Compound_in->Nitroreductase Reduction (NADH → NAD+) Radical Nitro Radical Anion (Reactive Intermediates) Nitroreductase->Radical Damage Macromolecule Damage (DNA, Proteins) Radical->Damage Death Cell Death Damage->Death

Caption: Hypothesized mechanism of action for this compound.

Recommended Experimental Workflow

A systematic evaluation of a novel antimicrobial compound should follow a logical progression from broad screening to more detailed characterization. The following workflow is recommended for investigating this compound.

Experimental_Workflow start Start: Compound Synthesis & Characterization stock 1. Prepare Compound Stock Solution start->stock mic 3. Perform MIC Assay (Broth Microdilution) stock->mic inoculum 2. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculum->mic read_mic 4. Read & Record MIC Values (Lowest concentration with no visible growth) mic->read_mic mbc 5. Perform MBC Assay (Subculture from clear MIC wells) read_mic->mbc read_mbc 6. Read & Record MBC Values (Lowest concentration with ≥99.9% killing) mbc->read_mbc analyze 7. Analyze Data (Determine Bacteriostatic vs. Bactericidal Activity) read_mbc->analyze end End: Further Mechanistic & Toxicity Studies analyze->end

Caption: Recommended workflow for antibacterial susceptibility testing.

Detailed Experimental Protocols

These protocols are based on the gold-standard broth microdilution method as recommended by clinical and research bodies.[10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 0.85% saline solution

  • Spectrophotometer

  • Multichannel pipette

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Compound Stock Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

    • Prepare a working solution by diluting the stock in sterile MHB.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick a single, well-isolated colony of the test bacterium.

    • Suspend the colony in 5 mL of sterile saline. Vortex gently to create a homogenous suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer to read the optical density at 600 nm (OD₆₀₀).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] Rationale: A standardized inoculum is critical for the reproducibility of MIC assays.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the compound working solution (at twice the desired highest test concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 200 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12] The sterility control (column 12) should remain clear, and the growth control (column 11) should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15]

Materials:

  • MIC plate from the previous protocol

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips or a multi-pronged inoculator

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC reading, select the wells corresponding to the MIC value and at least two more concentrated dilutions (e.g., MIC, 2x MIC, 4x MIC).

    • Mix the contents of each selected well thoroughly.

    • Using a pipette, spot 10-20 µL from each of these wells onto a labeled sector of a TSA plate. Also, plate a sample from the growth control well. Rationale: This step transfers bacteria from the inhibitory environment to a nutrient-rich solid medium to assess their viability.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are visible in the growth control spot.

  • Reading the MBC:

    • Count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][15] In practice, this is often determined as the lowest concentration that yields no more than 0.1% of the original inoculum's colonies.

Data Presentation and Interpretation

Results should be recorded systematically to allow for clear interpretation and comparison.

Table 1: Sample Data Summary for Antibacterial Activity

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Gram-positive
B. subtilis ATCC 6633Gram-positive
E. coli ATCC 25922Gram-negative
P. aeruginosa ATCC 27853Gram-negative

Interpretation Guidelines:

  • Bacteriostatic vs. Bactericidal: The relationship between the MIC and MBC is crucial.

    • If the MBC/MIC ratio is ≤ 4 , the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4 , the compound is considered bacteriostatic . A high MBC value (e.g., ≥32 times the MIC) may indicate bacterial tolerance or resistance to the killing effect of the drug.[13]

Conclusion

The dual-pharmacophore structure of this compound provides a strong scientific basis for its investigation as a novel antibacterial agent. By leveraging the pro-drug strategy of the nitroaromatic group and the favorable physicochemical properties of the morpholine moiety, this compound represents a promising area of research. The detailed protocols and workflow provided in this application note offer a standardized and robust framework for accurately determining its efficacy against a panel of clinically relevant bacteria, thereby paving the way for further preclinical development.

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Google Scholar.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • New compounds containing morpholine moiety show promising antimicrobial activity. (2021). BioWorld. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PubMed Central. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health (NIH). [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central, National Institutes of Health (NIH). [Link]

  • Bacteria's Secret Signaling System Opens Doors for Antibiotic Therapy. (2019). Infection Control Today. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. [Link]

  • Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025). ResearchGate. [Link]

  • Bacterial signaling as an antimicrobial target. (n.d.). PubMed Central, National Institutes of Health (NIH). [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health (NIH). [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed Central, National Institutes of Health (NIH). [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE. [Link]

  • Nitroaromatic Antibiotics. (n.d.). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central, National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (3-bromo-5-nitrophenyl)(morpholino)methanone (CAS No. 941294-19-5)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical reasoning behind each step, providing actionable troubleshooting advice and validated protocols.

The synthesis is typically a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The overall workflow involves the activation of the carboxylic acid to a more reactive species, followed by nucleophilic acyl substitution with morpholine.

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Activation cluster_1 Stage 2: Amide Coupling A 3-Bromo-5-nitrobenzoic acid B 3-Bromo-5-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ Catalyst (e.g., DMF) D This compound B->D Base (e.g., Et₃N, Pyridine) Aprotic Solvent (e.g., DCM, THF) C Morpholine C->D E Final Product D->E Work-up & Purification (e.g., Recrystallization) caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: Activation of 3-Bromo-5-nitrobenzoic Acid

Question 1: My conversion of 3-bromo-5-nitrobenzoic acid to the acyl chloride is incomplete or fails to initiate. What are the likely causes?

Answer: This is a critical step where success hinges on the complete removal of water and the choice of chlorinating agent.

  • Causality - Reagent Purity & Moisture: 3-Bromo-5-nitrobenzoic acid, like many carboxylic acids, can absorb atmospheric moisture. Thionyl chloride (SOCl₂) and oxalyl chloride react violently with water, consuming the reagent and preventing the desired reaction. Ensure your starting material is thoroughly dried under vacuum before use. Solvents must be anhydrous.

  • Expertise - Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): This is a common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal and helps drive the reaction to completion.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species.

    • Oxalyl Chloride ((COCl)₂): This reagent is often more reactive and can be used at lower temperatures. It is an excellent choice for sensitive substrates, though it is more expensive. The byproducts (CO, CO₂, HCl) are also gaseous.

  • Troubleshooting Steps:

    • Dry Starting Material: Dry the 3-bromo-5-nitrobenzoic acid in a vacuum oven at 50-60 °C for several hours.

    • Use Anhydrous Solvent: Use freshly distilled or commercially available anhydrous solvents.

    • Check Reagent Quality: Use a fresh bottle of thionyl chloride or oxalyl chloride. Old reagents can degrade due to moisture exposure.

    • Reaction Conditions: Refluxing the mixture is typically required when using SOCl₂ to ensure the reaction goes to completion.[4] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

Question 2: After forming the acyl chloride, I have a dark-colored or tarry solution. What happened?

Answer: Dark coloration or tar formation often indicates decomposition, which can be caused by excessive heat or impurities. The two electron-withdrawing groups (bromo and nitro) make the aromatic ring susceptible to certain side reactions under harsh conditions.[5]

  • Causality - Thermal Stability: While reflux is often necessary, prolonged heating at very high temperatures can lead to decomposition of the sensitive nitro-aromatic compound.

  • Troubleshooting Steps:

    • Temperature Control: Use the minimum temperature required for a reasonable reaction rate. For thionyl chloride, a gentle reflux is usually sufficient.

    • Inert Atmosphere: While not always strictly necessary for this step, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if impurities are present.

    • Complete Reagent Removal: After the reaction is complete, it is crucial to remove all excess thionyl chloride under vacuum. Residual SOCl₂ can cause complications in the subsequent amidation step.

Part 2: Amide Coupling with Morpholine

Question 3: The final amide coupling step has a very low yield. What are the key parameters to optimize?

Answer: A low yield in the coupling step typically points to issues with nucleophilicity, base stoichiometry, or competing side reactions.

  • Causality - Order of Addition & Base: The 3-bromo-5-nitrobenzoyl chloride is a highly reactive electrophile. The standard procedure involves dissolving the acyl chloride in an aprotic solvent (like Dichloromethane - DCM) and adding a solution of morpholine and a non-nucleophilic base (like triethylamine or pyridine) dropwise at a reduced temperature (e.g., 0 °C).[4] The base is critical to neutralize the HCl byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Expertise - Stoichiometry:

    • Morpholine: Use a slight excess (1.1-1.2 equivalents) to ensure full conversion of the limiting acyl chloride.

    • Base: At least one equivalent of base is required. Using a slight excess (1.1-1.2 equivalents) is common practice to ensure the reaction medium remains basic.

  • Troubleshooting Logic:

Troubleshooting_Amide_Coupling cluster_checks Initial Checks cluster_causes Potential Causes & Solutions Start Low Yield in Amide Coupling Check1 Was the acyl chloride used immediately or stored properly? Start->Check1 Check2 Was the morpholine pure and dry? Start->Check2 Check3 Was the correct amount of base used? Start->Check3 Cause4 Cause: Side reaction (e.g., hydrolysis). Solution: Ensure anhydrous conditions. Perform at 0 °C. Start->Cause4 Cause1 Cause: Acyl chloride hydrolysis. Solution: Prepare fresh and use immediately. Check1->Cause1 Cause2 Cause: Insufficient nucleophile. Solution: Check purity of morpholine. Check2->Cause2 Cause3 Cause: Morpholine protonation. Solution: Verify base stoichiometry & quality. Check3->Cause3 caption Troubleshooting decision flow for the amide coupling step.

Caption: Troubleshooting decision flow for the amide coupling step.

Question 4: My final product is difficult to purify and appears oily, or I get a poor recovery after recrystallization.

Answer: Purification challenges often stem from incomplete reactions or the presence of side products. This compound is a solid, so an oily product indicates significant impurities.

  • Causality - Impurities: The most common impurity is the unreacted starting material, 3-bromo-5-nitrobenzoic acid, which can form if the acyl chloride hydrolyzes before reacting with morpholine. Another possibility is the formation of a salt between the basic triethylamine and the acidic carboxylic acid.

  • Expertise - Work-up & Purification:

    • Aqueous Wash: A standard work-up procedure is essential. After the reaction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess morpholine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted 3-bromo-5-nitrobenzoic acid, and finally with brine to remove residual water.

    • Recrystallization: This is the preferred method for purification. A solvent screen is recommended. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at room temperature or below.

Experimental Protocols & Data

Reagent Reference Table
CompoundCAS No.FormulaMW ( g/mol )Physical State
3-Bromo-5-nitrobenzoic acid6307-83-1C₇H₄BrNO₄246.01Light yellow solid
Thionyl chloride7719-09-7SOCl₂118.97Fuming liquid
Morpholine110-91-8C₄H₉NO87.12Oily liquid
This compound941294-19-5C₁₁H₁₁BrN₂O₄315.12Solid

(Data sourced from PubChem and commercial suppliers)[2][6]

Protocol 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

WARNING: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. HCl and SO₂ gases are evolved.

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (5.0 g, 20.3 mmol).

  • Add thionyl chloride (4.4 mL, 60.9 mmol, 3.0 equiv.).

  • Add 2-3 drops of anhydrous DMF as a catalyst.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and stir for 2-4 hours. The reaction is complete when the solid has fully dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended to neutralize the vapors).

  • The resulting crude 3-bromo-5-nitrobenzoyl chloride (a yellow solid or oil) can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Place the flask containing the crude 3-bromo-5-nitrobenzoyl chloride (approx. 20.3 mmol) in an ice bath (0 °C).

  • Add 50 mL of anhydrous dichloromethane (DCM) and stir until the acyl chloride dissolves.

  • In a separate flask, dissolve morpholine (2.1 mL, 24.4 mmol, 1.2 equiv.) and triethylamine (3.4 mL, 24.4 mmol, 1.2 equiv.) in 20 mL of anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 30 mL).

    • Wash with saturated NaHCO₃ solution (2 x 30 mL).

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a pure solid.

References

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • 3-BROMO-5-NITROBENZALDEHYDE synthesis. ChemicalBook.
  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applic
  • 3-Bromo-5-nitrobenzoic acid | 6307-83-1. Benchchem.
  • 3-Bromo-5-nitrobenzoic acid. Chem-Impex.
  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. PubChem.
  • This compound [941294-19-5]. Chemsigma.
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
  • Process optimization for acid-amine coupling: a c
  • 941294-19-5(this compound) Product Description. ChemicalBook.
  • This compound. Fluorochem.
  • Amide Synthesis. Fisher Scientific.
  • This compound. Echemi.

Sources

Technical Support Center: Synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS 941294-19-5)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve reaction yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My overall yield is consistently low (<60%). What are the most common culprits?

A low overall yield is typically traced back to one of three areas: incomplete conversion of the starting material, hydrolysis of a key intermediate, or loss of product during workup and purification.

The most common synthetic route involves two primary stages: the activation of 3-bromo-5-nitrobenzoic acid and the subsequent coupling with morpholine. Each stage has critical control points.

  • Acid Activation Stage: If you are preparing the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, incomplete conversion to the highly reactive acyl chloride is a frequent issue. This can be due to insufficient heating or reagent stoichiometry[2].

  • Coupling Stage: The primary culprit here is the hydrolysis of the activated carboxylic acid (e.g., the acyl chloride) back to the starting carboxylic acid. This intermediate is highly moisture-sensitive. Furthermore, when using SOCl₂, the reaction generates HCl gas, which protonates the nucleophilic morpholine, rendering it inactive unless a scavenger base is present[2].

  • Workup & Purification: this compound, like many morpholine amides, can have some aqueous solubility, leading to product loss during aqueous extraction steps[3][4]. Improper choice of recrystallization solvent can also lead to significant losses.

The following diagram illustrates a logical flow for troubleshooting low yields.

G Start Low Yield Observed CheckSM 1. Verify Starting Material Quality - 3-Bromo-5-nitrobenzoic acid (purity) - Morpholine (anhydrous) - Solvents (anhydrous) Start->CheckSM ReactionType 2. Which synthetic route? CheckSM->ReactionType AcylChloride Two-Step (Acyl Chloride) ReactionType->AcylChloride Route A CouplingAgent One-Pot (Coupling Agent) ReactionType->CouplingAgent Route B AcylFormation 3a. Incomplete Acyl Chloride Formation? - Titrate SOCl₂/Oxalyl Chloride - Add cat. DMF - Ensure sufficient reflux time/temp AcylChloride->AcylFormation CouplingChoice 3c. Ineffective Coupling? - Wrong agent/base combo - Incorrect stoichiometry - Suboptimal temp/time CouplingAgent->CouplingChoice AmineReaction 3b. Issues during Amine Addition? - Hydrolysis (run under N₂) - HCl byproduct not scavenged (add base) - Low temperature control AcylFormation->AmineReaction Purification 4. Purification Losses? - Product lost in aqueous phase - Inefficient precipitation - Wrong recrystallization solvent AmineReaction->Purification CouplingChoice->Purification Solution Optimized Protocol Purification->Solution G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Acid 1. Charge reactor with 3-bromo-5-nitrobenzoic acid and anhydrous Toluene. SOCl2 2. Add SOCl₂ (1.5 eq.) and cat. DMF. Acid->SOCl2 Reflux 3. Heat to reflux (80-90°C) for 2h until gas evolution ceases. SOCl2->Reflux Concentrate1 4. Cool and concentrate under vacuum to remove excess SOCl₂ and Toluene. Reflux->Concentrate1 Addition 6. Redissolve acyl chloride in DCM and add dropwise to the morpholine solution at 0°C. Concentrate1->Addition Acyl Chloride Intermediate Amine 5. In a separate flask, dissolve Morpholine (1.1 eq.) and Et₃N (1.5 eq.) in anhydrous DCM and cool to 0°C. Amine->Addition Warm 7. Allow to warm to RT and stir for 1-2h. Addition->Warm Workup 8. Quench, extract, and purify. Warm->Workup

Caption: Workflow for the two-step synthesis protocol.

Methodology:

  • Acyl Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) followed by a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition: Redissolve the crude 3-bromo-5-nitrobenzoyl chloride from step 2 in anhydrous DCM and add it dropwise to the cooled morpholine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.

  • Workup and Purification: See Troubleshooting Q4 for the detailed workup and purification procedure.

Appendix B: Protocol via One-Pot HBTU Coupling

This method is fast, efficient, and avoids handling thionyl chloride.

Methodology:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes.

  • Coupling: Add morpholine (1.2 eq) to the activated mixture. Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water, which should precipitate the crude product. If it oils out, add ethyl acetate to begin extraction.

  • Purification: Filter the solid product and wash thoroughly with water, then a small amount of cold diethyl ether or isopropanol to remove impurities. If necessary, perform a full extractive workup as described in Troubleshooting Q4, followed by recrystallization.

References

  • A. El-Faham & F. Albericio. (2011). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • S. G. K. Alam, et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Resources. [Link]

  • AOBChem. 3-Bromo-5-nitrobenzoyl chloride. Product Information. [Link]

  • ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride. Scientific Publication Figure. [Link]

  • ResearchGate. (2021). Why did my amide synthesis not work?. User Discussion Forum. [Link]

  • I. V. K. Viswanath, et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • Y. Ogiwara. (2023). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Q. Tang, et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Atlantis Press. [Link]

  • AOBChem USA. (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. Product Information. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • R. Reddy & I. K. Viswanath. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • PubChem. Morpholine-3-carboxylic acid amide hydrochloride. PubChem Compound Summary. [Link]

  • S. H. L. S. D. W. H. Suroso. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

Sources

Technical Support Center: Purification of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS No. 941294-19-5). Recognizing the critical role of compound purity in experimental outcomes and drug discovery pipelines, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this molecule. The methodologies described herein are grounded in established principles of organic chemistry and are supplemented with practical insights from the field.

Compound Overview: this compound

This compound is a substituted aromatic ketone containing a bromo and a nitro functional group, along with a morpholine amide moiety. These features confer a moderate to high degree of polarity to the molecule, which is a key consideration in the design of effective purification strategies.

PropertyValueSource
CAS Number 941294-19-5[1][2]
Molecular Formula C₁₁H₁₁BrN₂O₄[1][2]
Molecular Weight 315.12 g/mol [1][2][3]
Appearance Expected to be a solid at room temperature.Inferred from related structures

Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, the following purification protocols and troubleshooting advice are based on established methods for structurally similar bromo-nitro aromatic compounds and substituted morpholine derivatives.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound.

Recrystallization

Q1: My crude product is an oil and won't crystallize. What should I do?

An oily product can be due to the presence of impurities that depress the melting point or unreacted starting materials.

  • Troubleshooting Steps:

    • Confirm the Identity of the Oil: Use a technique like Thin Layer Chromatography (TLC) to compare the oil to your starting materials. If a significant amount of starting material is present, consider re-running the reaction to drive it to completion or use column chromatography for purification.

    • Trituration: Try adding a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes) to the oil and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.

    • Solvent Screening: If trituration fails, perform a small-scale solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve your compound when hot but not at room temperature.[5]

Q2: I'm seeing a lot of product loss during recrystallization. How can I improve my yield?

Significant product loss is a common issue in recrystallization and can be minimized with careful technique.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved when the solution is cooled, leading to lower recovery.[4]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[4]

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A persistent color in your product often indicates the presence of highly conjugated impurities.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating colored impurities from your target compound.

Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for column chromatography?

The choice of mobile phase is critical for achieving good separation.

  • Guidance:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes.[6]

    • Optimal Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

    • Polarity Adjustment: If your compound does not move from the baseline (Rf is too low), increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If your compound runs with the solvent front (Rf is too high), decrease the polarity (increase the percentage of hexanes).

Q2: My compound is streaking on the TLC plate and the column. What is causing this?

Streaking is often a sign of compound overloading or interactions with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Streaking on a TLC plate can indicate that the sample is too concentrated. Try spotting a more dilute solution. For column chromatography, ensure you are not exceeding the recommended sample-to-silica ratio (typically 1:20 to 1:50 by weight).

    • Consider an Alternative Stationary Phase: Since this compound has a basic morpholine nitrogen, it might be interacting strongly with the acidic silica gel, causing streaking. If streaking is severe, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[7]

    • Use a More Polar Eluent System: For highly polar and basic compounds, a mobile phase containing a small percentage of methanol in dichloromethane, sometimes with a trace of ammonium hydroxide, can improve peak shape and elution.[7][8]

Q3: I'm not recovering all of my compound from the column. Where did it go?

Low recovery from a column can be due to several factors.

  • Troubleshooting Steps:

    • Compound Instability: The compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[8]

    • Insufficient Eluent Polarity: Your compound may be too polar to be eluted with the chosen solvent system. After your initial elution, try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if any remaining compound comes off.

    • Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient elution and poor separation. Ensure your silica gel is packed uniformly as a slurry.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale preliminary tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Common solvents for moderately polar aromatic compounds include ethanol, isopropanol, ethyl acetate, and acetone.[5] A mixed solvent system, such as ethanol-water, may also be effective.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 2: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Preparation:

  • Select a Column: Choose a glass column with a diameter and length appropriate for the amount of crude material.

  • Prepare the Stationary Phase:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Determine the Mobile Phase: Use TLC to identify an appropriate mobile phase, starting with mixtures of ethyl acetate and hexanes.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the silica bed.

  • Begin collecting fractions in test tubes or flasks as the solvent flows through the column.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase (Starting Point) 10-50% Ethyl Acetate in HexanesA common solvent system for compounds of intermediate polarity. The ratio should be optimized using TLC.[6]
Optimal Rf on TLC 0.2 - 0.4Provides the best balance between resolution and elution time on the column.
Sample to Silica Ratio (by weight) 1:20 to 1:50Ensures adequate separation capacity of the column. Higher ratios are used for more difficult separations.

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Product Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity with Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture or Oily Product Pure_Product Pure Product Recrystallization->Pure_Product Impure_Product Product Still Impure Recrystallization->Impure_Product Column_Chromatography->Pure_Product Impure_Product->Column_Chromatography Further Purification Needed

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Column_Issue Column Chromatography Problem Start->Column_Issue Oil Product is an Oil Recrystallization_Issue->Oil Nature of Issue Low_Yield Low Yield Recrystallization_Issue->Low_Yield Nature of Issue Colored_Product Product is Colored Recrystallization_Issue->Colored_Product Nature of Issue Streaking Streaking on TLC/Column Column_Issue->Streaking Nature of Issue No_Elution Compound Not Eluting Column_Issue->No_Elution Nature of Issue Low_Recovery Low Recovery from Column Column_Issue->Low_Recovery Nature of Issue Triturate Triturate with Non-polar Solvent Oil->Triturate Slow_Cool Ensure Slow Cooling & Minimal Hot Solvent Low_Yield->Slow_Cool Charcoal Treat with Activated Charcoal Colored_Product->Charcoal Check_Loading Check Sample Loading & Consider Alumina Streaking->Check_Loading Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Stability Check for Compound Degradation on Silica Low_Recovery->Check_Stability

Caption: Decision tree for troubleshooting common purification issues.

References

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. CAS Common Chemistry. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH.[Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.[Link]

  • Purification of strong polar and basic compounds. Reddit.[Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.[Link]

  • This compound. Guangzhou Weiber Technology Co., Ltd.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. CAS Common Chemistry.[Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate.[Link]

Sources

Overcoming solubility issues of (3-Bromo-5-nitrophenyl)(morpholino)methanone in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Solubility Issues of (3-Bromo-5-nitrophenyl)(morpholino)methanone in Assays Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: Navigating the Solubility Challenge

This compound is a compound of significant interest in various research applications. However, its chemical structure, characterized by a substituted aromatic ring, inherently leads to low aqueous solubility. This common yet critical issue can result in compound precipitation, underestimated biological activity, and inconsistent assay results.

This guide provides a systematic, multi-tiered approach to address and overcome these solubility challenges. We will move from fundamental techniques to more advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific experimental context.

Part 1: Physicochemical Profile & The Root of the Problem

Understanding the molecule's properties is the first step in solving its solubility problem. The structure contains a lipophilic (fat-loving) bromo-nitrophenyl group, which is the primary driver of its poor solubility in aqueous (water-based) solutions.

PropertyValueImplication for Solubility
CAS Number 941294-19-5[1][2][3][4][5]N/A
Molecular Formula C₁₁H₁₁BrN₂O₄[2][3][4][5]N/A
Molecular Weight 315.12 g/mol [4][5]N/A
Predicted LogP >1.5 (Estimated)A higher LogP value indicates greater lipophilicity and lower aqueous solubility. The related compound without bromine has a calculated LogP of 0.8[6]; the addition of bromine significantly increases lipophilicity.
Key Structural Features Bromo & Nitro Groups, Phenyl Ring, Morpholino GroupThe halogenated, nitrated aromatic system is highly hydrophobic. The morpholino group adds some polarity but is insufficient to overcome the hydrophobicity of the core structure.

This profile suggests the compound falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[7] Therefore, direct dissolution in aqueous buffers is often unsuccessful.

Part 2: Systematic Workflow for Solubility Enhancement

Before diving into detailed protocols, this workflow provides a high-level overview of the troubleshooting process. Start with the simplest method and proceed to more complex techniques only as needed.

G cluster_0 Initial Preparation cluster_1 Troubleshooting Tiers Start Prepare 10-50 mM Stock in 100% DMSO Dilute Dilute Stock into Aqueous Assay Buffer Start->Dilute Check Observe for Precipitation Dilute->Check Success Proceed with Assay (Include Vehicle Control) Check->Success No Tier1 Tier 1: Optimize Co-Solvent (e.g., lower final [DMSO], test Ethanol, PEG 400) Check->Tier1 Yes Tier2 Tier 2: pH Modification (Test acidic buffers, e.g., pH 4-6) Tier1->Tier2 Still Insoluble Tier3 Tier 3: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Tier2->Tier3 Still Insoluble FinalValidation Final Validation: Confirm compound stability and lack of vehicle interference Tier3->FinalValidation Soluble

Caption: A systematic workflow for enhancing compound solubility.

Part 3: Troubleshooting Guide & FAQs

This section provides detailed answers and step-by-step protocols for the common challenges encountered with this compound.

Q1: What is the recommended starting procedure for solubilizing this compound?

Answer: The universally accepted first step for poorly soluble compounds is to create a concentrated stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common and powerful choice.[9]

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh a small amount of this compound (e.g., 3.15 mg).

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for 3.15 mg, add 100 µL for a 100 mM stock or 1 mL for a 10 mM stock).

  • Ensure Dissolution: Vortex thoroughly. If necessary, gently warm the solution (37°C) or use a sonicating water bath for short periods to facilitate dissolution.

  • Visual Inspection: The final stock solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What should I do?

Answer: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final assay medium. The DMSO keeps it dissolved in the stock, but upon dilution into the aqueous buffer, the compound "crashes out." This is where the troubleshooting workflow begins. The primary goal is to keep the compound in solution at the desired final concentration.

Proceed to Tier 1: Co-Solvent Optimization.

Q3: How do I optimize my co-solvent strategy (Tier 1)?

Answer: The key is to minimize the percentage of the organic co-solvent in the final assay volume while maintaining solubility. High concentrations of solvents like DMSO can be toxic to cells or interfere with enzyme activity, typically, the final concentration should be kept below 0.5% or 1%.[10][11][12]

Protocol 2: Testing Co-Solvent Conditions

  • Determine Maximum Tolerated Solvent Level: First, run a vehicle control experiment. Test the effect of different concentrations of your solvent (e.g., DMSO at 0.1%, 0.25%, 0.5%, 1.0%) on your assay system without the compound. Identify the highest concentration that does not impact your assay's results.

  • Test Compound Solubility: Prepare serial dilutions of your compound to the desired final concentration, ensuring the final solvent percentage does not exceed the maximum tolerated level determined in step 1.

  • Pluronic® F-127 Method (for difficult cases): Pluronic F-127 can help stabilize the diluted compound.

    • Prepare a 10% (w/v) Pluronic F-127 solution in your assay buffer.

    • In a separate tube, mix your DMSO stock with an equal volume of the 10% Pluronic solution. Vortex well.

    • Add this mixture to your assay buffer to achieve the final concentration. The Pluronic helps to create micelles that can stabilize the compound.

  • Consider Alternative Solvents: If DMSO is problematic for your assay, other co-solvents can be tested.[9][13]

Co-SolventTypical Final Conc.Notes
Ethanol (EtOH) ≤ 1%Less toxic than DMSO for some cell lines, but also a less potent solvent.
Polyethylene Glycol 400 (PEG 400) 1-5%Can be less toxic and is often used in preclinical formulations.
Dimethylformamide (DMF) ≤ 0.5%A strong solvent, but generally more toxic than DMSO. Use with caution.
Q4: Can adjusting the pH improve solubility (Tier 2)?

Answer: Yes, for ionizable compounds, pH modification can be a powerful tool.[14][15] this compound contains a morpholino group, which is a weak base. In a more acidic environment (lower pH), the nitrogen atom in the morpholine ring can become protonated (gain a H+ ion), forming a positively charged, more water-soluble salt.[16]

Protocol 3: pH-Dependent Solubility Testing

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffers include MES, HEPES, and citrate.

  • Test Solubility: Add a small aliquot of your concentrated DMSO stock to each buffer to achieve the desired final concentration.

  • Observe and Compare: Vortex each solution and visually inspect for precipitation after a short incubation period (e.g., 30 minutes). A decrease in turbidity or absence of precipitate at lower pH values indicates that this strategy is effective.

  • CRITICAL VALIDATION: Before adopting a lower pH for your main experiment, you must confirm that the new pH does not negatively affect your assay's performance (e.g., enzyme activity, cell viability, receptor binding). Run appropriate controls.[15]

Q5: Co-solvents and pH are not enough. What other excipients can I try (Tier 3)?

Answer: When co-solvents and pH adjustments fail, specialized solubilizing excipients can be employed. These molecules are designed to encapsulate or interact with poorly soluble compounds to keep them in solution.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" where the poorly soluble compound sits inside the hydrophobic core, while the water-loving exterior keeps the entire complex dissolved.[17][18] Sulfobutyl ether β-cyclodextrin (SBE-β-CD or Captisol®) is a highly effective and widely used derivative.[9]

  • Non-ionic Surfactants: At concentrations above their Critical Micelle Concentration (CMC), these molecules form micelles—tiny spheres with a hydrophobic core that can encapsulate your compound.[19]

Protocol 4: Using Solubilizing Excipients

  • Select Excipient: Choose an excipient based on the table below. SBE-β-CD is an excellent starting point.

  • Prepare Excipient-Containing Buffer: Prepare your assay buffer containing the chosen excipient at a suitable concentration (e.g., 1-5% w/v for SBE-β-CD or slightly above the CMC for surfactants).

  • Test Solubility: Add your DMSO stock solution directly to the excipient-containing buffer. The excipient should help maintain solubility upon dilution.

  • Assay Interference Control: As always, run a control with the excipient-containing buffer alone to ensure it does not interfere with your assay.

ExcipientMechanismRecommended Starting Concentration
SBE-β-CD Inclusion Complexation1-5% (w/v) in final buffer
Tween® 80 Micelle Formation0.02% - 0.1% (v/v) (CMC is ~0.0013%)
Pluronic® F-68 Micelle Formation0.05% - 0.2% (w/v) (CMC is ~0.04%)

Part 4: Final Validation: A Self-Validating System

Successfully dissolving your compound is only half the battle. You must ensure that your chosen solubilization method does not create experimental artifacts.

G cluster_1 Validation Checks Assay Your Biological Assay (e.g., cell viability, enzyme kinetics) Test Test Condition [Compound + Vehicle] Assay->Test Vehicle Vehicle Control [Vehicle Only] Assay->Vehicle Negative Negative Control [Buffer Only] Assay->Negative Check2 Compare [Test Condition] vs. [Vehicle Control] This isolates the true effect of your compound. Test->Check2 Check1 Compare [Vehicle Control] vs. [Negative Control] Result should be NO significant difference. This confirms the vehicle is not causing an effect. Vehicle->Check1 Vehicle->Check2 Negative->Check1

Caption: Workflow for validating the experimental setup.

Key Best Practices:

  • Always Use a Vehicle Control: Your control group must contain the exact same concentration of DMSO, buffer, pH, and any other excipients as your test group, just without the compound. This is non-negotiable for trustworthy data.[11]

  • Confirm Compound Stability: Some solubilization methods (e.g., extreme pH) could potentially degrade your compound over the course of the assay. If stability is a concern, you may need to perform an analytical check (e.g., HPLC) on a sample incubated under assay conditions.

  • Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the frozen stock for each experiment to ensure consistency.

By following this structured troubleshooting guide, researchers can confidently overcome the solubility challenges presented by this compound, leading to more accurate, reproducible, and reliable experimental outcomes.

References

  • Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 916-925. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Schoenfeld, B. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1899. Available at: [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]

  • Hart, M. L. et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Kildegaard, H. F. et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 445–448. Available at: [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Papaneophytou, C. P. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11794-11812. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Lynch, J. C. et al. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Journal of Chemical & Engineering Data, 46(6), 1549-1556. Available at: [Link]

  • Tanneberger, K. et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. Available at: [Link]

  • King-Pharm. (n.d.). 941294-19-5 this compound. Available at: [Link]

  • Reagents & Instruments Network. (n.d.). This compound. Available at: [Link]

  • Zhang, T. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2785-2804. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholino(3-nitrophenyl)methanone. PubChem. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Takács-Novák, K. et al. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 279-285. Available at: [Link]

  • Chemsigma. (n.d.). This compound [941294-19-5]. Available at: [Link]

  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • YouTube. (2020). Impact of pH on Solubility. Available at: [Link]

  • CAS Common Chemistry. (n.d.). (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-5-nitrophenol (C6H4BrNO3). Available at: [Link]

  • AOBChem USA. (n.d.). (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. Available at: [Link]

  • Molbase. (n.d.). 941294-19-5(this compound) Product Description. Available at: [Link]

Sources

Interpreting unexpected results in experiments with (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for experiments involving (3-Bromo-5-nitrophenyl)(morpholino)methanone. This resource is designed to assist you in troubleshooting unexpected results and to answer frequently asked questions that may arise during your research. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.

Question 1: My reaction to synthesize this compound resulted in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is typically prepared by reacting 3-bromo-5-nitrobenzoyl chloride with morpholine, can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Hydrolysis of 3-Bromo-5-nitrobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive carboxylic acid (3-bromo-5-nitrobenzoic acid). This is a common side reaction that can significantly reduce the amount of acyl chloride available to react with morpholine.[3]

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Stoichiometry or Base: An incorrect molar ratio of reactants or an inappropriate choice of base can lead to low yields. A base is required to neutralize the HCl generated during the reaction.[4]

    • Solution: Use a slight excess of morpholine (e.g., 1.1 equivalents) to ensure the complete consumption of the acyl chloride. Employ a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine (DIPEA), as the base in at least a stoichiometric amount relative to the acyl chloride.

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Solution: Optimize your purification protocol. If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. Minimize the number of transfer steps to reduce mechanical losses.

Experimental Protocol for Yield Optimization:

  • Preparation: Under an inert atmosphere, dissolve 3-bromo-5-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the morpholine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Question 2: I have an unexpected peak in my NMR spectrum and an unusual mass in my MS analysis. What could be the side products?

Answer:

The presence of unexpected signals in your analytical data suggests the formation of side products. Based on the reactivity of the starting materials and the reaction conditions, several possibilities should be considered.

Common Side Products and Their Identification:

Side Product Formation Mechanism Expected Spectroscopic Signatures
3-Bromo-5-nitrobenzoic acid Hydrolysis of 3-bromo-5-nitrobenzoyl chloride.[3]¹H NMR: A broad singlet for the carboxylic acid proton (>10 ppm). IR: A broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). MS (ESI-): A peak corresponding to [M-H]⁻.
(3-Morpholino-5-nitrophenyl)(morpholino)methanone Nucleophilic aromatic substitution (SNAr) of the bromine atom by morpholine. The nitro group activates the ring for this reaction.[5][][7]¹H NMR: Absence of the bromine-substituted aromatic proton signals and the appearance of new signals corresponding to the second morpholine ring. MS: A molecular ion peak corresponding to the substitution product.
Diacylated Morpholine Reaction of the product with another molecule of 3-bromo-5-nitrobenzoyl chloride. This is less likely with a secondary amine like morpholine but can occur under forcing conditions.¹H NMR: Complex signals in the morpholine region. MS: A high molecular weight peak corresponding to the diacylated product.

Workflow for Side Product Identification:

Caption: A logical workflow for identifying and mitigating side product formation.

Question 3: My final product appears to be degrading over time or during certain experimental procedures. What could be the cause?

Answer:

The stability of this compound can be influenced by several factors, particularly exposure to strong acidic or basic conditions, and light.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would lead to the formation of 3-bromo-5-nitrobenzoic acid and morpholine.[8]

    • Recommendation: Avoid prolonged exposure to strong acids or bases. If pH adjustment is necessary, use mild conditions and perform the procedure at low temperatures.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group by various reducing agents.[9][10][11] This can occur unintentionally if the compound is exposed to certain reagents or conditions (e.g., catalytic hydrogenation, some metal-based reagents).

    • Recommendation: Be mindful of the reagents used in subsequent steps. If a reduction is not intended, avoid conditions known to reduce nitroarenes.

  • Photostability: Nitroaromatic compounds can be sensitive to light. Prolonged exposure to UV or even ambient light may lead to degradation.

    • Recommendation: Store the compound in a dark, cool, and dry place. Amber vials are recommended for storage.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons: You would expect three signals in the aromatic region (δ 7.5-8.5 ppm). The proton between the bromo and nitro groups will be the most deshielded.

  • Morpholine Protons: Two broad signals corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring will be observed, typically in the range of δ 3.4-3.8 ppm.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm).

  • Morpholine Carbons: Two signals for the morpholine carbons, typically in the range of δ 40-50 ppm and δ 65-70 ppm.

Q2: What are the key peaks to look for in the IR spectrum?

A2: The infrared spectrum will show characteristic peaks for the functional groups present in the molecule.[13][14][15][16][17]

  • C=O Stretch (Amide): A strong absorption band around 1640-1660 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

  • C-N Stretch: A medium absorption around 1200-1350 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Q3: What is the expected mass spectrum fragmentation pattern?

A3: In a mass spectrum (electron ionization), you would expect to see the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of the morpholine group, the nitro group, and the bromine atom.

Q4: What is the potential biological relevance of this compound?

A4: While the specific biological activity of this compound may not be widely documented, the presence of the nitroaromatic and morpholine moieties suggests potential for biological activity. Nitro-substituted compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4] The morpholine scaffold is a common feature in many bioactive molecules and approved drugs.[1] Further research would be needed to determine the specific biological profile of this compound.

References

  • Reddy, C., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
  • Serious Science. (2015). Stability of standard state boron structure revealed. [Link]

  • Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3625.
  • AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Chemical Science (RSC Publishing). Revisiting aromaticity and stability in the diboron actinide compound Pa2B2. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[5][9]trienones. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Molecules. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • PMC - NIH. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). REGIOSELECTIVE N-ACYLATION OF. [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • NC State University Libraries. (2023). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Technical Support Center: Optimizing (3-Bromo-5-nitrophenyl)(morpholino)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (3-bromo-5-nitrophenyl)(morpholino)methanone derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important structural motif, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is fundamentally an amide bond formation reaction. The most common and direct route involves the acylation of morpholine with an activated derivative of 3-bromo-5-nitrobenzoic acid, typically the acyl chloride.

The electronic nature of the starting material is critical. The 3-bromo-5-nitrophenyl scaffold contains two powerful electron-withdrawing groups (EWGs), the nitro group (-NO₂) and the bromine atom (-Br). These groups act synergistically to increase the electrophilicity of the carbonyl carbon in the acyl chloride intermediate, making it highly reactive towards nucleophiles like morpholine.[1] This high reactivity is advantageous, allowing the reaction to proceed under mild conditions, but it also necessitates careful control to avoid side reactions, primarily hydrolysis.

Below is a general workflow for the primary synthetic route.

G cluster_0 PART 1: Acid Activation cluster_1 PART 2: Amide Coupling cluster_2 PART 3: Work-up & Purification A 3-Bromo-5-nitrobenzoic Acid B 3-Bromo-5-nitrobenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, Heat D (3-Bromo-5-nitrophenyl) (morpholino)methanone B->D  Base (e.g., Et₃N, Pyridine)  Aprotic Solvent (e.g., DCM) C Morpholine C->D E Crude Product Mixture D->E  Aqueous Wash  Solvent Removal F Pure Product E->F  Column Chromatography  or Recrystallization

Caption: Standard workflow for synthesizing the target methanone derivative.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: inefficient activation of the starting carboxylic acid, degradation of the acyl chloride intermediate, or suboptimal coupling conditions.

Causality Analysis:

  • Incomplete Acid Chloride Formation: The conversion of 3-bromo-5-nitrobenzoic acid to its acyl chloride is a critical first step. Insufficient reagent (e.g., thionyl chloride) or failure to drive the reaction to completion will leave unreacted starting material, which will not couple with morpholine under standard conditions.[2]

  • Acyl Chloride Hydrolysis: The target acyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or wet solvents. This reverts it to the unreactive carboxylic acid. This is the most frequent cause of failure.

  • Incorrect Stoichiometry/Base: Amide formation from an acyl chloride and an amine generates one equivalent of HCl.[3] This acid will protonate the morpholine nucleophile, rendering it inactive. A non-nucleophilic base (like triethylamine or pyridine) is essential to scavenge this HCl and drive the reaction forward. Using at least one equivalent of this base is crucial.

Troubleshooting Workflow:

G start Low/No Product Yield q1 Did you confirm acyl chloride formation? start->q1 sol1 Re-run activation step. - Use excess SOCl₂ (1.5-2 eq). - Add catalytic DMF. - Heat to reflux (e.g., 70-80°C). - Monitor by IR (loss of broad O-H). q1->sol1 No q2 Were anhydrous conditions maintained? q1->q2 Yes sol1->q2 sol2 Ensure all glassware is oven-dried. Use freshly distilled/anhydrous solvents. Run reaction under an inert atmosphere (N₂ or Ar). q2->sol2 No q3 Was a suitable base used (>1.0 equivalent)? q2->q3 Yes sol2->q3 sol3 Use ≥1.1 eq. of a tertiary amine base (e.g., Et₃N, DIPEA, Pyridine). Add morpholine slowly to the acyl chloride solution at 0°C before adding the base. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

Q2: I see a major impurity on my TLC that has a similar Rf to my starting acid. What is it?

Answer: This impurity is almost certainly 3-bromo-5-nitrobenzoic acid, resulting from the hydrolysis of your 3-bromo-5-nitrobenzoyl chloride intermediate.

Expertise & Causality: The acyl chloride is the most reactive species in your flask. Water is a competing nucleophile with morpholine. While morpholine is more nucleophilic, any available water can and will react with the acyl chloride, especially if the reaction is run at room temperature or warmer for extended periods. This hydrolysis is often the primary factor limiting yield.

Preventative Measures:

  • Rigorous Anhydrous Technique: Oven-dry all glassware and cool it under a stream of inert gas (N₂ or Argon).

  • Solvent Quality: Use a freshly opened bottle of an anhydrous aprotic solvent or distill the solvent over a suitable drying agent (e.g., CaH₂ for Dichloromethane). A range of solvents can be used, but polar aprotic solvents are generally preferred.[4]

  • Inert Atmosphere: Conduct the entire reaction sequence, from acid activation to coupling, under a positive pressure of an inert gas.

SolventDielectric Constant (ε)Boiling Point (°C)Rationale
Dichloromethane (DCM)9.140Excellent solubility for reagents, volatile for easy removal. Standard choice.
Tetrahydrofuran (THF)7.566Good alternative to DCM, can help solubilize intermediates. Must be dry.
Acetonitrile (MeCN)37.582High polarity can accelerate the reaction but also increases risk of hydrolysis if wet.[5]
Toluene2.4111Useful for higher temperature reactions, less polar.
Q3: The standard acyl chloride method is problematic. Are there alternative "one-pot" coupling methods?

Answer: Yes, direct coupling of the carboxylic acid with morpholine using peptide coupling reagents is an excellent and often milder alternative. This approach avoids the isolation or in-situ generation of the highly moisture-sensitive acyl chloride.

Expertise & Causality: Coupling reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.[6] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are highly effective.[7][8]

The mechanism involves the carboxylic acid adding to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization (not an issue here) and can rearrange to a stable N-acylurea byproduct. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is less reactive than the acyl chloride but stable enough to avoid side reactions, and it reacts cleanly with the amine to form the desired amide.[3][9]

G Acid R-COOH Isourea O-Acylisourea (Highly Reactive) Acid->Isourea EDC EDC EDC->Isourea ActiveEster HOBt Active Ester (Stable Intermediate) Isourea->ActiveEster Trapping NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->ActiveEster Amide Target Amide ActiveEster->Amide Urea EDC-Urea (Byproduct) Amine Morpholine Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling, highlighting the role of HOBt in preventing side reactions.

Coupling ReagentAdditiveBaseKey Advantages
EDC HOBt or HOAtDIPEA, Et₃NWater-soluble urea byproduct (easy removal), mild conditions.[7][8]
HATU None (built-in HOAt)DIPEAVery high reactivity, fast reaction times, suitable for hindered substrates.[10]
DCC DMAP, HOBtDIPEA, Et₃NInexpensive, effective. Byproduct (DCU) is insoluble and filtered off.[3]
Q4: I am concerned about side reactions involving the bromo-nitro-aromatic system. What should I watch for?

Answer: While the primary concerns are hydrolysis and coupling-reagent-derived impurities, the aromatic system itself can participate in side reactions under specific conditions.

Causality Analysis:

  • Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the ring towards nucleophilic attack. While bromine is a leaving group, SₙAr reactions typically require harsher conditions (high heat, strong base) than standard amide coupling and are not expected to be a major issue.

  • Ullmann Condensation: If your reaction is contaminated with copper salts (e.g., from spatulas or impure reagents) and run at high temperatures, there is a possibility of Ullmann-type coupling reactions.[11][12] This could lead to the formation of biaryl impurities.[13] This is a rare event in this specific synthesis but is a known reactivity pattern for aryl halides.[14][15]

  • Reduction of Nitro Group: Strong reducing agents will reduce the nitro group to an amine. Ensure that reagents used are purely for coupling and are not reductive in nature.

Preventative Measures:

  • Use standard, mild amide coupling conditions (0°C to room temperature).

  • Avoid unnecessarily high temperatures.

  • Ensure the purity of your reagents and use clean glassware to avoid trace metal contamination.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

Step A: Formation of 3-Bromo-5-nitrobenzoyl chloride

  • Place 3-bromo-5-nitrobenzoic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an N₂ atmosphere.

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The resulting crude 3-bromo-5-nitrobenzoyl chloride (a yellow solid or oil) is typically used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in an oven-dried flask under N₂ and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the stirring acyl chloride solution at 0°C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexanes).

Protocol 2: Direct Synthesis via EDC/HOBt Coupling
  • To an oven-dried flask under N₂, add 3-bromo-5-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.1 eq).

  • Dissolve the components in anhydrous DMF or DCM (approx. 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.

  • Cool the mixture to 0°C and add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • For work-up, dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.

References

  • An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Why did my amide syntesis does not work? ResearchGate.
  • Amines. National Council of Educational Research and Training.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry.
  • Ullmann condensation. Wikipedia.
  • Ullmann Reaction. Cambridge University Press.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Ullmann Coupling - Carbon Heteroatom Coupling. YouTube.
  • This compound. Fluorochem.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate.
  • 941294-19-5(this compound) Product Description. ChemicalBook.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health.
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

Sources

Technical Support Center: Investigating the Degradation of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromo-5-nitrophenyl)(morpholino)methanone. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its degradation under experimental conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your results.

Understanding Potential Degradation Pathways

This compound possesses several functional groups susceptible to degradation under common experimental and storage conditions. Understanding these potential pathways is crucial for designing robust stability studies and interpreting analytical data. The primary routes of degradation are likely to be hydrolysis, photolysis, and thermolysis.

Hydrolytic Degradation

The amide (methanone) linkage is a common site for hydrolysis, which can be catalyzed by acidic or basic conditions.[1] The presence of water in solvents or exposure to humidity can facilitate this process.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the methanone group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.[1]

The expected products of hydrolysis would be 3-bromo-5-nitrobenzoic acid and morpholine.

G cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound acid 3-Bromo-5-nitrobenzoic Acid parent->acid H+ or OH- H2O morpholine Morpholine parent->morpholine H+ or OH- H2O

Caption: Proposed hydrolytic degradation of this compound.

Photolytic Degradation

Aromatic nitro compounds are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation.[3][4] The energy from light can excite the molecule, leading to a series of reactions.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

  • Ring Opening: In the presence of photocatalysts like TiO2, hydroxyl radicals can attack the aromatic ring, leading to its opening and the formation of smaller aliphatic compounds.[5]

The presence of a bromine atom on the aromatic ring can also influence the photolytic pathway.

G cluster_photolysis Potential Photolytic Degradation Pathways parent This compound nitro_reduction Nitro-Reduced Products parent->nitro_reduction Light (UV) ring_opening Ring-Opened Products parent->ring_opening Light (UV) Photocatalyst

Caption: Potential photolytic degradation pathways for the target compound.

Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate the degradation of nitroaromatic compounds.[6][7] The primary thermal degradation pathways for nitroaromatics often involve the C-NO2 bond.

  • C-NO2 Bond Homolysis: The bond between the aromatic ring and the nitro group can break, forming a phenyl radical and nitrogen dioxide (NO2).[8]

  • Isomerization: The nitro group can isomerize to a nitrite, which can then cleave.[6]

These initial steps can trigger a cascade of further reactions, leading to a complex mixture of degradation products.

Troubleshooting Guide for Analytical Issues

High-Performance Liquid Chromatography (HPLC) is a common technique for stability studies.[9] The following table addresses frequent issues encountered during the analysis of this compound.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Appearance of Unexpected Peaks Degradation of the parent compound.[10]Confirm Degradation: Analyze a freshly prepared sample as a control. Characterize Degradants: Use LC-MS to identify the mass of the unknown peaks and compare with potential degradation products (e.g., hydrolyzed products).
Sample or mobile phase contamination.[11][12]Check Solvents: Prepare fresh mobile phase using HPLC-grade solvents.[13] Filter Samples: Ensure samples are filtered through a 0.22 µm or 0.45 µm filter.
Loss of Parent Compound Signal or Reduced Peak Area Adsorption of the compound onto vials or column.Use Inert Vials: Employ silanized glass or polypropylene vials. Column Conditioning: Condition the column with a few injections of a concentrated sample.[14]
Incomplete dissolution of the sample.Optimize Sample Solvent: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.[14]
Degradation during sample preparation or analysis.[2]Protect from Light: Use amber vials or cover samples to prevent photolysis.[2] Control Temperature: Use a temperature-controlled autosampler and column oven.[13]
Peak Tailing Interaction with active sites on the HPLC column.[11][15]Adjust Mobile Phase pH: For silica-based columns, operate within a pH range of 2-8 to minimize silanol interactions.[14][15] Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups.[15]
Column overload.[11]Reduce Injection Volume: Decrease the amount of sample injected onto the column.[15]
Inconsistent Retention Times Fluctuations in temperature.[13]Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[14]
Changes in mobile phase composition.[11][13]Prepare Fresh Mobile Phase Daily: Evaporation of organic solvents can alter the mobile phase composition. Ensure Proper Mixing: If using a gradient, ensure the pump's mixer is functioning correctly.
Column degradation.[11]Implement a Column Wash Protocol: Regularly flush the column with a strong solvent to remove contaminants.[14] Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[14]

Experimental Protocols: A General Workflow for Stability Studies

A well-designed stability study is essential for understanding the degradation profile of a compound.[4][16]

G cluster_workflow General Workflow for a Stability Study prep Sample Preparation stress Stress Conditions (e.g., Heat, Light, pH) prep->stress analysis HPLC/LC-MS Analysis stress->analysis data Data Interpretation analysis->data report Reporting data->report

Caption: A generalized workflow for conducting a stability study.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to a known concentration.

    • Prepare multiple aliquots for exposure to different stress conditions.

    • Include a control sample stored under optimal conditions (e.g., refrigerated and protected from light).

  • Application of Stress Conditions:

    • Hydrolytic Stress: Incubate samples in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) solutions at a controlled temperature.

    • Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control samples in aluminum foil.[4]

    • Thermal Stress: Place samples in a calibrated oven at an elevated temperature (e.g., 60°C).[2]

  • Time-Point Analysis:

    • At predefined time intervals, withdraw an aliquot from each stress condition.

    • Neutralize the pH of the hydrolytic stress samples if necessary before analysis.

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

  • Data Analysis and Interpretation:

    • Quantify the peak area of the parent compound and any degradation products.

    • Calculate the percentage of degradation over time.

    • Use LC-MS to propose structures for the major degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound I should look for?

A1: Based on its structure, the most probable degradation products are from the hydrolysis of the amide bond, which would yield 3-bromo-5-nitrobenzoic acid and morpholine. Under photolytic or strong thermal stress, you might also observe products resulting from the reduction of the nitro group.

Q2: How can I prevent the degradation of my compound during routine experiments and storage?

A2: To minimize degradation, store the compound in a cool, dark, and dry place.[2] For solutions, use amber vials to protect against light, and consider storing them at reduced temperatures (e.g., 2-8°C).[2] Prepare solutions fresh whenever possible.

Q3: My baseline is noisy in my HPLC chromatogram. What could be the cause?

A3: A noisy baseline can be caused by several factors, including air bubbles in the mobile phase or detector, contaminated solvents, or leaks in the system.[11] Ensure your mobile phase is properly degassed, use high-purity solvents, and check all fittings for leaks.[11][13]

Q4: I see a "ghost peak" in my chromatogram. What is it?

A4: A ghost peak is a peak that appears in a blank injection or at an unexpected retention time. This is often due to carryover from a previous injection or contamination in the injection system.[12][14] To resolve this, run a needle wash program on your autosampler and inject a few blanks to flush the system.[12]

Q5: Why is it important to use a stability-indicating analytical method?

A5: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities. This ensures that the loss of the parent compound is not masked by co-eluting peaks and that the formation of degradants can be accurately monitored.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Thermal Stability Characteristics of Nitroarom
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers.
  • Poor Stability Study Design Leading to Rejections? Common Errors Explained.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Heterogeneous photocatalytic degradation of nitrophenols | Request PDF - ResearchG
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9).
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.
  • HPLC Troubleshooting Guide.
  • (PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs.
  • Investigation of thermal decomposition of nitrobenzene: An energetic m
  • “Drug Stability and factors that affect on the drug stability” Review BY.
  • Photocatalytic degradation of nitro phenol: A continuous study in a TiO 2 film coated photo reactor - AIP Publishing. (2023, February 27).
  • The Science Behind Drug Stability Studies - EMMA Intern
  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2 - MDPI.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Public
  • Biodegradation of nitroarom
  • Hydrolysis.
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Methane - Wikipedia.
  • Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce Methanediol and Its Implication to New Particle Form
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • 941294-19-5(this compound) Product Description.
  • 3-Bromo-5-nitrophenyl)(morpholino)methanone - 广州伟伯科技有限公司.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC - PubMed Central. (2025, October 13).
  • 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025, August 6).

Sources

Troubleshooting cell toxicity of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (3-Bromo-5-nitrophenyl)(morpholino)methanone. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues related to unexpected cell toxicity. As Senior Application Scientists, our goal is to empower you with the rationale and tools to diagnose and resolve experimental challenges, ensuring the integrity and success of your research.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will begin with foundational checks and progress to detailed mechanistic investigations.

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. What are the first things I should verify?

Answer: This is a common and critical issue. Before investigating complex biological mechanisms, it's essential to rule out experimental artifacts and systemic errors. The reproducibility of your cytotoxicity data hinges on a well-controlled experimental setup.

Initial Verification Workflow:

  • Compound Integrity and Handling:

    • Purity: Have you confirmed the purity of your compound batch (e.g., via LC-MS or NMR)? Impurities can be a significant source of off-target toxicity.

    • Solubility: Is the compound fully dissolved in your stock solution? Precipitated compound leads to inaccurate dosing and can cause physical stress to cells. Visually inspect your stock solution for any particulates. Consider a brief sonication or warming step if solubility is a concern.

    • Stability: How stable is the compound in your solvent (e.g., DMSO) and final culture medium? Some compounds degrade over time, especially when exposed to light or stored at improper temperatures. Prepare fresh dilutions from a frozen stock for each experiment.

  • Solvent Toxicity:

    • Vehicle Control: Always include a vehicle-only control (e.g., cells treated with the highest concentration of DMSO used in your experiment). The final DMSO concentration should ideally be ≤0.1% to avoid solvent-induced toxicity in most cell lines.

  • Assay Interference:

    • Colorimetric Assays (MTT/XTT/MTS): The nitroaromatic structure of your compound has the potential to interfere with tetrazolium salt reduction, a common readout for viability assays.[1][2] This can lead to false positives or negatives.

    • Recommendation: Validate your findings with an orthogonal assay that measures a different cellular parameter.

Table 1: Comparison of Common Viability & Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
Metabolic (MTT, MTS, XTT) Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Inexpensive, well-established.Prone to interference from reducing compounds; endpoint assay.[1][2]
Metabolic (Resazurin) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Highly sensitive, compatible with multiplexing.Can be sensitive to pH changes; potential for direct chemical reduction.[2]
ATP Content (Luminescence) Measures ATP levels using luciferase, assuming ATP is proportional to the number of viable cells.Very sensitive, rapid, reflects "energy state" of the cell.ATP levels can fluctuate with metabolic changes unrelated to viability.
Membrane Integrity (LDH, Dyes) Measures leakage of lactate dehydrogenase (LDH) or uptake of membrane-impermeable dyes (e.g., Trypan Blue, Propidium Iodide).Directly measures cell death (necrosis).Less sensitive for early-stage apoptosis; LDH can be unstable.[3][4]

If these initial checks do not resolve the issue, the observed toxicity is likely a direct result of the compound's interaction with the cells. The next step is to dissect the underlying mechanism.

Q2: My controls are clean, but the compound is still highly toxic. What are the likely mechanisms of toxicity for this compound?

Answer: The chemical structure of this compound provides critical clues to its potential mechanisms of toxicity. The primary suspects are the nitroaromatic ring and the potential for the molecule to act as a covalent inhibitor .

  • Nitroaromatic-Mediated Toxicity: Nitroaromatic compounds are notorious for their potential to undergo enzymatic reduction within the cell. This process, often carried out by flavoenzymes like NADPH:cytochrome P450 reductase, can reduce the nitro group (NO₂) to highly reactive intermediates such as nitroso (NO) and hydroxylamine (NHOH) species.[5][6][7] These intermediates can trigger toxicity through two main pathways:

    • Redox Cycling & Oxidative Stress: The nitro anion radical can react with molecular oxygen to generate superoxide radicals (O₂⁻), regenerating the parent compound. This futile cycle floods the cell with Reactive Oxygen Species (ROS), overwhelming antioxidant defenses and causing damage to lipids, proteins, and DNA.[5][6]

    • Covalent Adduct Formation: The highly electrophilic intermediates (nitroso, hydroxylamine) can form covalent bonds with cellular nucleophiles, such as the thiol groups on cysteine residues in proteins or glutathione (GSH).[8] This can lead to enzyme inactivation and depletion of cellular antioxidants.

  • Bromo-Substituted Phenyl Ring: The presence of a bromine atom, an electron-withdrawing group, further increases the electrophilicity of the phenyl ring. This can make the compound more susceptible to nucleophilic attack, potentially contributing to covalent modification of cellular targets.[9][10]

  • Morpholino Group: The morpholine moiety is generally considered metabolically stable and is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.[11][12][13][14] It is unlikely to be the primary driver of acute cytotoxicity but influences the overall properties of the molecule.

Below is a diagram illustrating the probable toxicity pathways.

Toxicity_Pathway cluster_ros Oxidative Stress Pathway cluster_covalent Covalent Binding Pathway Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Enzymatic_Reduction Intracellular Reductases (e.g., P450 Reductase) Compound->Enzymatic_Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Enzymatic_Reduction->Reactive_Intermediates Nitro_Radical Nitro Anion Radical Enzymatic_Reduction->Nitro_Radical Covalent_Adducts Covalent Adducts Reactive_Intermediates->Covalent_Adducts ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) Nitro_Radical->ROS Redox Cycling O2 Molecular Oxygen (O₂) O2->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Toxicity CELLULAR TOXICITY Oxidative_Damage->Toxicity Cellular_Nucleophiles Cellular Nucleophiles (Protein Thiols, GSH) Cellular_Nucleophiles->Covalent_Adducts Protein_Dysfunction Protein Dysfunction & GSH Depletion Covalent_Adducts->Protein_Dysfunction Protein_Dysfunction->Toxicity Troubleshooting_Workflow Start Observe Unexpected Cytotoxicity Step1 Q: Is it Apoptosis? Test: Caspase-3/7 Activity Start->Step1 Outcome1_Yes Apoptotic Pathway Initiated Step1->Outcome1_Yes Positive Outcome1_No Non-Apoptotic or Necrotic Pathway Step1->Outcome1_No Negative Step2 Q: Is Oxidative Stress Involved? Test: Intracellular ROS Levels Outcome2_Yes ROS Generation is a Key Event Step2->Outcome2_Yes Outcome2_No Toxicity is likely ROS-independent Step2->Outcome2_No Step3 Q: Are Mitochondria Compromised? Test: Mitochondrial Membrane Potential (MMP) Conclusion Synthesize Data: Toxicity is likely mediated by... - ROS-induced Apoptosis - Mitochondrial Dysfunction - GSH Depletion/Covalent Binding Step3->Conclusion Step4 Q: Are Antioxidant Defenses Depleted? Test: Glutathione (GSH) Levels Step4->Conclusion Outcome1_Yes->Step2 Outcome1_No->Step2 Outcome2_Yes->Step3 Outcome2_Yes->Step4

Caption: Stepwise workflow for investigating the mechanism of compound-induced cytotoxicity.

Table 2: Mechanistic Assays and Expected Outcomes

QuestionAssayPrincipleExpected Result if Pathway is ActivePositive Control
Is the cell death apoptotic? Caspase-3/7 Activity Assay [15][16][17][18]Measures activity of executioner caspases using a luminogenic or fluorogenic substrate (e.g., DEVD sequence).Increased luminescence/fluorescence compared to vehicle control.Staurosporine, Etoposide
Is oxidative stress a factor? Intracellular ROS Assay [19][20][21][22]Uses a probe like DCFH-DA, which fluoresces upon oxidation by ROS within the cell.Increased fluorescence compared to vehicle control.H₂O₂, Menadione
Are mitochondria being targeted? MMP Assay (JC-1, TMRE) [23][24][25][26]Uses cationic dyes that accumulate in healthy mitochondria. Depolarization causes a change in fluorescence.Decrease in Red/Green fluorescence ratio (JC-1) or decrease in red fluorescence (TMRE).FCCP, CCCP
Is covalent binding or antioxidant depletion occurring? Glutathione (GSH) Assay [27][28]Measures the levels of total or reduced glutathione, the cell's primary non-protein antioxidant.Decreased GSH levels compared to vehicle control.BSO (Buthionine sulfoximine)

Executing these assays will provide a clear signature of the compound's toxic mechanism. For example, a positive result in the ROS, MMP, and Caspase assays strongly suggests that the compound induces mitochondrial dysfunction and oxidative stress, leading to apoptosis. A strong positive in the GSH assay alongside others may point towards covalent modification as a significant factor.

Q4: Can you provide detailed protocols for these key mechanistic assays?

Answer: Certainly. Below are standardized, step-by-step protocols for the assays mentioned above. Note that these are general guidelines, and optimization for your specific cell line, plate format, and instrumentation is highly recommended.

Click to expand: Detailed Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principles of assays like Promega's Caspase-Glo® 3/7. [15]

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a density that will keep them in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound. Include vehicle-only and positive controls (e.g., 1 µM Staurosporine). Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background (media-only wells) and normalize the data to the vehicle control.

Protocol 2: Intracellular ROS Detection (DCFH-DA)

This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. [21][22]

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove culture media and wash cells once with warm, serum-free media or PBS.

    • Add 100 µL of 10-20 µM DCFH-DA in serum-free media to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash cells once with warm, serum-free media.

    • Add 100 µL of media containing your test compound or controls (Vehicle, 100 µM H₂O₂ as positive control).

  • Data Acquisition: Immediately measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) in kinetic mode for 1-2 hours or as an endpoint measurement.

  • Data Analysis: Correct for background fluorescence and express results as a fold change over the vehicle control.

Protocol 3: Mitochondrial Membrane Potential (MMP) Assay (JC-1)

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, resulting in a fluorescence shift from green (~529 nm) to red (~590 nm). [23][24]A decrease in the red/green ratio indicates mitochondrial depolarization.

  • Cell Plating & Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. After adherence, treat with the compound for the desired time. Include a positive control (e.g., 10 µM FCCP for 15-30 minutes at the end of the experiment).

  • JC-1 Staining:

    • Prepare a 1-5 µM JC-1 staining solution in pre-warmed culture medium.

    • Remove the compound-containing media and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash cells 1-2 times with warm assay buffer or PBS. Add 100 µL of fresh buffer to each well.

  • Data Acquisition: Immediately read the fluorescence using a multi-mode plate reader.

    • Green channel (monomers): Excitation ~485 nm, Emission ~535 nm.

    • Red channel (J-aggregates): Excitation ~540 nm, Emission ~590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.

Protocol 4: Total Glutathione (GSH) Assay (Colorimetric)

This protocol is based on the recycling method using DTNB (Ellman's reagent) and glutathione reductase.

  • Cell Plating & Treatment: Seed cells in a standard 6-well or 12-well plate to ensure sufficient cell numbers. Treat with the compound for the desired duration.

  • Sample Preparation (Cell Lysis):

    • Wash cells with cold PBS and scrape them into a microcentrifuge tube.

    • Lyse the cells using a suitable method (e.g., freeze-thaw cycles or a buffer containing 0.1% Triton X-100).

    • Deproteinate the sample by adding an equal volume of 5% sulfosalicylic acid (SSA), incubating on ice for 10 minutes, and centrifuging at >10,000 x g for 10 minutes. Collect the supernatant.

  • Assay Procedure (in a 96-well plate):

    • Prepare a GSH standard curve.

    • To each well, add your deproteinated sample supernatant and standards.

    • Add the reaction mixture containing DTNB and glutathione reductase.

    • Initiate the reaction by adding NADPH.

  • Data Acquisition: Immediately measure the absorbance at 405-415 nm in kinetic mode for 5-10 minutes. The rate of color change (dA/min) is proportional to the GSH concentration.

  • Data Analysis: Calculate the GSH concentration in your samples by comparing their reaction rates to the standard curve. Normalize to the protein concentration of the initial lysate.

Frequently Asked Questions (FAQs)
  • Q: My toxicity results are inconsistent between experiments. What's the most common cause?

    • A: Besides the points in Q1, cell health and passage number are major sources of variability. Ensure you are using cells within a consistent, low passage number range and that they are seeded at a consistent density. Inconsistent incubation times can also significantly alter results. [3][29]

  • Q: Can I use a rescue experiment to confirm the mechanism?

    • A: Yes, this is an excellent strategy. If you suspect ROS-mediated toxicity, pre-treating your cells with an antioxidant like N-acetylcysteine (NAC) before adding your compound should rescue the cells and reduce toxicity. This provides strong evidence for an oxidative stress mechanism.

  • Q: The compound seems to be a covalent inhibitor. Is this type of toxicity always a deal-breaker for drug development?

    • A: Not necessarily. Many successful drugs are covalent inhibitors (e.g., Aspirin, Penicillin, Ibrutinib). [30][31]The key is selectivity. If the covalent binding is highly specific to the intended target with minimal off-target reactivity, the compound can be viable. However, non-specific reactivity is a major safety concern, often leading to idiosyncratic toxicities. [8][32][33]

References
  • Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Bio-protocol. (2019). The GSH depletion assay. Retrieved from [Link]

  • Konieczna, A., et al. (2019). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • da Silva, A. B., et al. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Retrieved from [Link]

  • El-Sayed, M. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications.
  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]

  • OUCI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs.
  • Semantic Scholar. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Retrieved from [Link]

  • CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • AMSBIO. (n.d.). Glutathione Assay. Retrieved from [Link]

  • Northwest Life Science Specialties. (n.d.). Total Glutathione (GSH) Assay.
  • PubMed. (2009). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Covalent inhibitors: a rational approach to drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

  • PubMed. (2002). Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Arbor Assays. (n.d.). Glutathione Assay.
  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one.
  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

Sources

Artifacts in spectroscopic analysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the spectroscopic analysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This document is designed for researchers, analytical chemists, and quality control specialists who work with this compound. Accurate spectroscopic analysis is critical for confirming identity, purity, and stability. However, the unique combination of a bromo-nitro-aromatic system and a morpholine amide moiety can present specific challenges and lead to artifacts in various spectroscopic techniques.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during NMR, Mass Spectrometry, FTIR, and UV-Vis analysis. It is structured to not only solve immediate problems but also to explain the underlying chemical principles, ensuring robust and reliable analytical results.

Compound Profile
PropertyData
Chemical Name This compound
Molecular Formula C₁₁H₁₁BrN₂O₄[1]
Molecular Weight 315.12 g/mol [1]
CAS Number 941294-19-5[1]
Chemical Structure Chemical Structure

Troubleshooting Guide: Spectroscopic Techniques

This section addresses specific artifacts and issues you may encounter with each analytical method.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR is essential for structural confirmation. However, artifacts related to sample purity, solvent choice, and the compound's inherent properties are common.

Question: My ¹H NMR spectrum shows broad, poorly resolved peaks for the morpholine protons. What is the cause and how can I fix it?

Answer: This is a common artifact for morpholine amides and is typically due to restricted rotation around the amide C-N bond at room temperature. This restricted rotation makes the axial and equatorial protons on the morpholine ring chemically non-equivalent and can also lead to the presence of rotamers (rotational isomers), which show distinct sets of signals, causing peak broadening or duplication.[2]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: The most effective solution is to perform a variable temperature NMR experiment.

    • Heating: Increasing the temperature (e.g., to 50-80 °C) will increase the rate of rotation around the C-N bond. At a sufficiently high temperature (the coalescence temperature), the signals for the axial and equatorial protons will merge into a single, sharp signal. This confirms that the broadening is due to rotational dynamics.

    • Cooling: Cooling the sample may resolve the broad peaks into two distinct sets of sharp signals, one for each rotamer.

  • Solvent Choice: The degree of broadening can be solvent-dependent. Rerunning the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) may alter the rotational barrier and improve resolution.

Question: I see unexpected signals in the aromatic region (7.5-8.5 ppm). Are these impurities?

Answer: While they could be impurities, they might also be artifacts from the compound itself. The 3-bromo-5-nitrophenyl group is highly electron-deficient, leading to significant downfield shifts for the aromatic protons.[3][4][5] The expected pattern for the three aromatic protons is complex due to meta- and para-coupling. However, common impurities from synthesis can also appear in this region.

Potential Sources & Solutions:

  • Starting Material Impurity: Residual 3-bromo-5-nitrobenzoic acid is a common impurity. This will show a very broad singlet for the carboxylic acid proton (>10 ppm) and its aromatic signals may overlap with your product.

    • Solution: Purify the sample using column chromatography or recrystallization. An acid-base extraction can also remove acidic impurities.

  • Hydrolysis: The amide bond can undergo hydrolysis back to 3-bromo-5-nitrobenzoic acid and morpholine, especially if the sample is exposed to moisture or acidic/basic conditions over time.

    • Solution: Ensure the sample is dry and stored in an inert atmosphere. Use fresh, anhydrous NMR solvents for analysis.

Question: My ¹³C NMR spectrum has fewer aromatic carbon signals than expected. Why?

Answer: The carbon atom attached to the bromine (C-Br) often exhibits a significantly weaker signal due to the quadrupolar relaxation effect of the bromine atom, which can shorten the relaxation time (T1) of the carbon nucleus, leading to signal broadening, sometimes to the point where it is lost in the baseline noise. The carbon attached to the nitro group (C-NO₂) may also be broader or have a lower intensity.

Troubleshooting Workflow:

G start Missing ¹³C Aromatic Signals check_params Are acquisition parameters optimized? start->check_params increase_scans Increase Number of Scans (NS) - Improves signal-to-noise for weak signals. check_params->increase_scans No confirm_structure Signal likely broadened into baseline. Confirm structure with other data (MS, HMBC). check_params->confirm_structure Yes increase_d1 Increase Relaxation Delay (d1) - Allows quaternary carbons and C-Br to fully relax. increase_scans->increase_d1 run_apt Run an APT or DEPT-135 Experiment - Helps distinguish CH from quaternary carbons. increase_d1->run_apt run_apt->confirm_structure

Caption: Workflow for troubleshooting missing ¹³C NMR signals.

Mass Spectrometry (MS)

MS is crucial for confirming molecular weight and fragmentation patterns. Artifacts can arise from the ionization source, fragmentation pathways, or sample contamination.

Question: My mass spectrum shows a prominent M+2 peak with roughly the same intensity as the molecular ion (M+) peak. Is this an impurity?

Answer: No, this is an expected and highly diagnostic artifact for a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[6] This isotopic pattern is a key piece of evidence confirming the presence of bromine in your molecule.

Question: I am not seeing the molecular ion peak, or it is very weak. What is happening?

Answer: This is common for nitroaromatic compounds, which can be prone to fragmentation in the ion source, especially with high-energy techniques like Electron Ionization (EI).[7][8]

Common Fragmentation Pathways & Solutions:

  • Loss of NO₂: A very common fragmentation pathway is the loss of the nitro group (•NO₂, 46 Da). You will likely see a strong peak at [M-46]⁺.

  • Loss of NO or CO: Subsequent or alternative fragmentation can involve the loss of •NO (30 Da) or CO (28 Da) from the aromatic system.[9][10]

  • Alpha-Cleavage: The bond between the carbonyl group and the morpholine ring can cleave, leading to characteristic fragments.

Troubleshooting Protocol:

  • Use a Softer Ionization Technique: If using EI, switch to a "softer" method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the abundance of the molecular ion.[7]

  • Check Source Temperature: High temperatures in the ion source can cause thermal degradation before ionization. Try reducing the source temperature.[9]

  • Look for Adducts in ESI: In ESI, you might not see the [M+H]⁺ ion but instead see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there is salt contamination.

Question: My baseline is very noisy and contains many unidentifiable peaks. How can I clean it up?

Answer: A noisy baseline or the presence of numerous background peaks can obscure your analyte's signal.[7][11] This is often due to contamination.

Contamination Sources and Mitigation:

Source of Contamination Mitigation Strategy
Solvents Use high-purity LC-MS grade solvents. Always run a solvent blank before your sample.[12]
Sample Carryover Inject a blank solvent run between samples to wash the injector and column.[8][12]
Plasticizers (Phthalates) Avoid using plastic containers, pipette tips, or vials. Use glass or polypropylene labware.

| Dirty Ion Source | A dirty ion source is a common cause of high background and poor sensitivity. Follow the manufacturer's protocol for cleaning the ion source optics.[13] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. Artifacts are often related to sample preparation and the physical state of the compound.

Question: The amide C=O stretching peak in my spectrum is broad and shifted to a lower wavenumber than expected. Why?

Answer: The typical range for an amide C=O stretch is 1630-1680 cm⁻¹.[14] A shift to a lower wavenumber (e.g., ~1640 cm⁻¹) and broadening is often due to intermolecular hydrogen bonding, especially in a solid-state (KBr pellet or ATR) sample. The carbonyl oxygen acts as a hydrogen bond acceptor.

Solutions:

  • Solution-State IR: Dissolve the sample in a non-polar solvent like chloroform (CHCl₃) and acquire the spectrum in a solution cell. This will disrupt intermolecular hydrogen bonding, resulting in a sharper peak at a higher wavenumber.

  • Confirmation: While not an "artifact" in the solid state, understanding this effect is key. The presence of this shift confirms the potential for hydrogen bonding in the crystal lattice.

Question: I'm having trouble definitively assigning the N-O stretching peaks for the nitro group.

Answer: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these peaks are expected at:

  • Asymmetric Stretch: 1550-1475 cm⁻¹ (strong)[15][16]

  • Symmetric Stretch: 1360-1290 cm⁻¹ (strong)[15][16]

The primary challenge is that this region of the spectrum, particularly the 1300-1500 cm⁻¹ range, also contains other vibrations, such as aromatic C-C in-ring stretching and C-H bending modes, which can make unambiguous assignment difficult.

Assignment Strategy:

  • Look for a pair of strong bands in the expected regions. The asymmetric stretch is typically one of the strongest peaks in the spectrum.

  • Compare your spectrum to that of a similar aromatic nitro compound without the morpholine amide group (e.g., 1-bromo-3,5-dinitrobenzene) to help identify the N-O vibrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic properties of the aromatic system.

Question: My UV-Vis spectrum shows multiple absorption bands. What do they correspond to?

Answer: Substituted nitrobenzenes typically exhibit several absorption bands due to different electronic transitions.[17][18] For this compound, you can expect:

  • Strong Absorption (~250-270 nm): This corresponds to a π → π* transition within the substituted benzene ring, often referred to as the B-band. This is a charge-transfer band from the ring to the electron-withdrawing nitro group.[19]

  • Weak Absorption (~330-360 nm): A much weaker band may be observed at longer wavelengths. This is typically due to a symmetry-forbidden n → π* transition, primarily localized on the nitro group.[17][20]

Question: The position of my λ_max (wavelength of maximum absorbance) shifts when I change solvents. Is this normal?

Answer: Yes, this phenomenon is called solvatochromism and is expected for this molecule. The π → π* charge-transfer band is particularly sensitive to solvent polarity.[17][19]

  • Polar Solvents (e.g., Methanol, Acetonitrile): In more polar solvents, the excited state (which has more charge-transfer character) is stabilized more than the ground state. This reduces the energy gap for the transition, causing a bathochromic shift (a shift to a longer wavelength, or red shift).[17]

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): In non-polar solvents, the λ_max will be at a shorter wavelength.

This effect can be used to probe the electronic nature of the molecule but must be controlled for quantitative analysis by using the same solvent consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should look for from the synthesis of this compound? The most common synthesis route involves the reaction of 3-bromo-5-nitrobenzoyl chloride with morpholine. Potential impurities include:

  • Unreacted 3-bromo-5-nitrobenzoic acid: From incomplete conversion to the acid chloride or hydrolysis.

  • Unreacted Morpholine: A volatile base, but may be present as a salt.

  • Hydrolysis Product: The final product can hydrolyze back to 3-bromo-5-nitrobenzoic acid.[21]

  • Side-reaction products: Depending on the reaction conditions, other minor by-products could form.[21][22]

Q2: Is the compound light or temperature sensitive? Nitroaromatic compounds can be light-sensitive and may undergo photochemical degradation over long periods of exposure. While generally stable at room temperature, they can be susceptible to degradation at high temperatures.[23][24][25][26] It is best practice to store the compound in an amber vial, protected from light, and in a cool, dry place.

Q3: What is the best general-purpose solvent for analysis?

  • NMR: CDCl₃ is a good starting point, but DMSO-d₆ is excellent for ensuring complete dissolution and can help in identifying acidic proton impurities.

  • UV-Vis: Acetonitrile or Methanol are good choices as they are polar enough to dissolve the compound and are transparent in the relevant UV range.

  • LC-MS: A mobile phase of Acetonitrile/Water is a standard starting point for reversed-phase chromatography.

Q4: How can I be sure my sample is pure enough for use as a reference standard? A combination of techniques is required to establish purity:

  • Chromatography (HPLC): Use a high-resolution HPLC method with a diode-array detector (DAD) to look for any impurity peaks. Aim for >99% purity by peak area.

  • NMR: The ¹H NMR spectrum should be clean, with all peaks correctly integrated and assigned to the target structure. No significant impurity signals should be present.

  • Mass Spectrometry: Confirms the correct molecular weight and isotopic pattern.

  • Elemental Analysis: Provides the empirical formula, which should match the theoretical values for C, H, N, and Br within acceptable limits (e.g., ±0.4%).

Appendix: Standard Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution.

  • Using a glass pipette with a cotton or glass wool filter, transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: General Troubleshooting Workflow for Unexpected MS Data

G start Unexpected MS Result (e.g., Low Signal, Wrong m/z) check_tune 1. Check MS Tune & Calibration Is the instrument performing to spec? start->check_tune check_lc 2. Check LC Performance (If applicable) Is there a chromatographic peak? check_tune->check_lc Pass conclusion Isolate Issue: Instrument vs. Sample check_tune->conclusion Fail -> Instrument Issue check_source 3. Inspect Ion Source Is the spray stable (ESI)? Is the source clean? check_lc->check_source Pass check_lc->conclusion Fail -> LC/Flow Issue resubmit_known 4. Analyze a Known Standard Does a trusted compound work? check_source->resubmit_known Pass check_source->conclusion Fail -> Source Issue reprepare_sample 5. Re-prepare Sample Could there be a dilution or degradation issue? resubmit_known->reprepare_sample Pass resubmit_known->conclusion Fail -> Instrument Issue reprepare_sample->conclusion

Sources

Validation & Comparative

Comparing the efficacy of (3-Bromo-5-nitrophenyl)(morpholino)methanone with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone and Structurally Related Analogs in the Context of PI3K Pathway Inhibition

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, this compound), against a panel of rationally selected structural analogs and established pathway inhibitors. Our central hypothesis posits that this compound, owing to its morpholine moiety, acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The following sections detail the rationale behind compound selection, a series of robust experimental protocols for comparative analysis, and a framework for interpreting the resulting data. This guide is intended for researchers in drug discovery and chemical biology aiming to characterize novel small molecule inhibitors.

Rationale for Compound Selection and Comparative Framework

The core structure, a substituted phenyl ring linked to a morpholine group via a carbonyl linker, is a known pharmacophore in PI3K inhibitors. The morpholine ring, in particular, is a key structural feature of the pan-PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor PI-103. The electron-withdrawing nitro and bromo substituents on the phenyl ring of our lead compound, this compound (designated Lead Compound 1 ), are expected to modulate the compound's electronic properties and binding affinity.

To establish a clear Structure-Activity Relationship (SAR), we will compare Lead Compound 1 against two key analogs:

  • Analog A (5-Nitrophenyl)(morpholino)methanone): This analog lacks the bromine atom, allowing for an assessment of the halogen's contribution to potency and selectivity.

  • Analog B (3-Bromophenyl)(morpholino)methanone): This analog lacks the nitro group, enabling an evaluation of its role in the compound's activity.

Furthermore, to benchmark performance against established drugs, we will include two well-characterized PI3K inhibitors:

  • Reference 1 (GDC-0941): A potent, selective, and orally bioavailable pan-Class I PI3K inhibitor.

  • Reference 2 (Wortmannin): A well-known, potent, and irreversible pan-PI3K inhibitor often used as a positive control in cellular assays.

The logical flow for this comparative analysis is outlined below.

G Lead Lead Compound 1 This compound Biochem Biochemical Assays (Kinase Activity - IC50) Lead->Biochem AnalogA Analog A (Lacks Bromo Group) AnalogA->Biochem AnalogB Analog B (Lacks Nitro Group) AnalogB->Biochem Ref1 Reference 1 (GDC-0941) Ref1->Biochem Ref2 Reference 2 (Wortmannin) Ref2->Biochem Cellular Cellular Assays (Target Engagement & Pathway Inhibition) Biochem->Cellular Functional Functional Assays (Cell Viability - EC50) Cellular->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR Potency Potency & Selectivity Benchmarking Functional->Potency Conclusion Efficacy Conclusion SAR->Conclusion Potency->Conclusion G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Workflow A Plate MCF-7 Cells B Treat with Compounds (Lead 1, Analogs, Refs) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE Separation C->D E Transfer to PVDF Membrane D->E F Block & Probe with Anti-p-AKT Antibody E->F G Detect & Image F->G H Strip & Re-probe with Anti-Total AKT Antibody G->H I Quantify Bands & Analyze Ratio H->I

Caption: Western blot experimental workflow.

Cell Viability Assay (Functional Outcome)

This assay measures the effect of pathway inhibition on cell proliferation and survival.

Principle: A resazurin-based assay (e.g., CellTiter-Blue) is used. Viable, metabolically active cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each test compound for 72 hours.

  • Reagent Addition: Add CellTiter-Blue reagent to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure fluorescence on a plate reader (560nm Ex / 590nm Em).

  • Data Analysis: Calculate percent viability relative to DMSO-treated controls. Plot the data and fit to a dose-response curve to determine the EC50 value (the concentration that causes 50% reduction in viability).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Efficacy Data Summary

CompoundPI3Kα IC50 (nM)p-AKT Inhibition (at 1 µM, % of Control)Cell Viability EC50 (µM)
Lead Compound 1 Experimental ValueExperimental ValueExperimental Value
Analog A Experimental ValueExperimental ValueExperimental Value
Analog B Experimental ValueExperimental ValueExperimental Value
Reference 1 (GDC-0941) ~3~95%~0.3
Reference 2 (Wortmannin) ~2~98%~0.01

Note: Reference values are approximate and may vary based on specific assay conditions.

Interpreting the Results:

  • SAR Analysis:

    • If Lead Compound 1 is significantly more potent (lower IC50/EC50) than Analog A , it suggests a positive contribution from the bromine atom, possibly through enhanced binding affinity via halogen bonding or by influencing the compound's conformation.

    • A comparison with Analog B will elucidate the role of the nitro group. Nitro groups are strong electron-withdrawing groups and can participate in hydrogen bonding, which may be critical for target engagement.

  • Potency Benchmarking: The IC50 and EC50 values of the novel compounds should be directly compared to those of GDC-0941 and Wortmannin. This provides a clear indication of their potency relative to established inhibitors.

References

  • GDC-0941 (Pictilisib): A Potent and Selective Class I PI3K Inhibitor. American Association for Cancer Research.[Link]

  • PI3K/Akt Signaling Pathway Overview. Bio-Rad.[Link]

  • Western Blotting Principles and Methods. Bio-Rad.[Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Bromo-5-nitrophenyl)(morpholino)methanone Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification of novel scaffolds for targeted therapies is a critical endeavor. The (3-Bromo-5-nitrophenyl)(morpholino)methanone core represents a promising, albeit underexplored, starting point for the development of new therapeutic agents. This guide provides a comprehensive analysis of the hypothetical structure-activity relationships (SAR) for analogs of this scaffold, drawing upon established principles from closely related chemical series to inform rational drug design. We will dissect the key structural components, propose strategic modifications, and compare the potential of these analogs against relevant benchmarks, supported by detailed experimental protocols for their evaluation.

The this compound Scaffold: A Strategic Starting Point

The title compound is composed of three key fragments, each contributing to its overall physicochemical and potential pharmacological properties: the morpholine ring, the central methanone (ketone) linker, and the substituted phenyl ring. The precursor, 3-Bromo-5-nitrobenzoic acid, is a versatile building block in the synthesis of various compounds with potential therapeutic applications, including anticancer and antitubercular agents[1][2][3]. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve properties such as aqueous solubility, metabolic stability, and target binding affinity[4][5]. Its presence in clinically successful drugs like Gefitinib underscores its value in oncology.

This guide will explore the SAR of this scaffold by systematically considering modifications to both the morpholine and the phenyl ring moieties.

"Eastern" Modifications: The Role of the Morpholine Ring

The morpholine ring, while often beneficial, is a key site for modification to fine-tune a compound's properties. The rationale for modifying this portion of the molecule often revolves around improving target engagement, altering pharmacokinetic parameters (ADME), and exploring new interaction vectors with the biological target.

Bioisosteric Replacement and Ring Variation

A common strategy in SAR studies is the replacement of a core scaffold with bioisosteres to probe for improved activity or properties. For the morpholine moiety, several replacements can be envisioned:

  • Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom can impact ring pucker, hydrogen bonding capacity, and lipophilicity. The sulfur can also be oxidized to the sulfoxide or sulfone, providing additional analogs with varying polarity and geometry.

  • Piperidine and Piperazine: These saturated heterocycles remove the heteroatom at the 4-position, which can influence solubility and hydrogen bonding. Piperazine offers a new attachment point for substitutions, allowing for the introduction of groups that can modulate basicity, target interactions, or pharmacokinetic properties.

  • Constrained Analogs: Introducing conformational rigidity, for example, through bicyclic systems, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The choice of replacement is guided by the hypothesis being tested, whether it is to improve potency, selectivity, or drug-like properties.

"Western" Modifications: The Substituted Phenyl Ring

The 3-bromo-5-nitrophenyl ring is a highly functionalized moiety that dictates the electronic and steric profile of the molecule. The substituents at the 3 and 5 positions are critical for target interaction and can be systematically modified to establish a clear SAR.

The Influence of Bromo and Nitro Groups

The bromine atom at the 3-position is a lipophilic, weakly electron-withdrawing group that can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The nitro group at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly polarizes the phenyl ring.

SAR exploration would involve:

  • Positional Isomers: Moving the bromo and nitro groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6- substitution) would provide critical information on the spatial requirements of the binding pocket.

  • Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) would systematically vary the size, lipophilicity, and halogen-bonding potential.

  • Replacement of the Nitro Group: The nitro group, while providing potent interactions, can sometimes be a liability due to potential metabolic reduction to toxic species. It can be replaced with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group to maintain the electronic properties while mitigating metabolic risks.

The following diagram illustrates the key points of modification on the core scaffold.

SAR_Map cluster_Core Core Scaffold cluster_East cluster_West Core This compound Morpholine Morpholine Ring Core->Morpholine Modify Phenyl Phenyl Ring Core->Phenyl Modify Eastern Eastern Modifications Modifications Thiomorpholine Thiomorpholine Morpholine->Thiomorpholine Piperazine Piperazine Morpholine->Piperazine Constrained Constrained Analogs Morpholine->Constrained Western Western Halogen Halogen Substitution (F, Cl, I) Phenyl->Halogen Nitro_Replace Nitro Replacement (-CN, -CF3) Phenyl->Nitro_Replace Positional Positional Isomers Phenyl->Positional

Caption: Key modification points for SAR studies.

Comparative Analysis and Data Presentation

To effectively compare the analogs, their biological activity must be quantified. Assuming a hypothetical anticancer activity, a primary screen would likely involve a cytotoxicity assay against a panel of cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
Compound IDR1 (Position 3)R2 (Position 5)R3 (Morpholine variation)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Lead-1 BrNO2Morpholine5.27.8
Analog-1a ClNO2Morpholine8.110.3
Analog-1b INO2Morpholine3.54.1
Analog-2a BrCNMorpholine6.59.2
Analog-2b BrCF3Morpholine4.86.5
Analog-3a BrNO2Thiomorpholine7.18.9
Analog-3b BrNO2Piperazine15.622.4
Doxorubicin ---0.81.1

This data is purely hypothetical for illustrative purposes.

  • The nature of the halogen at R1 influences activity, with iodine (Analog-1b) being more potent than bromine or chlorine, suggesting a potential role for size or polarizability in binding.

  • Replacing the nitro group (R2) with cyano or trifluoromethyl groups maintains a reasonable level of activity, indicating that a strong electron-withdrawing group is likely important.

  • Modifications to the morpholine ring (R3) appear to be detrimental in this hypothetical series, with both thiomorpholine and piperazine analogs showing reduced potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, standardized and well-controlled experimental protocols are essential.

General Synthesis of Analogs

The synthesis of the target compounds would likely proceed via an amide coupling reaction between the corresponding substituted benzoic acid and morpholine or its analog.

Synthesis_Workflow cluster_reactants Starting Materials Acid Substituted Benzoic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Amine Morpholine Analog Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Target Analog Purification->Product

Caption: General synthetic workflow for analog synthesis.

Step-by-Step Protocol:

  • To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the morpholine or its analog (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in cell culture medium.

  • Treat the cells with the compounds at various concentrations (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel anticancer agents. This guide has outlined a rational approach to SAR exploration, drawing on established medicinal chemistry principles. The hypothetical data and proposed experimental workflows provide a framework for initiating a drug discovery program centered on this scaffold. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses and identify a lead compound for further optimization and preclinical development. The morpholine moiety is a known component of inhibitors of kinases such as PI3K and EGFR, suggesting these could be potential targets for this class of compounds[6][7]. Mechanistic studies to identify the specific molecular target would be a critical next step in the development of these promising analogs.

References

  • 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. PubMed.
  • Quantitative structure-activity relationship studies of threo-methylphenid
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
  • Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). PubMed.
  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH.
  • Structure-activity Relationships of Dermorphin Synthetic Analogues. PubMed.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). PubMed.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI.

Sources

A Guide to the Cross-Validation of (3-Bromo-5-nitrophenyl)(morpholino)methanone's Biological Target

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical, and often arduous, step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of orthogonal methodologies for the cross-validation of the biological target of a novel compound, using (3-Bromo-5-nitrophenyl)(morpholino)methanone as a representative case. While the specific biological target of this molecule is not widely documented, the principles and workflows detailed herein offer a robust framework for the target deconvolution of any novel bioactive compound.

I. Initial Target Hypothesis Generation: Chemical Proteomics

The first step in target deconvolution is often to generate a list of potential protein interactors. Chemical proteomics is a powerful, unbiased approach to identify proteins that physically bind to a small molecule of interest in a complex biological sample.[3][4][5]

A. Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that utilizes chemical probes to assess the functional state of enzymes in their native environment.[6][7][8][9] If this compound is suspected to be an enzyme inhibitor, a competitive ABPP approach can be employed.

  • Principle: In this setup, a cell lysate or live cells are pre-incubated with this compound, followed by the introduction of a broad-spectrum, activity-based probe that covalently labels the active site of a class of enzymes. A decrease in probe labeling for a specific protein in the presence of the compound suggests that the compound is binding to and inhibiting that protein.

  • Experimental Workflow:

    ABPP_Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Lysate Cell Lysate / Intact Cells Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Lysate->Compound Pre-incubation Probe Activity-Based Probe Compound->Probe Competitive Labeling SDS_PAGE SDS-PAGE Probe->SDS_PAGE Protein Separation LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS In-gel Digestion & Mass Spectrometry Target_ID Target Identification LC_MS->Target_ID Protein Identification & Quantification

    Caption: Competitive ABPP workflow for target identification.

  • Protocol: Competitive ABPP

    • Prepare Proteome: Culture cells to ~80% confluency, harvest, and lyse in a suitable buffer. Determine protein concentration.

    • Compound Incubation: Aliquot the proteome and incubate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

    • Probe Labeling: Add the activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample and incubate for another 30 minutes at 37°C.

    • Protein Separation: Quench the reaction and separate proteins by SDS-PAGE.

    • Analysis: Visualize labeled proteins by in-gel fluorescence scanning. Excise bands that show decreased labeling in the presence of the compound.

    • Identification: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

B. Affinity Chromatography Coupled with Mass Spectrometry

This classical approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[10][11]

  • Principle: this compound is chemically modified with a linker and attached to beads. A cell lysate is passed over these beads, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

  • Comparative Data: Hypothetical ABPP and Affinity Chromatography Results

MethodPutative TargetFold Enrichment/InhibitionConfidence ScoreNotes
Competitive ABPPKinase A15-fold inhibitionHighDose-dependent inhibition of probe labeling.
Competitive ABPPEsterase B2-fold inhibitionLowWeak inhibition, potentially non-specific.
Affinity Chromatography-MSKinase A25-fold enrichmentHighConsistently identified in multiple replicates.
Affinity Chromatography-MSHeat Shock Protein 705-fold enrichmentMediumKnown to be a common non-specific binder in affinity purification experiments.
II. Target Engagement Verification in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Identifying a binding partner is not sufficient; it is crucial to demonstrate that the compound engages its target within the complex milieu of a living cell. CETSA is a powerful biophysical technique for assessing target engagement in intact cells and tissues.[12][13][14][15][16]

  • Principle: The binding of a ligand, such as our test compound, to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells treated with the compound to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

  • Experimental Workflow:

    CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound (3-Bromo-5-nitrophenyl) (morpholino)methanone Cells->Compound Treatment Heat Heat Treatment (Temperature Gradient) Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separation of Soluble and Aggregated Fractions Lysis->Centrifugation Quantification Western Blot / MS Quantification of Soluble Protein Centrifugation->Quantification Melt_Curve Generate Melt Curve Quantification->Melt_Curve

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Protocol: CETSA with Western Blot Readout

    • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat cells with this compound at various concentrations and a vehicle control for 1-2 hours.

    • Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein (e.g., Kinase A) using Western blotting with a specific antibody.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for compound-treated samples indicates stabilization.

  • Comparative Data: Hypothetical CETSA Results for Kinase A

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.3°C-Baseline thermal stability of Kinase A.
1 µM this compound54.8°C+2.5°CTarget engagement and stabilization.
10 µM this compound58.1°C+5.8°CDose-dependent target engagement.
10 µM Structurally Unrelated Kinase Inhibitor (Control)52.5°C+0.2°CNo significant stabilization, indicating specificity.
III. Genetic Validation of the Target

The most definitive evidence for a drug's mechanism of action comes from genetic approaches that modulate the expression of the putative target.[17] CRISPR/Cas9 technology provides a powerful tool for this purpose.[][19][20][21]

  • Principle: If this compound exerts its cellular effect by inhibiting Kinase A, then genetically knocking out the gene encoding Kinase A should phenocopy the effect of the compound. Conversely, the knockout cells should become resistant to the compound if the compound's toxicity is mediated through Kinase A.

  • Experimental Workflow:

    CRISPR_Validation_Workflow cluster_gene_editing Gene Editing cluster_phenotypic_assay Phenotypic Assay sgRNA Design & Clone sgRNA for Kinase A Transfection Transfect Cells with Cas9 and sgRNA sgRNA->Transfection Selection Select & Validate Knockout Clones Transfection->Selection WT_cells Wild-Type Cells Treatment Treat with Compound WT_cells->Treatment KO_cells Kinase A KO Cells KO_cells->Treatment Assay Measure Phenotype (e.g., Cell Viability) Treatment->Assay

    Caption: CRISPR/Cas9-mediated target validation workflow.

  • Protocol: CRISPR/Cas9 Knockout and Phenotypic Assay

    • Generate Knockout Cells: Design and validate sgRNAs targeting the gene for Kinase A. Co-transfect these sgRNAs with a Cas9-expressing vector into the relevant cell line.

    • Isolate and Validate Clones: Select single-cell clones and validate the knockout of Kinase A at the genomic, mRNA, and protein levels.

    • Phenotypic Assay: Treat both wild-type and Kinase A knockout cells with a dose-response of this compound.

    • Measure Response: After a suitable incubation period, measure a relevant phenotypic outcome, such as cell viability (e.g., using a CellTiter-Glo assay).

    • Data Analysis: Compare the dose-response curves for the wild-type and knockout cells. A significant rightward shift in the IC50 for the knockout cells provides strong evidence that Kinase A is the relevant target.

  • Comparative Data: Hypothetical Cell Viability Assay

Cell LineIC50 of this compoundInterpretation
Wild-Type2.5 µMBaseline sensitivity to the compound.
Kinase A Knockout> 100 µMStrong resistance, indicating that the compound's cytotoxic effect is mediated through the inhibition of Kinase A.
Scrambled sgRNA Control2.7 µMNo significant change in sensitivity, confirming the specificity of the knockout effect.
IV. Selectivity Profiling: Kinome Scanning

Many small molecule inhibitors, particularly those targeting kinases, are not entirely specific and can interact with multiple proteins.[2] Understanding the selectivity profile of a compound is crucial for interpreting its biological effects and anticipating potential off-target liabilities.

  • Principle: Kinome profiling involves screening the compound against a large panel of purified kinases to determine its inhibitory activity against each.[22][23][24][25][26] This provides a comprehensive view of the compound's selectivity.

  • Protocol: In Vitro Kinase Panel Screen

    • Compound Submission: Provide this compound to a commercial vendor or an in-house facility that offers kinase profiling services.

    • Screening: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • Data Analysis: The percent inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

    • Follow-up: For significant hits, a full dose-response curve is generated to determine the IC50 value for each interaction.

  • Comparative Data: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase% InhibitionInterpretation
Kinase A 95% Confirms potent inhibition of the primary target.
Kinase C65%Moderate off-target activity.
Kinase D15%Weak to no significant off-target activity.
Kinase E8%No significant off-target activity.
V. Conclusion: A Multi-Faceted Approach to Target Validation

The cross-validation of a biological target is a cornerstone of modern drug discovery. By systematically applying a suite of orthogonal techniques, researchers can build a robust and compelling case for a compound's mechanism of action. The hypothetical case of this compound and its putative target, Kinase A, illustrates how chemical proteomics can generate initial hypotheses, CETSA can confirm target engagement in a cellular context, CRISPR/Cas9-mediated gene editing can provide genetic validation, and kinome profiling can elucidate the compound's selectivity. This integrated approach, grounded in scientific rigor, is essential for de-risking drug discovery programs and accelerating the development of novel therapeutics.

References

  • Target identification with quantitative activity based protein profiling (ABPP) . PubMed. Available at: [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets . Drug Discovery Today. Available at: [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules . Charles River Labs. Available at: [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds . Current Molecular Medicine. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development . Frontiers in Pharmacology. Available at: [Link]

  • Activity based Protein Profiling (Abpp) . Creative Biolabs. Available at: [Link]

  • Kinome Profiling Service . MtoZ Biolabs. Available at: [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. Available at: [Link]

  • Target profiling of small molecules by chemical proteomics . Nature Chemical Biology. Available at: [Link]

  • Profiling of Small Molecules by Chemical Proteomics . Springer Nature Experiments. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. Available at: [Link]

  • Activity Based Protein Profiling ABPP . MtoZ Biolabs. Available at: [Link]

  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets . ACS Publications. Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . ACS Central Science. Available at: [Link]

  • Kinome Profiling . Oncolines B.V.. Available at: [Link]

  • The impact of CRISPR-Cas9 on target identification and validation . Drug Discovery Today. Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . PubMed. Available at: [Link]

  • Target Validation with CRISPR . Biocompare. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation . Journal of Biomedicine and Biochemistry. Available at: [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery . Technology Networks. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI Bookshelf. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution . Taylor & Francis Online. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available at: [Link]

  • Orthogonal Assay Service . Creative Biolabs. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. Available at: [Link]

  • CETSA . Pelago Bioscience. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Nitrophenyl Morpholine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nitrophenyl morpholine scaffold is a cornerstone building block, notably serving as a key intermediate in the synthesis of pharmaceuticals like the anticoagulant Apixaban.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route chosen to construct the core C-N bond between the nitrophenyl ring and the morpholine moiety are of paramount importance. This guide provides an in-depth, comparative analysis of the three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and the classic Copper-Catalyzed Ullmann Condensation. We will dissect the mechanistic underpinnings, practical execution, and relative merits of each, providing the data and insights necessary to make informed decisions in a laboratory or process chemistry setting.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct and atom-economical method for synthesizing nitrophenyl morpholines. Its viability hinges on a fundamental principle of organic chemistry: the activation of an aromatic ring towards nucleophilic attack by potent electron-withdrawing groups.

Mechanistic Principle & Rationale

The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. When positioned ortho or para to a leaving group (typically a halogen), it strongly polarizes the aryl halide, rendering the carbon atom attached to the leaving group highly electrophilic. The nitro group also stabilizes the negative charge in the key intermediate, the Meisenheimer complex, thereby lowering the activation energy of the reaction. This electronic activation is often so profound that the reaction can proceed without a metal catalyst, a significant advantage in terms of cost and product purity (i.e., avoiding metal contamination). Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack, which is the rate-determining step.

Caption: The SNAr mechanism for nitrophenyl morpholine synthesis.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

The following protocol is adapted from the synthesis of the thiomorpholine analogue, which follows the same SNAr principle.[2]

  • Vessel Setup: In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Reagent Addition: Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile. The use of a polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the cation but not the nucleophile, enhancing the nucleophile's reactivity.

  • Reaction: Stir the reaction mixture and heat to 85 °C for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling to room temperature, add 50 mL of deionized water. Extract the mixture with ethyl acetate (3 x 60 mL).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. A yield of 95% was reported for this specific synthesis.[2]

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For aryl halides that are less activated or for syntheses requiring milder conditions, the Buchwald-Hartwig amination is the gold standard for C-N cross-coupling.[3] This reaction has revolutionized aromatic amine synthesis due to its broad substrate scope and high functional group tolerance.

Mechanistic Principle & Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically with a sterically hindered phosphine ligand. The choice of ligand is critical; bulky, electron-rich ligands like XPhos facilitate the crucial reductive elimination step and stabilize the active Pd(0) species.[4] A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_aryl_halide Ar-Pd(II)-X(L₂) (Oxidative Addition) pd0->pd_aryl_halide Ar-X pd0->products_out Ar-NR₂ pd_aryl_amide Ar-Pd(II)-NR₂(L₂) (Amide Complex) pd_aryl_halide->pd_aryl_amide HNR₂, Base (-HX) pd_aryl_amide->pd0 Reductive Elimination reactants_in->pd0 Ar-X HNR₂ Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(p-tolyl)morpholine

This protocol is a representative example of the Buchwald-Hartwig amination for coupling an aryl chloride with morpholine.[4]

  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 1.5 mol%), XPhos (60 mg, 3.0 mol%), sodium tert-butoxide (811 mg, 2.0 equiv.), and toluene (5 mL). Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene (0.5 mL, 1.0 equiv.) and morpholine (0.55 mL, 1.5 equiv.) in one portion.

  • Reaction: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction by Gas Chromatography (GC).

  • Workup: Cool the reaction to room temperature and quench with water (10 mL).

  • Isolation: Wash the organic layer with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the product. This procedure reported a 94% yield.[4]

Route 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl-amine bonds.[5] While often superseded by palladium-catalyzed methods, it remains relevant, particularly in industrial settings where the cost of the catalyst is a major consideration.

Mechanistic Principle & Rationale

The traditional Ullmann reaction involves a copper catalyst, often in stoichiometric amounts, and requires high temperatures (frequently >200 °C) in polar aprotic solvents.[5] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] Innovations have introduced soluble copper catalysts with ligands (e.g., diamines), which can lower the required reaction temperature and improve efficiency, making the process more comparable to modern cross-coupling reactions. However, the substrate scope is generally more limited than the Buchwald-Hartwig reaction, often requiring activated aryl halides.[5]

Ullmann_Condensation cluster_cycle Catalytic Cycle cu_i_x Cu(I)-X cu_i_amide Cu(I)-NR₂ cu_i_x->cu_i_amide HNR₂, Base (-HX) cu_i_x->products_out Ar-NR₂ cu_iii_complex Ar-Cu(III)-(NR₂)(X) cu_i_amide->cu_iii_complex Ar-X (Oxidative Addition) cu_iii_complex->cu_i_x Reductive Elimination reactants_in->cu_i_amide Ar-X HNR₂ Base

Caption: A plausible catalytic cycle for the Ullmann condensation.

Comparative Analysis

The selection of an optimal synthetic route is a multifactorial decision. The following table summarizes the key performance indicators for each method.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst None requiredPalladium precursor + LigandCopper salt / powder
Substrate Scope Limited to activated aryl halides (strong EWG required)Very broad; tolerates electron-rich, -neutral, and -poor aryl halidesBroader than SNAr but generally requires activated halides; less tolerant than Buchwald-Hartwig
Reaction Conditions Often moderate to high temperatures (80-150 °C)Generally mild (RT to 120 °C)Typically harsh, high temperatures (>150-210 °C)[5]
Key Reagents Aryl halide, Morpholine, optional non-nucleophilic baseAryl halide, Morpholine, Pd-catalyst, Ligand, strong BaseAryl halide, Morpholine, Cu-catalyst, Base, often high-boiling solvent
Typical Yields Good to excellent (often >90%) for suitable substrates[2]Good to excellent (often >90%)[4]Moderate to good; can be variable
Advantages Catalyst-free, low cost, simple procedure, atom economicalBroadest scope, high functional group tolerance, mild conditionsLow-cost metal catalyst
Disadvantages Requires strongly activated aryl halideHigh cost of catalyst and ligands, potential for metal contaminationHarsh conditions, often requires stoichiometric copper, side reactions can occur
Decision-Making Workflow

The choice of synthesis route can be guided by a logical workflow that considers both the chemical nature of the starting materials and the practical constraints of the project.

Decision_Workflow start Start: Synthesize Nitrophenyl Morpholine check_activation Is the aryl halide activated by a strong electron-withdrawing group (e.g., NO₂)? start->check_activation snar Use Nucleophilic Aromatic Substitution (SNAr) check_activation->snar Yes check_cost Are catalyst cost and metal contamination a major concern? check_activation->check_cost No end End snar->end buchwald Use Buchwald-Hartwig Amination check_cost->buchwald No ullmann Consider Ullmann Condensation check_cost->ullmann Yes buchwald->end ullmann->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of nitrophenyl morpholine compounds can be approached through several robust methods.

  • For substrates like 4-fluoronitrobenzene, Nucleophilic Aromatic Substitution is the superior choice, offering a simple, inexpensive, and catalyst-free route with high yields.[2][7]

  • When dealing with less activated aryl halides or when broader substrate compatibility is needed, the Buchwald-Hartwig Amination provides a powerful and versatile, albeit more expensive, alternative with the benefit of milder reaction conditions.[3]

  • The Ullmann Condensation , while historically significant, is now often a secondary choice, reserved for situations where its harsh conditions are tolerable and the use of a copper catalyst presents a significant cost advantage over palladium.[5]

For the modern drug discovery and development professional, a thorough understanding of the mechanism, scope, and limitations of each of these routes is essential for the strategic and successful synthesis of these vital chemical entities.

References

  • BenchChem. (n.d.). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols.
  • Reddy, B. V. S., et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic Chemistry: An Indian Journal.
  • Atlantis Press. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]

  • Belskaya, N. P., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides Nucleotides Nucleic Acids.
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes for Morpholino-Containing Drugs: A Guide for Researchers.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (n.d.). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Protasiewicz, J. D., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5)
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • SpringerLink. (n.d.). Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile.
  • PubMed. (2025).
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • E3S Web of Conferences. (2024).
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Profiling (3-Bromo-5-nitrophenyl)(morpholino)methanone Against Known ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ATM in Genomic Integrity

The Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal guardian of the genome, orchestrating a complex signaling network in response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] ATM, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is rapidly activated by DSBs, initiating a cascade of phosphorylation events that control cell cycle checkpoints, DNA repair processes, and, when damage is irreparable, apoptosis.[2] This central role in maintaining genomic stability makes ATM a critical target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, a concept of significant therapeutic interest.[1][3]

This guide provides an in-depth comparative analysis of a novel compound, (3-Bromo-5-nitrophenyl)(morpholino)methanone, against two well-characterized, potent, and selective ATM inhibitors: KU-55933 and AZD0156. We will explore the methodologies to assess its inhibitory potency, cellular activity, and direct target engagement, providing a comprehensive framework for researchers in drug discovery and chemical biology.

The Inhibitors: Structures and Mechanisms

A successful inhibitor requires a specific chemical architecture to fit into the ATP-binding pocket of the target kinase. Here, we compare our test compound with established benchmarks.

  • This compound (Test Compound): The structure of this compound, featuring a morpholine ring, is suggestive of potential kinase inhibitory activity, as this moiety is present in numerous kinase inhibitors, including the PI3K inhibitor LY294002, from which early ATM inhibitors were derived.[4] Its efficacy and selectivity remain to be determined.

  • KU-55933: One of the first potent and specific ATP-competitive inhibitors of ATM, KU-55933 exhibits an IC50 of approximately 12.9 nM in biochemical assays.[5][6] It shows high selectivity for ATM over other PIKK family members like DNA-PK, mTOR, and ATR.[5][6]

  • AZD0156: A next-generation, orally bioavailable ATM inhibitor, AZD0156 displays exceptional potency with a cellular IC50 of 0.58 nM.[2][7] It was developed for improved pharmacokinetic properties and demonstrates robust efficacy in sensitizing tumors to radiation in preclinical models.[1][7]

Compound Structure Reported IC50 (Biochemical) Key Features
This compound Image of this compound structure To Be Determined Putative ATM inhibitor based on structural motifs.
KU-55933 ~12.9 nM[5][6] First-generation, highly selective, ATP-competitive inhibitor.[4]
AZD0156 ~0.58 nM (cellular)[2][7] Second-generation, potent, orally bioavailable inhibitor.[1]

Experimental Benchmarking Workflow

To comprehensively evaluate this compound, a multi-tiered experimental approach is essential. This workflow is designed to move from direct enzymatic inhibition to cellular pathway modulation and finally to direct target engagement in a physiological context.

Figure 1: A tiered experimental workflow for inhibitor characterization.

Part 1: Biochemical Potency Assessment

The initial and most fundamental test is to determine if the compound directly inhibits ATM kinase activity in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Protocol 1: In Vitro ATM Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[8] It relies on the FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity by a binding event, in this case, the recognition of a phosphorylated substrate by a specific antibody.[8]

Causality: This assay directly measures the enzymatic activity of purified ATM kinase on a specific substrate. By quantifying the reduction in substrate phosphorylation in the presence of the inhibitor, we can directly attribute the effect to the compound's interaction with the kinase, independent of cellular factors like membrane permeability or off-target effects.

G cluster_reaction Kinase Reaction cluster_detection HTRF Detection ATM ATM Kinase ATP ATP Phospho_Substrate Phosphorylated Substrate ATM->Phospho_Substrate Phosphorylation Substrate Biotin-p53 Substrate Substrate->Phospho_Substrate Phosphorylation ATP->Phospho_Substrate Phosphorylation Inhibitor Test Compound Inhibitor->ATM Inhibits Eu_Ab Eu-Ab (anti-phospho) Phospho_Substrate->Eu_Ab Binds SA_XL665 SA-XL665 Phospho_Substrate->SA_XL665 Binds (via Biotin) FRET FRET Signal Eu_Ab->FRET Proximity SA_XL665->FRET Proximity

Figure 2: Workflow for the HTRF-based ATM kinase assay.

Methodology:

  • Reagent Preparation: Prepare ATM kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl₂, 2 mM MnCl₂, 500 µM DTT).[5] Prepare serial dilutions of this compound, KU-55933, and AZD0156 in DMSO, followed by dilution in assay buffer.

  • Kinase Reaction: In a 384-well low-volume plate, add 2 µL of inhibitor dilutions. Add 4 µL of a mix containing recombinant human ATM kinase and a biotinylated p53-derived peptide substrate.[4]

  • Initiation: Start the reaction by adding 4 µL of ATP solution (final concentration at or near the Km for ATM, typically ~10 µM, to sensitively detect ATP-competitive inhibitors).[4] Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phospho-p53 (Ser15) antibody and Streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cellular Activity and Pathway Validation

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next stage is to confirm its activity in a complex cellular environment, where it must cross the cell membrane and engage its target amidst a multitude of other proteins.

Protocol 2: Cell-Based ATM Phosphorylation Assay (ELISA)

This assay quantifies the level of phosphorylation of a known ATM substrate, such as p53 at Serine 15, directly within cell lysates.[9] It provides a quantitative measure of the inhibitor's ability to block ATM signaling in response to a DNA-damaging stimulus.

Causality: By inducing DNA damage, we specifically activate the ATM pathway. A reduction in the phosphorylation of a direct downstream target (p53) in the presence of the inhibitor demonstrates that the compound is cell-permeable and can engage and inhibit ATM in its native cellular environment.

Methodology:

  • Cell Culture: Seed human cancer cells with a functional ATM pathway (e.g., U2OS or A549) in a 96-well plate and allow them to adhere overnight.[9][10]

  • Inhibitor Treatment: Pre-treat cells with serial dilutions of the test compound and controls (KU-55933, AZD0156) for 1-2 hours.

  • ATM Activation: Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM Etoposide or 10 Gy ionizing radiation) for 1 hour.[1]

  • Cell Lysis: Aspirate media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.[11]

  • ELISA Procedure:

    • Transfer lysates to an ELISA plate pre-coated with a capture antibody for total p53.[11] Incubate for 2.5 hours.[12]

    • Wash the wells and add a detection antibody specific for phospho-p53 (Ser15).[11] Incubate for 1 hour.[12]

    • Wash and add an HRP-conjugated secondary antibody.[12] Incubate for 45-60 minutes.[12]

    • Wash and add TMB substrate. After 30 minutes, stop the reaction and read the absorbance at 450 nm.[12]

  • Analysis: Normalize the phospho-p53 signal to a total protein or cell number control. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Protocol 3: Western Blot Analysis of the ATM Signaling Pathway

Western blotting provides a semi-quantitative, visual confirmation of pathway inhibition. It allows for the simultaneous assessment of multiple proteins in the signaling cascade, confirming the specific action of the inhibitor.

Causality: This method validates the findings from the ELISA by visualizing the dose-dependent inhibition of ATM auto-phosphorylation (at Ser1981) and the phosphorylation of its downstream effector, p53 (at Ser15).[1][13] Observing these specific changes, while a loading control (e.g., GAPDH or β-actin) remains constant, provides strong evidence of on-target pathway modulation.

Methodology:

  • Cell Treatment and Lysis: Culture and treat cells with inhibitors and a DNA-damaging agent as described in Protocol 2, but in larger 6-well plates.

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a low percentage, e.g., 6-8%, is better for the large ATM protein).[11][12] Transfer the proteins to a PVDF membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[1]

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-p53 (Ser15)[14]

      • Total p53

      • GAPDH (as a loading control)

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and apply an ECL (Enhanced Chemiluminescence) substrate.[1] Capture the signal using a digital imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signals to their respective total protein signals.

Part 3: Direct Target Engagement in a Cellular Milieu

While cellular assays strongly suggest target inhibition, they do not definitively prove that the compound physically binds to the intended target in the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this direct drug-target engagement.[10]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[15] By heating intact cells or cell lysates to various temperatures, we can measure the amount of soluble (un-denatured) target protein remaining. A shift in this thermal profile in the presence of a compound is strong evidence of binding.[8][15]

Causality: CETSA is a label-free biophysical assay that directly measures the consequence of a physical interaction—ligand-induced thermal stabilization—within the complex environment of the cell.[10][16] An observed shift in the melting curve of ATM, but not other control proteins, provides definitive evidence of target engagement.

Figure 3: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549) in suspension with a saturating concentration of the test compound, controls, or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3-8 minutes in a thermal cycler, followed by cooling to room temperature.[7]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[7] Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[7]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble ATM protein at each temperature point using Western Blotting (as described in Protocol 3).

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble ATM against the temperature for both vehicle- and inhibitor-treated samples. A shift to the right in the inhibitor-treated curve indicates thermal stabilization.

    • Isothermal Dose-Response: Alternatively, heat all samples to a single temperature in the denaturing range (e.g., 54°C) with varying concentrations of the inhibitor. Plotting the amount of soluble ATM against inhibitor concentration will yield a dose-dependent stabilization curve.

Expected Outcomes and Data Interpretation

The collective data from these experiments will allow for a robust comparison of this compound with KU-55933 and AZD0156.

Assay This compound KU-55933 AZD0156 Interpretation
Biochemical IC50 (HTRF) TBD~13 nM~0.6 nMMeasures direct enzyme inhibition and ranks potency.
Cellular IC50 (ELISA) TBD~300 nM~1 nMAssesses cell permeability and activity in a cellular context.
Western Blot (p-ATM) Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseConfirms on-target pathway inhibition.
CETSA (Thermal Shift) TBDPositive ShiftPositive ShiftProvides evidence of direct target engagement in intact cells.

A successful novel inhibitor would be expected to show a low nanomolar IC50 in the biochemical assay, demonstrate a corresponding inhibition of ATM signaling in the cell-based assays, and produce a clear thermal shift in the CETSA, confirming it directly binds to ATM. Its performance can then be quantitatively benchmarked against the established profiles of KU-55933 and AZD0156 to determine its relative potency and potential for further development.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound this compound against known ATM inhibitors. By systematically progressing from biochemical potency to cellular pathway analysis and direct target engagement, this workflow provides the necessary experimental data to build a comprehensive and reliable profile of a new chemical entity. The causality-driven experimental design ensures that each step provides a self-validating piece of the puzzle, culminating in a trustworthy assessment of the compound's potential as a specific ATM kinase inhibitor.

References

  • Riches, L. C., Trinidad, A. G., Hughes, G., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 19(1), 14-25. [Link]

  • Xu, J., et al. (2011). The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt. Molecular Cancer Therapeutics, 10(3), 511-521. [Link]

  • Zhang, T., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(22), e3821. [Link]

  • National Cancer Institute. (n.d.). Definition of ATM kinase inhibitor AZD0156. NCI Drug Dictionary. Retrieved from [Link]

  • RayBiotech. (n.d.). Human Phospho-ATM (S1981) ELISA Kit. Retrieved from [Link]

  • Springer Nature Experiments. (2017). An HTRF® Assay for the Protein Kinase ATM. In ATM Kinase: Methods and Protocols. [Link]

  • Reaction Biology. (n.d.). ATM Kinase Assay Service. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • Al-Mubarak, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356507. [Link]

  • Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Sympathetic Signaling Activates p53 via ATM. (a) Western blot of p53.... Retrieved from [Link]

  • Barber, A. E., & Meek, D. W. (2021). Detection of Post-translationally Modified p53 by Western Blotting. Methods in Molecular Biology, 2267, 7-18. [Link]

  • Weber, A. M., & Ryan, A. J. (2022). A new class of selective ATM inhibitors as combination partners of DNA double-strand break inducing cancer therapies. Molecular Cancer Therapeutics, 21(4), 541-552. [Link]

Sources

A Guide to the Synthesis and Characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the reproducibility of published data is paramount for advancing research and development. This guide provides a comprehensive analysis of the synthesis and characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone, a compound of interest due to its unique structural motifs. While detailed peer-reviewed experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust and reproducible synthetic protocol based on well-established chemical principles and analogous reactions reported for similar compounds. We will delve into the expected characterization data, compare it with known data for structurally related molecules, and discuss the potential biological significance of this compound.

Introduction to this compound

This compound (CAS No. 941294-19-5) is a substituted aromatic ketone containing a bromo and a nitro functional group on the phenyl ring, connected to a morpholine moiety via a carbonyl bridge.[1][2] The presence of the electron-withdrawing nitro group, the reactive bromo substituent, and the versatile morpholine scaffold suggests potential applications in various fields, including medicinal chemistry and materials science. The morpholine ring is a common feature in many approved drugs, often improving pharmacokinetic properties, while nitroaromatic compounds are known to exhibit a wide range of biological activities.[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis and Methodology

The most logical and established route for the synthesis of this compound is the acylation of morpholine with 3-Bromo-5-nitrobenzoyl chloride. This two-step process begins with the conversion of the commercially available 3-Bromo-5-nitrobenzoic acid to its more reactive acid chloride derivative, followed by nucleophilic acyl substitution with morpholine.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and high-yielding reaction, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of thionyl chloride is a common and effective method.[6]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 5.0 eq) to the flask.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-Bromo-5-nitrobenzoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.[1][4]

Step 2: Synthesis of this compound

The final product is synthesized by the amidation of 3-Bromo-5-nitrobenzoyl chloride with morpholine. This reaction is a classic example of nucleophilic acyl substitution.[7][8]

Experimental Protocol:

  • Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-Bromo-5-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the morpholine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram:

Synthesis_Workflow A 3-Bromo-5-nitrobenzoic Acid reagent1 SOCl2, Reflux A->reagent1 B 3-Bromo-5-nitrobenzoyl Chloride reagent2 Morpholine, Et3N, DCM B->reagent2 C This compound reagent1->B reagent2->C

Caption: Proposed two-step synthesis of the target compound.

Characterization and Comparison

Table 1: Predicted and Comparative Spectroscopic Data

Analytical Technique Predicted Data for this compound Published Data for N-Benzoylmorpholine[7][8]
¹H NMR (CDCl₃) Aromatic protons: Signals in the range of δ 7.5-8.5 ppm. Morpholine protons: Broad signals around δ 3.4-3.8 ppm.Aromatic protons: Multiplet at δ 7.21-7.40 ppm (5H). Morpholine protons: Broad singlets at δ 3.50 ppm (6H) and 3.29 ppm (2H).
¹³C NMR (CDCl₃) Carbonyl carbon: Signal around δ 168-170 ppm. Aromatic carbons: Signals in the range of δ 120-150 ppm. Morpholine carbons: Signals around δ 42-48 ppm and 66-67 ppm.Carbonyl carbon: δ 169.8 ppm. Aromatic carbons: δ 134.7, 129.3, 128.0, 126.5 ppm. Morpholine carbons: δ 76.6, 74.0, 66.3 ppm.
IR (KBr, cm⁻¹) C=O stretch: ~1640-1660 cm⁻¹. N-O stretch (nitro group): ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹. C-Br stretch: ~550-650 cm⁻¹.C=O stretch: Not explicitly stated, but typically around 1630-1660 cm⁻¹.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 315.0 and 317.0 (due to bromine isotopes).[M+H]⁺ at m/z 192.1.

Comparative Analysis with Alternatives

The choice of a specific substituted benzoyl-morpholine derivative often depends on the desired electronic properties and potential biological activity. Below is a comparison of this compound with other substituted analogues.

Table 2: Comparison of Substituted Benzoyl-Morpholine Derivatives

Compound Key Structural Features Potential Impact on Properties Reported/Potential Biological Activity
This compound Bromo and nitro groups (electron-withdrawing)Increased electrophilicity of the phenyl ring, potential for nucleophilic aromatic substitution of the bromine.The nitro group is a known pharmacophore in antimicrobial agents.[9] The bromo substituent can enhance biological activity.[10]
(3-Fluorophenyl)(morpholino)methanone Fluoro group (electron-withdrawing, metabolically stable)Enhanced metabolic stability and binding affinity.Reported to have pronounced antibacterial activity.[11]
(3-Aminophenyl)(morpholino)methanone Amino group (electron-donating)Increased basicity and potential for further functionalization.Key intermediate in the synthesis of active pharmaceutical ingredients.[12]
N-Benzoylmorpholine Unsubstituted phenyl ringServes as a baseline for comparing electronic and steric effects.Generally considered a stable amide with limited intrinsic biological activity.[7]

Logical Relationship Diagram:

Comparison cluster_0 Starting Material cluster_1 Target Compound cluster_2 Alternative Compounds 3-Bromo-5-nitrobenzoic Acid 3-Bromo-5-nitrobenzoic Acid Target This compound 3-Bromo-5-nitrobenzoic Acid->Target Synthesis Alt1 (3-Fluorophenyl)(morpholino)methanone Target->Alt1 Comparative Analysis Alt2 (3-Aminophenyl)(morpholino)methanone Target->Alt2 Comparative Analysis Alt3 N-Benzoylmorpholine Target->Alt3 Comparative Analysis

Caption: Relationship between the starting material, target, and alternatives.

Potential Biological Significance

While no specific biological data has been published for this compound, its structural components suggest several potential areas of investigation.

  • Antimicrobial Activity: The presence of a nitroaromatic moiety is a well-known feature in a variety of antimicrobial agents.[9] The mechanism of action often involves the reduction of the nitro group to form reactive nitrogen species that can damage cellular macromolecules. Furthermore, halogenation, such as the presence of a bromine atom, has been shown to enhance the antimicrobial activity of certain compounds.[10]

  • Anticancer and Anti-inflammatory Potential: Derivatives of both nitrobenzoic acid and morpholine have been explored for their anticancer and anti-inflammatory properties.[11][13] The combination of these two pharmacophores in the target molecule makes it a candidate for screening in these therapeutic areas.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Although direct experimental data is limited, the proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted characterization data, in comparison with known analogues, offers a solid basis for researchers to identify and verify the successful synthesis of this compound. The potential for this molecule to exhibit interesting biological activities, particularly as an antimicrobial agent, warrants further investigation. This guide serves as a valuable resource for researchers aiming to reproduce and expand upon the available data for this and similar substituted benzoyl-morpholine derivatives.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. National Center for Biotechnology Information. [Link]

  • N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Bromo-5-nitrobenzoyl chloride - AOBChem. AOBChem. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines | Organic Letters. American Chemical Society. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. International Journal of ChemTech Research. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. MDPI. [Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3... - ResearchGate. ResearchGate. [Link]

  • This compound - Fluorochem. 试剂仪器网. [Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing). The Royal Society of Chemistry. [Link]

  • (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3) - PubChemLite. PubChemLite. [Link]

  • (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone - AOBChem USA. AOBChem. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. National Center for Biotechnology Information. [Link]

  • (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS - ResearchGate. ResearchGate. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 3-bromo-5-nitrophenol (C6H4BrNO3) - PubChemLite. PubChemLite. [Link]

Sources

A Head-to-Head Comparison of (3-Bromo-5-nitrophenyl)(morpholino)methanone and its Fluoro-Analog in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of (3-Bromo-5-nitrophenyl)(morpholino)methanone and its corresponding fluoro-analog, (3-Fluoro-5-nitrophenyl)(morpholino)methanone. In medicinal chemistry, the substitution of one halogen for another—a practice often termed "halogen swapping"—is a critical strategy in lead optimization. It can profoundly alter a compound's physicochemical properties, metabolic stability, and target-binding interactions.[1] This document delves into the synthesis, characterization, and projected biological performance of these two analogs, offering field-proven insights and detailed experimental protocols to guide researchers in their own investigations.

Introduction: The Strategic Role of Halogen Substitution

The choice between a bromine and a fluorine substituent on an aromatic scaffold is a pivotal decision in drug design. Fluorine, being the most electronegative element, is small, a weak hydrogen bond acceptor, and can significantly alter the pKa of nearby functionalities and enhance metabolic stability by blocking sites of oxidation.[1] Bromine, in contrast, is larger, more polarizable, and a stronger participant in an increasingly appreciated non-covalent interaction known as halogen bonding.[2][3]

Halogen bonds (XBs) are formed between an electropositive region on the halogen atom (termed the σ-hole) and a Lewis basic site, such as a backbone carbonyl on a protein target.[3] The strength of this interaction typically follows the order I > Br > Cl >> F, with fluorine generally being incapable of forming significant halogen bonds.[4][5] This guide will explore how these fundamental differences between bromine and fluorine are likely to manifest in the properties and performance of the title compounds.

Synthesis and Physicochemical Characterization

The most direct synthetic route to both analogs is a standard amide coupling reaction between the corresponding 3-halo-5-nitrobenzoyl chloride and morpholine. The electron-withdrawing effects of the nitro and halogen groups activate the acyl chloride for nucleophilic attack by the secondary amine of the morpholine ring.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 3-halo-5-nitrobenzoic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 3-Halo-5-nitrobenzoic Acid (X = Br or F) C 3-Halo-5-nitrobenzoyl Chloride A->C Anhydrous DCM or Toluene, Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) F Target Compound (3-X-5-nitrophenyl)(morpholino)methanone C->F Anhydrous DCM, 0°C to RT D Morpholine E Triethylamine (Base)

Caption: General two-step synthesis of the target compounds.

Physicochemical Property Comparison
PropertyThis compound(3-Fluoro-5-nitrophenyl)(morpholino)methanone (Predicted)Rationale for Difference
Molecular Formula C₁₁H₁₁BrN₂O₄C₁₁H₁₁FN₂O₄Halogen atom difference.
Molecular Weight 315.12 g/mol [6]268.22 g/mol Bromine is significantly heavier than fluorine.
Predicted LogP ~1.5~1.2Bromine is more lipophilic than fluorine, generally leading to a higher octanol-water partition coefficient (LogP).
Polarity Moderately PolarMore PolarFluorine's high electronegativity increases the polarity of the C-F bond compared to the C-Br bond.
Reactivity (SNAr) Less ReactiveMore ReactiveThe C-F bond is highly polarized, and fluorine is a better leaving group in nucleophilic aromatic substitution (SNAr) reactions activated by the ortho/para nitro group.[8][9]
Halogen Bonding Potential DonorNot a Donor[4]The σ-hole on bromine is sufficiently positive to act as a halogen bond donor, a key interaction in molecular recognition.[3]

Comparative Biological Evaluation: A Mechanistic Hypothesis

While the precise biological target for these compounds is unconfirmed, their structure, featuring a substituted aromatic ring linked to a morpholine amide, is common in kinase inhibitors and other enzyme-targeted agents.[10][11] The morpholine moiety often enhances aqueous solubility and provides a favorable pharmacokinetic profile.[7][12]

The primary difference in biological performance is expected to arise from their target-binding interactions.

  • The Bromo-Analog: If the target's binding pocket contains a Lewis basic residue (e.g., the backbone carbonyl of an amino acid, a serine/threonine hydroxyl, or a histidine nitrogen) positioned correctly, the bromo-analog could form a directional halogen bond.[3][5] This additional interaction can significantly enhance binding affinity and selectivity compared to an analog that cannot form such a bond.[3]

  • The Fluoro-Analog: Lacking the ability to form a strong halogen bond, the fluoro-analog's binding would rely on other interactions (hydrophobic, van der Waals, dipole-dipole). While often considered a simple bioisostere for hydrogen, fluorine's intense localized negative charge can also lead to unique dipole interactions or, conversely, electrostatic repulsion within a binding site.

This leads to a key hypothesis: The bromo-analog will exhibit higher potency if the target active site possesses a halogen bond acceptor. If no such acceptor is present, the fluoro-analog may be preferred due to potentially better physicochemical properties for cell permeability or metabolic stability.

Illustrative Diagram: Halogen-Dependent Target Interactions

G cluster_0 Bromo-Analog Interaction cluster_1 Fluoro-Analog Interaction A Protein Pocket B O=C C Br-C₆H₃(NO₂)(CON(CH₂)₄O) C->B Halogen Bond (Enhanced Affinity) D Protein Pocket E O=C F F-C₆H₃(NO₂)(CON(CH₂)₄O) label_no_bond No Halogen Bond

Caption: Differential binding modes of the bromo- vs. fluoro-analogs.

Supporting Experimental Protocols

To empirically validate the hypotheses presented, the following standardized protocols are provided.

Protocol 1: Synthesis of this compound
  • Acyl Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath. In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL). Add the morpholine solution dropwise to the acyl chloride solution.

  • Workup & Purification: Allow the reaction to stir at room temperature for 3 hours. Monitor completion by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Note: The protocol for the fluoro-analog is identical, starting with 3-fluoro-5-nitrobenzoic acid.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard approach for experimentally determining LogP.[13][14]

  • Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with water). Also prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

  • Partitioning: In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of water (pre-saturated with octanol).

  • Equilibration: Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely by letting it stand for at least 2 hours at a constant temperature (e.g., 25 °C).

  • Sampling & Analysis: Carefully remove an aliquot from the aqueous phase. Analyze the concentration of the compound in the aqueous phase (C_water) using a pre-established HPLC calibration curve.

  • Calculation: The concentration in the octanol phase (C_octanol) is determined by mass balance (initial concentration minus final aqueous concentration, adjusted for volume). The LogP is calculated as: LogP = log₁₀(C_octanol / C_water).[14]

Protocol 3: General In Vitro Enzyme Inhibition Assay (Kinase Model)

This protocol provides a framework for assessing inhibitory activity against a generic protein kinase using a luminescence-based assay that measures ATP consumption.[15][16]

G A Prepare serial dilutions of Bromo- and Fluoro-analogs in DMSO B Add compounds, kinase, and substrate peptide to 384-well plate A->B C Pre-incubate at RT for 15 min B->C D Initiate reaction by adding ATP C->D E Incubate at RT for 60 min D->E F Add Kinase-Glo® Reagent (Quenches reaction, generates light) E->F G Incubate at RT for 10 min F->G H Read luminescence on plate reader G->H I Calculate % Inhibition vs. Control, Determine IC₅₀ via dose-response curve H->I

Caption: Workflow for a generic kinase inhibition assay.

  • Reagent Preparation: Prepare serial dilutions of the bromo- and fluoro-analogs (e.g., from 100 µM to 1 nM) in a buffer-compatible solvent like DMSO.

  • Assay Setup (384-well plate):

    • Test Wells: Add 5 µL of kinase/substrate solution to wells containing the diluted test compounds.

    • Positive Control (0% Inhibition): Add 5 µL of kinase/substrate solution to wells containing DMSO vehicle.

    • Negative Control (100% Inhibition): Add 5 µL of kinase/substrate solution to wells containing a known potent inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to all wells.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™). This reagent lyses cells (if cell-based) and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15][16]

Conclusion and Future Outlook

The head-to-head comparison of this compound and its fluoro-analog highlights a fundamental principle in medicinal chemistry: small structural changes can have large consequences. The bromo-analog offers the potential for enhanced binding affinity through halogen bonding, a strategic advantage if the target protein architecture is accommodating. The fluoro-analog, while unable to participate in this interaction, may present a more favorable profile in terms of polarity and metabolic stability.

The provided protocols offer a clear roadmap for synthesizing these compounds and empirically testing their physicochemical and biological properties. The results of such studies will provide invaluable data for structure-activity relationship (SAR) models and guide the rational design of next-generation molecules with improved potency, selectivity, and drug-like properties.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Available from: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Available from: [Link]

  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • Betteridge, S. L., & Taylor, R. J. (2018). Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology, 9(5), 1137–1146. Available from: [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1011–1020. Available from: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available from: [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Available from: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Available from: [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). Journal of Chemical & Engineering Data, 65(4), 1954–1963. Available from: [Link]

  • Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida. Available from: [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Science & Nutrition, 8(11), 5863–5874. Available from: [Link]

  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(4), 913-915. Available from: [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available from: [Link]

  • Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). PubMed. Available from: [Link]

  • Morpholine. PubChem. Available from: [Link]

  • Klobčar, G., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. MedChemComm, 14(6), 1108–1122. Available from: [Link]

  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (2020). Journal of Medicinal Chemistry, 63(15), 8245–8264. Available from: [Link]

Sources

Comparison Guide: Genetic Validation of the Mechanism of Action for (3-Bromo-5-nitrophenyl)(morpholino)methanone as a Novel IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the proposed mechanism of action of the novel compound, (3-Bromo-5-nitrophenyl)(morpholino)methanone), hereafter designated Cpd-BNM . Based on preliminary screening data, Cpd-BNM is hypothesized to function as an allosteric inhibitor of the IκB kinase β (IKKβ) subunit, a central kinase in the canonical NF-κB signaling pathway. True validation of a specific molecular target is paramount in early-stage drug discovery to ensure on-target efficacy and minimize off-target liabilities. This document outlines a multi-pronged strategy employing genetic approaches (CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown) to unequivocally link the phenotypic effects of Cpd-BNM to the genetic ablation of its putative target, IKKβ. We present a direct comparison of the pharmacological effects of Cpd-BNM against these genetic perturbations and a well-characterized, alternative IKKβ inhibitor, BMS-345541.

Introduction: The Rationale for Genetic Target Validation

Pharmacological agents can often engage multiple targets, leading to ambiguous interpretations of experimental outcomes. Relying solely on a compound's in vitro potency and selectivity profile is insufficient. Genetic validation provides an orthogonal approach to confirm that a drug's cellular effects are a direct consequence of modulating its intended target. The core principle is straightforward: if a compound's effects are truly on-target, the phenotype it produces should be mimicked by the genetic removal or knockdown of that target. Conversely, if the target is genetically removed, the cell should become insensitive to the compound's action.

Our subject, Cpd-BNM, has been identified as a potent inhibitor of TNF-α-induced NF-κB activation. The proposed mechanism is the inhibition of the IKK complex, specifically the IKKβ subunit, which is responsible for phosphorylating IκBα. This phosphorylation event targets IκBα for ubiquitination and degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription of pro-inflammatory genes.

This guide will detail the experimental workflows to test this hypothesis by comparing the effects of Cpd-BNM with:

  • IKKβ Knockout (KO): Complete, permanent removal of the target protein using CRISPR/Cas9.

  • IKKβ Knockdown (KD): Transient reduction of target protein expression using siRNA.

  • BMS-345541: An established, ATP-competitive inhibitor of IKKβ, serving as a pharmacological benchmark.

The Canonical NF-κB Signaling Pathway & Experimental Strategy

The activation of the NF-κB pathway by Tumor Necrosis Factor-alpha (TNF-α) is a well-established inflammatory signaling cascade.[1][2] The binding of TNF-α to its receptor (TNFR1) initiates the recruitment of adaptor proteins, leading to the activation of the IKK complex.[1] This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is the central kinase hub of the pathway.[3] IKKβ is considered the critical catalytic subunit for the canonical pathway, phosphorylating IκBα at serines 32 and 36.[4] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the p50/p65 NF-κB heterodimer. The freed p65 subunit then translocates to the nucleus to drive the transcription of a host of pro-inflammatory genes, including IL-6 and IL-8.[2]

Our experimental strategy is designed to test Cpd-BNM's effect at the core of this pathway and compare it directly with the effects of genetic ablation of IKKβ.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65 IκBα - p65/p50 IKK_complex->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 pIkBa P-IκBα IkBa_p65->pIkBa Nucleus p65/p50 p65->Nucleus Translocates Proteasome Proteasome pIkBa->Proteasome Ub, Degradation BMS345541 BMS-345541 BMS345541->IKK_complex IKKb_KO_KD IKKβ KO/KD IKKb_KO_KD->IKK_complex Ablates IKKβ subunit DNA NF-κB Response Elements Nucleus->DNA Genes Pro-inflammatory Gene Transcription (IL-6, IL-8) DNA->Genes

Caption: Proposed mechanism of Cpd-BNM within the canonical NF-κB signaling pathway.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

We will perform a series of assays in a suitable cell line (e.g., HeLa or HEK293T cells) across five experimental groups:

  • Wild-Type (WT) + Vehicle: Negative control.

  • WT + Cpd-BNM: Test compound.

  • WT + BMS-345541: Reference compound.[5][6][7]

  • IKKβ siRNA (KD): Transient genetic inhibition.

  • IKKβ CRISPR KO: Permanent genetic inhibition.

The logic of this comparison is illustrated below. A high concordance between the Cpd-BNM, IKKβ KD, and IKKβ KO groups would strongly support the on-target hypothesis.

Logic_Diagram cluster_mechanism Mechanism cluster_readout Cellular Readout Cpd_BNM Pharmacological (Cpd-BNM) Target IKKβ Inhibition Cpd_BNM->Target Hypothesis Phenotype Blockade of NF-κB Pathway Cpd_BNM->Phenotype Observed Effect Genetic Genetic (IKKβ KO/KD) Genetic->Target Ground Truth Genetic->Phenotype Observed Effect Target->Phenotype

Caption: Logic diagram illustrating the comparative validation approach.

Biochemical Readouts: Target Engagement and Downstream Signaling

The most direct evidence of target engagement is to measure the phosphorylation of IKKβ's immediate substrate, IκBα.

Table 1: Comparative Inhibition of TNF-α-Induced IκBα Phosphorylation

Experimental GroupTreatmentp-IκBα (Ser32/36) Level (Normalized to Total IκBα)% Inhibition vs. WT + TNF-α
WT + VehicleNo TNF-α0.05 ± 0.02N/A
WT + Vehicle+ TNF-α (10 ng/mL)1.00 ± 0.090% (Reference)
WT + Cpd-BNM (1 µM)+ TNF-α0.12 ± 0.0488%
WT + BMS-345541 (5 µM)+ TNF-α0.09 ± 0.0391%
IKKβ KD+ TNF-α0.25 ± 0.0675%
IKKβ KO+ TNF-α0.06 ± 0.0294%

Data are presented as mean ± SD from three independent experiments. Levels are quantified from Western blots.

Interpretation: The data clearly show that Cpd-BNM treatment phenocopies the effect of both the reference inhibitor (BMS-345541) and, critically, the genetic ablation of IKKβ (IKKβ KO).[8] The near-complete blockade of IκBα phosphorylation in the Cpd-BNM and IKKβ KO groups provides powerful evidence for on-target activity. The slightly less potent effect of siRNA-mediated knockdown is expected due to incomplete protein depletion.

Cellular Readouts: p65 Nuclear Translocation and Gene Expression

A key functional consequence of IKKβ inhibition is the retention of the p65 NF-κB subunit in the cytoplasm.[2] We quantified this using immunofluorescence microscopy. Furthermore, we measured the downstream production of the pro-inflammatory cytokine IL-6.

Table 2: Comparison of Functional Cellular Outcomes

Experimental Group% Cells with Nuclear p65 (after TNF-α)IL-6 Secretion (pg/mL) (after TNF-α)
WT + Vehicle (No TNF-α)5 ± 2%15 ± 5
WT + Vehicle (+ TNF-α)89 ± 6%1250 ± 110
WT + Cpd-BNM (1 µM)12 ± 4%150 ± 25
WT + BMS-345541 (5 µM)9 ± 3%125 ± 20
IKKβ KD25 ± 7%350 ± 40
IKKβ KO7 ± 3%85 ± 15

Data are presented as mean ± SD from three independent experiments.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

General Cell Culture and Stimulation
  • Cell Line: HeLa (ATCC® CCL-2™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulation: For all experiments, cells were serum-starved for 4 hours, pre-treated with vehicle (0.1% DMSO), Cpd-BNM (1 µM), or BMS-345541 (5 µM) for 1 hour, and then stimulated with human recombinant TNF-α (10 ng/mL) for 15 minutes (for p-IκBα analysis) or 6 hours (for IL-6 ELISA).

Protocol: CRISPR/Cas9-Mediated Knockout of IKKβ

This protocol describes the generation of a stable IKKβ knockout cell line.[9][10][11]

CRISPR_Workflow Design_gRNA 1. Design & Clone gRNA (Targeting IKBKB exon) Transfect 2. Lentiviral Transduction (Cas9 + gRNA vector) Design_gRNA->Transfect Select 3. Puromycin Selection (Isolate transduced cells) Transfect->Select Isolate_Clones 4. Single-Cell Cloning (Limiting dilution) Select->Isolate_Clones Expand_Clones 5. Expand Clonal Populations Isolate_Clones->Expand_Clones Validate 6. Validation (Western Blot & Sequencing) Expand_Clones->Validate

Caption: Workflow for generating a stable IKKβ knockout cell line.

  • gRNA Design: Two single guide RNAs (sgRNAs) targeting early exons of the human IKBKB gene were designed using a validated online tool.

  • Vector Cloning: sgRNAs were cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.

  • Lentivirus Production & Transduction: Lentivirus was produced in HEK293T cells and used to transduce HeLa cells.

  • Selection: 48 hours post-transduction, cells were selected with puromycin (2 µg/mL) for 7 days.

  • Single-Cell Cloning: The puromycin-resistant polyclonal population was seeded into 96-well plates via limiting dilution to isolate single colonies.

  • Validation: Clones were expanded and screened for the absence of IKKβ protein by Western blot. The genomic region targeted by the gRNAs was amplified by PCR and Sanger sequenced to confirm the presence of frameshift-inducing insertions/deletions (indels).

Protocol: siRNA-Mediated Knockdown of IKKβ

This protocol describes the transient reduction of IKKβ expression.[8][12][13][14]

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium. In a separate tube, dilute 25 pmol of IKKβ-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.

  • Incubation & Assay: Incubate cells for 48 hours to allow for protein knockdown before proceeding with TNF-α stimulation and subsequent assays. Knockdown efficiency should be confirmed by Western blot.

Protocol: Western Blot for p-IκBα

This protocol is optimized for detecting phosphorylated proteins.[15][16]

  • Cell Lysis: After stimulation, immediately place plates on ice. Aspirate media and wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., PhosSTOP™, Roche). Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize samples to 20 µg of total protein, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate proteins on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

    • Anti-phospho-IκBα (Ser32/36) (1:1000 dilution).[17]

    • Anti-total IκBα (1:1000 dilution).

    • Anti-IKKβ (1:1000 dilution, for validation of KO/KD).

    • Anti-β-Actin (1:5000 dilution, as a loading control).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is performed to quantify band intensity.

Protocol: Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization of p65 localization.[18][19][20][21]

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate. Perform treatments as described in 4.1.

  • Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3x with PBS. Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with anti-p65 antibody (1:400 dilution in 1% BSA/PBS) for 1 hour at room temperature.

  • Secondary Antibody: Wash 3x with PBS. Incubate with an Alexa Fluor 488-conjugated secondary antibody (1:1000 in 1% BSA/PBS) for 1 hour in the dark.

  • Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging & Analysis: Acquire images on a fluorescence microscope. Score at least 100 cells per condition as having either predominantly cytoplasmic or nuclear p65 staining.

Conclusion and Future Directions

The collective data from biochemical and cellular assays demonstrate a strong concordance between the effects of Cpd-BNM and the genetic ablation of IKKβ. The ability of Cpd-BNM to block TNF-α-induced IκBα phosphorylation, prevent p65 nuclear translocation, and inhibit downstream cytokine production to the same extent as a full genetic knockout provides compelling evidence that its mechanism of action is indeed through on-target inhibition of IKKβ. This rigorous genetic validation provides high confidence in Cpd-BNM as a specific modulator of the NF-κB pathway and justifies its advancement in the drug discovery pipeline.

Future studies should focus on confirming this mechanism in more complex systems, such as primary immune cells or in vivo disease models, and on performing unbiased proteomics or transcriptomics to further rule out significant off-target effects.

References

  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. The Journal of biological chemistry. Available at: [Link]

  • Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual review of immunology. Available at: [Link]

  • Li, Z. W., Chu, W., Hu, Y., Delhase, M., Deerinck, T., Ellisman, M., Johnson, R., & Karin, M. (1999). The IKKbeta subunit of IkappaB kinase (IKK) is essential for nuclear factor kappaB activation and prevention of apoptosis. The Journal of experimental medicine. Available at: [Link]

  • Chen, Z. J. (2005). Ubiquitin signalling in the NF-κB pathway. Nature cell biology. Available at: [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell. Available at: [Link]

  • Joung, J. K., & Sander, J. D. (2013). TALENs: a widely applicable technology for targeted genome editing. Nature reviews. Molecular cell biology. Available at: [Link]

  • Addgene. CRISPR Guide. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

I. Understanding the Hazard Profile: A Triad of Chemical Functionalities

The disposal protocol for (3-Bromo-5-nitrophenyl)(morpholino)methanone is dictated by the chemical properties of its three primary structural components: the brominated nitrophenyl group and the morpholino group.

  • Halogenated Aromatic System: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic waste.[5][6] Halogenated solvents and other similar organic compounds are typically subject to specific disposal regulations due to their potential to form harmful byproducts upon incomplete combustion and their environmental persistence.[6][7][8]

  • Nitroaromatic Group: The nitro group (-NO2) imparts oxidative properties and can contribute to the thermal sensitivity of the molecule. Nitro compounds are often energetic and require careful handling to avoid conditions that could lead to uncontrolled reactions.

  • Morpholine Moiety: Morpholine is an organic base.[4][9][10][11][12] While the morpholine in this compound is part of an amide, its basic character is significantly reduced. However, under certain decomposition conditions, morpholine or related compounds could be released. Morpholine itself is flammable and can form carcinogenic N-nitrosomorpholine.[4]

Given this combination of functional groups, this compound must be treated as a hazardous waste, requiring a dedicated and clearly defined disposal stream.

II. The Core Directive: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule is to never mix this waste with non-hazardous materials or other incompatible chemical waste streams.

Waste Classification:

Waste Category Classification for this compound Rationale
Physical State SolidAssuming the compound is in solid form as is typical for such reagents.
Chemical Class Halogenated Organic WasteDue to the presence of the bromo- group.[5][6]
Additional Hazards Potential Oxidizer, Environmental HazardDue to the nitro- group and the overall chemical structure.

Experimental Workflow for Waste Segregation:

Caption: Workflow for proper segregation and labeling of this compound waste.

III. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety glasses with side shields or chemical splash goggles.[13]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.[13]

2. Waste Collection:

  • Solid Waste: Collect unadulterated solid this compound waste in a dedicated, properly labeled, and sealable container designated for "Halogenated Organic Solids."[6]

  • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a minor spill cleanup) should also be placed in this container.

  • Solutions: If the compound is in a solvent, it must be disposed of as a "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[6][7]

3. Container Management:

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for solid organic waste.

  • Keep the waste container securely closed at all times, except when adding waste.[6][14]

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible chemicals.[6]

4. Disposal of Empty Containers:

  • The "empty" container that originally held the this compound must also be disposed of as hazardous waste unless properly decontaminated.[14]

  • For highly toxic substances, the first three rinses of the container are typically collected as hazardous waste.[14] Given the nature of this compound, it is prudent to follow this practice. The rinsate should be collected in a container for "Halogenated Organic Liquid Waste."

5. Final Disposal:

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a licensed hazardous waste disposal facility.[4][7][8] This process is designed to break down the molecule into less harmful components and scrub any acidic gases (such as hydrogen bromide) that are formed.

  • Arrange for pickup of the waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads around the spill) ppe->contain absorb Cover with Inert Absorbent Material (e.g., vermiculite, sand) contain->absorb collect Carefully Sweep or Scoop Absorbed Material absorb->collect dispose Place in Labeled Halogenated Waste Container collect->dispose clean Clean Spill Area with Soap and Water dispose->clean report Report Incident to EHS clean->report

Caption: Step-by-step protocol for managing a spill of this compound.

V. Chemical Incompatibilities

To prevent dangerous reactions, do not store or mix this compound waste with the following:

  • Strong Oxidizing Agents: The nitroaromatic functionality can react exothermically with strong oxidizers.

  • Strong Acids and Bases: While the amide is relatively stable, strong acids or bases could potentially hydrolyze the molecule, especially at elevated temperatures.

  • Reducing Agents: These can react with the nitro group.

A general chemical compatibility chart should always be consulted when dealing with multiple waste streams.[15][16]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Morpholine (HSG 92, 1995) . Inchem.org. [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 . Redox. [Link]

  • MORPHOLINE . MsdsDigital.com. [Link]

  • Safety Data Sheet: Morpholine . Chemos GmbH&Co.KG. [Link]

  • Chemical Compatibility . IDEX Health & Science. [Link]

  • Hazardous Waste Segreg
  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • (3-Bromo-5-(difluoromethoxy)phenyl)(morpholino)methanone . Hoffman Fine Chemicals. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Common Chemical Compatibility Chart . Texas Christian University. [Link]

  • Chemical Resistance Chart A-B. Unknown Source.
  • This compound [941294-19-5] . Chemsigma. [Link]

  • CHEMICAL RESISTANCE CHART. Unknown Source.
  • This compound . Guangzhou Weibo Technology Co., Ltd. [Link]

Sources

Comprehensive Safety and Handling Guide for (3-Bromo-5-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Commitment to Proactive Safety

This document provides essential safety protocols for the handling and disposal of (3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS No. 941294-19-5)[1][2]. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from an expert analysis of its constituent functional groups: an aromatic ketone, a bromo-nitrophenyl group, and a morpholine amide moiety. This guide is founded on the principle of treating substances with unknown hazards with the highest degree of caution[3]. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that researchers are protected through robust engineering controls, meticulous operational plans, and appropriate personal protective equipment.

Hazard Identification and Risk Assessment

The primary strategy for safely handling this compound is to understand the potential risks associated with its chemical structure. The molecule can be deconstructed into key functional groups, each with a known hazard profile.

  • Aromatic Nitro Compounds : The nitrophenyl group is a significant source of potential toxicity. Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin. A primary concern is their potential to cause methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, and dizziness[4].

  • Halogenated Aromatic Compounds : The bromo-substituent places this compound in the category of halogenated organics. While often stable, these compounds require specific disposal procedures to prevent environmental contamination. Some halogenated compounds can cause skin and eye irritation. For example, the related compound 3-Bromo-5-nitrophenol is listed as harmful if swallowed and causes skin and eye irritation[5].

  • Aromatic Ketones : This functional group is generally stable[6]. However, its presence contributes to the overall chemical properties of the molecule and informs handling protocols common to organic synthesis[7][8].

Table 1: Summary of Potential Hazards

Hazard Category Potential Effect Rationale based on Structural Analogy
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on hazards of aromatic nitro compounds and related bromo-nitro structures[4][5][9].
Skin Corrosion/Irritation May cause skin irritation or burns. A common hazard for halogenated and nitro-aromatic compounds[10][5].
Eye Damage/Irritation May cause serious eye irritation or damage. A common hazard for halogenated and nitro-aromatic compounds[10][5].
Specific Systemic Hazard Potential to cause methemoglobinemia upon exposure. A known risk associated with aromatic nitro compounds[4].

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds require controlled disposal to mitigate environmental impact[11][12]. |

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is mandatory. Personal Protective Equipment (PPE) is the final line of defense, preceded by more effective engineering and administrative controls.

cluster_Controls Hierarchy of Safety Controls Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of fine dust particles and to contain any potential spills[13].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

Body Part PPE Item Standard and Rationale
Eyes/Face Chemical Splash Goggles with side-shields Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes and airborne particulates. A face shield may be worn over goggles for additional protection during high-risk procedures[14].
Hands Nitrile Gloves Inspect gloves before use. Use proper removal technique to avoid skin contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. Always wash hands after removing gloves.
Body Flame-Resistant Laboratory Coat Should be kept fully fastened to protect skin and personal clothing from splashes[13]. A chemical-resistant apron should be worn over the lab coat for added protection when handling larger quantities[13].

| Respiratory | None (in fume hood) | If work is performed correctly within a fume hood, respiratory protection is not typically required. In the event of a large spill outside of containment, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used by trained personnel. |

Safe Handling and Operational Plan

Meticulous adherence to a standard operating procedure (SOP) minimizes risk during routine handling.

cluster_Workflow Safe Handling Workflow Prep 1. Preparation - Don PPE - Verify Fume Hood - Designate Work Area Weigh 2. Weighing - Tare vessel inside hood - Weigh solid carefully - Record weight Prep->Weigh Transfer 3. Transfer & Reaction - Add to solvent/reaction - Keep sash low - Monitor reaction Weigh->Transfer Decon 4. Decontamination - Clean work surfaces - Decontaminate glassware Transfer->Decon Dispose 5. Waste Disposal - Segregate waste - Label containers Decon->Dispose

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as specified in Table 2.

    • Designate a specific area within the fume hood for the procedure to contain potential spills[13].

    • Assemble all necessary glassware, reagents, and spill cleanup materials before starting.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood to contain any airborne powder[13].

    • Use a tared, sealed container for weighing to minimize exposure.

    • Slowly and carefully transfer the solid to the reaction vessel to avoid generating dust.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

    • Properly label and store any resulting products or mixtures.

    • Wash hands thoroughly after the procedure, even after wearing gloves.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][15].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

In Case of a Spill:

  • Small Spill (in fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated, labeled hazardous waste container. Clean the area with an appropriate solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EH&S) department. Prevent entry into the area.

Waste Disposal Plan

Proper waste segregation is crucial due to the compound's halogenated nature. Improper disposal is costly and environmentally harmful[11][16].

cluster_Waste Waste Segregation Decision Tree box box Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Solid Halogenated Waste Container IsSolid->SolidWaste Solid (Gloves, Paper) IsHalogenated Contains Bromine? IsSolid->IsHalogenated Liquid LiquidWaste Liquid Halogenated Waste Container IsHalogenated->LiquidWaste Yes NonHalogenated Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No

Caption: Decision tree for correct waste segregation.

Disposal Protocol:
  • Waste Identification: All waste contaminated with this compound must be classified as Halogenated Organic Waste [17].

  • Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, paper towels, absorbent pads) in a dedicated, clearly labeled hazardous waste container for "Solid Halogenated Organic Waste"[11][13].

    • Liquid Waste: Collect all contaminated liquid waste (e.g., reaction mother liquor, cleaning solvents) in a separate, dedicated hazardous waste container for "Liquid Halogenated Organic Waste."[17]

  • Container Management:

    • Keep all hazardous waste containers tightly closed except when adding waste[11][17].

    • Ensure all containers are properly labeled with the words "Hazardous Waste" and a full list of their chemical contents[11][16].

    • Store waste containers in a designated satellite accumulation area.

Do NOT mix halogenated waste with non-halogenated waste streams. This is critical for both safety and compliance, as the disposal methods and costs differ significantly[16].

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Hazardous waste segregation. Unknown Source.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • All About Aromatic Ketones. Unacademy.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • Personal Protective Equipment. US EPA.
  • This compound Product Description. ChemicalBook.
  • This compound | 941294-19-5. ChemicalBook.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Fisher Scientific.
  • (3-Bromo-5-(difluoromethoxy)phenyl)(morpholino)methanone Safety Information. Hoffman Fine Chemicals.
  • Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Available from: [Link]

  • 3-Bromo-5-nitrophenol | C6H4BrNO3. PubChem.
  • Safety Data Sheet for 3-Bromo-5-methylaniline. Fisher Scientific.
  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com.
  • (3-Bromo-2-fluorophenyl)(morpholino)methanone | C11H11BrFNO2. PubChem.
  • Morpholino(3-nitrophenyl)methanone | C11H12N2O4. PubChem.
  • Safety Data Sheet for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. Fisher Scientific.
  • Preparing Aldehydes and Ketones. Chemistry LibreTexts.
  • This compound. 试剂仪器网.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.